1-methyl-5-nitro-2(1H)-pyridinone
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 165483. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-methyl-5-nitropyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O3/c1-7-4-5(8(10)11)2-3-6(7)9/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZYSOPYUSSFGAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=CC1=O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70304345 | |
| Record name | 1-methyl-5-nitro-2(1H)-pyridinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70304345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32896-90-5 | |
| Record name | 32896-90-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165483 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-methyl-5-nitro-2(1H)-pyridinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70304345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on the Chemical Properties of 1-methyl-5-nitro-2(1H)-pyridinone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and spectral data of 1-methyl-5-nitro-2(1H)-pyridinone. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and organic synthesis.
Chemical Properties
This compound is a nitro-substituted pyridinone derivative. The presence of the nitro group significantly influences its chemical reactivity and potential biological activity.
Physical and Chemical Data
A summary of the key physical and chemical properties of this compound is presented in the table below for easy reference and comparison.
| Property | Value | Reference |
| CAS Number | 32896-90-5 | [1][2] |
| Molecular Formula | C₆H₆N₂O₃ | [1][2] |
| Molecular Weight | 154.12 g/mol | [1][2] |
| Melting Point | 171-172 °C | [1] |
| Topological Polar Surface Area (TPSA) | 65.14 Ų | [No specific citation found in search results] |
| logP | 0.2935 | [No specific citation found in search results] |
| Hydrogen Bond Acceptors | 4 | [No specific citation found in search results] |
| Hydrogen Bond Donors | 0 | [No specific citation found in search results] |
| Rotatable Bonds | 1 | [No specific citation found in search results] |
Spectral Data
While specific spectra for this compound are often held by commercial suppliers, the following table summarizes the expected spectral characteristics based on its structure and data for related compounds.[3][4] This information is crucial for the identification and characterization of the compound.
| Technique | Expected Data |
| ¹H NMR | Signals corresponding to the methyl group protons and the three aromatic protons on the pyridinone ring. The electron-withdrawing nitro group will cause downfield shifts of the adjacent protons. |
| ¹³C NMR | Six distinct signals for the six carbon atoms, including the methyl carbon, the carbonyl carbon, and the four carbons of the pyridinone ring. The carbon bearing the nitro group and the carbonyl carbon will be significantly deshielded. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the C=O (carbonyl) stretching, N-O (nitro group) stretching (symmetric and asymmetric), and C-N stretching vibrations, as well as aromatic C-H stretching. |
| Mass Spectrometry (MS) | A molecular ion peak (M+) corresponding to the molecular weight of the compound (154.12 g/mol ). Fragmentation patterns may involve the loss of the nitro group and other characteristic fragments. |
Experimental Protocols
A common and direct method for the synthesis of this compound is the nitration of 1-methyl-2(1H)-pyridinone.
Synthesis of this compound via Nitration
This protocol outlines the electrophilic nitration of 1-methyl-2(1H)-pyridinone.
Materials:
-
1-methyl-2(1H)-pyridinone
-
Fuming nitric acid
-
Concentrated sulfuric acid
-
Ice bath
-
Standard laboratory glassware
Procedure:
-
In a flask, dissolve 1-methyl-2(1H)-pyridinone in concentrated sulfuric acid.
-
Cool the mixture in an ice bath to maintain a low temperature.
-
Slowly add fuming nitric acid dropwise to the cooled solution while stirring. The temperature should be carefully controlled to prevent side reactions.
-
After the addition is complete, continue stirring the reaction mixture at a low temperature for a specified period.
-
Pour the reaction mixture onto crushed ice to precipitate the product.
-
Collect the solid product by filtration and wash with cold water.
-
The crude product can be purified by recrystallization from a suitable solvent.
This synthetic pathway is illustrated in the following workflow diagram.
References
An In-depth Technical Guide to the Physicochemical Characteristics of 1-methyl-5-nitro-2(1H)-pyridinone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of 1-methyl-5-nitro-2(1H)-pyridinone, a heterocyclic compound of interest in medicinal chemistry and drug development. This document compiles available data on its physical and chemical characteristics, detailed experimental protocols for its synthesis, and insights into its potential biological activities based on related structures. The information is presented to support further research and application of this compound in various scientific disciplines.
Physicochemical Properties
Table 1: Summary of Physicochemical Data for this compound
| Property | Value | Source |
| Molecular Formula | C₆H₆N₂O₃ | --INVALID-LINK--{_target="_blank"}[1][2], --INVALID-LINK--{_target="_blank"}[3][4] |
| Molecular Weight | 154.12 g/mol | --INVALID-LINK--{_target="_blank"}[1][2], --INVALID-LINK--{_target="_blank"}[3][4] |
| Melting Point | 171-172 °C | --INVALID-LINK--{_target="_blank"}[1][2] |
| Boiling Point | Not available (predicted to decompose) | N/A |
| Density | Not available | N/A |
| Solubility | Limited data available. Expected to be soluble in polar organic solvents. | N/A |
| pKa | Not available | N/A |
| LogP | 0.2935 (computationally predicted) | --INVALID-LINK--{_target="_blank"}[3] |
| Topological Polar Surface Area (TPSA) | 65.14 Ų (computationally predicted) | --INVALID-LINK--{_target="_blank"}[3] |
Spectral Data
Detailed experimental spectral data for this compound is not widely published. The following sections provide expected spectral characteristics based on its chemical structure and data from similar compounds.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to show distinct signals for the methyl group and the three protons on the pyridinone ring. The electron-withdrawing nitro group will significantly influence the chemical shifts of the aromatic protons, causing them to appear at lower field.
¹³C NMR Spectroscopy
The carbon NMR spectrum will display six unique signals corresponding to the six carbon atoms in the molecule. The carbonyl carbon is expected to have the highest chemical shift, while the methyl carbon will be the most upfield. The chemical shifts of the ring carbons will be influenced by the nitrogen atom, the carbonyl group, and the nitro group.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will be characterized by strong absorption bands corresponding to the carbonyl group (C=O) and the nitro group (NO₂).
Table 2: Predicted IR Absorption Frequencies
| Functional Group | Wavenumber (cm⁻¹) |
| C=O (carbonyl) | ~1650-1680 |
| NO₂ (asymmetric stretch) | ~1500-1560 |
| NO₂ (symmetric stretch) | ~1340-1380 |
| C-N stretch | ~1200-1350 |
| C-H (aromatic) | ~3000-3100 |
| C-H (aliphatic) | ~2850-3000 |
Mass Spectrometry
The mass spectrum of this compound is expected to show a molecular ion peak (M+) at m/z 154. Key fragmentation patterns would likely involve the loss of the nitro group (NO₂) and the methyl group (CH₃).
Experimental Protocols
The synthesis of this compound has been reported in the scientific literature.[1][2] The general approach involves the nitration of 1-methyl-2(1H)-pyridinone.
Synthesis of 1-methyl-2(1H)-pyridinone (Precursor)
A common method for the synthesis of the precursor, 1-methyl-2(1H)-pyridinone, is the oxidation of 1-methylpyridinium salts.
Protocol:
-
Methylation: Pyridine is reacted with a methylating agent, such as dimethyl sulfate, to form the corresponding N-methylpyridinium salt.
-
Oxidation: The N-methylpyridinium salt is then oxidized, typically using an oxidizing agent like potassium ferricyanide in an alkaline solution, to yield 1-methyl-2(1H)-pyridinone.[5]
Nitration of 1-methyl-2(1H)-pyridinone
The final step is the nitration of the pyridinone ring.
Protocol:
-
Reaction Setup: 1-methyl-2(1H)-pyridinone is carefully added to a mixture of fuming nitric acid and sulfuric acid at a controlled temperature, typically cooled in an ice bath.
-
Reaction and Workup: The reaction mixture is stirred for a specified period to allow for complete nitration. The product is then isolated by pouring the mixture onto ice, followed by filtration and purification, often through recrystallization.
Biological Activity and Signaling Pathways
While specific biological studies on this compound are limited, the broader class of pyridinone derivatives is known to exhibit a wide range of pharmacological activities.[6] These include antimicrobial, antiviral, and anticancer properties. The presence of the nitro group can enhance the biological activity of aromatic compounds.
Further research is required to elucidate the specific biological targets and signaling pathways modulated by this compound.
Conclusion
This compound is a compound with well-defined basic physicochemical properties, though more detailed experimental data on aspects like solubility and spectral characteristics would be beneficial for its application. The established synthetic routes provide a clear pathway for its preparation. Given the diverse biological activities of the pyridinone scaffold, this compound represents a promising candidate for further investigation in drug discovery and development. This guide serves as a foundational resource to facilitate such future research endeavors.
References
An In-depth Technical Guide to the Synthesis of 1-methyl-5-nitro-2(1H)-pyridinone
This technical guide provides a comprehensive overview of the synthesis pathway and mechanism for 1-methyl-5-nitro-2(1H)-pyridinone, a key intermediate in medicinal chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and mechanistic insights.
Synthesis Pathway Overview
The synthesis of this compound is typically achieved through a three-step process commencing from pyridine. The pathway involves an initial N-methylation of the pyridine ring, followed by oxidation to the corresponding pyridone, and culminating in a regioselective nitration.
Caption: Overall synthesis pathway for this compound.
Experimental Protocols
Step 1: Synthesis of 1-Methylpyridinium Salt
Protocol:
-
In a round-bottomed flask equipped with a reflux condenser and a dropping funnel, place dry pyridine (1.0 equivalent).
-
Slowly add dimethyl sulfate (1.0 equivalent) dropwise to the pyridine.
-
After the addition is complete, heat the reaction mixture in a boiling water bath for 2 hours to ensure the completion of the reaction.[1]
-
The resulting crude 1-methylpyridinium methyl sulfate can be used directly in the next step after dissolving in water.[1]
Step 2: Synthesis of 1-Methyl-2-pyridone
Protocol:
-
Dissolve the crude 1-methylpyridinium salt from the previous step in water.
-
Cool the solution to 0°C in an ice-salt bath and equip the flask with a mechanical stirrer.[1]
-
Prepare separate solutions of potassium ferricyanide (2.0 equivalents) in water and sodium hydroxide (4.1 equivalents) in water.[1]
-
Add the potassium ferricyanide and sodium hydroxide solutions dropwise and simultaneously to the stirred pyridinium salt solution, maintaining the temperature below 10°C.[1] The sodium hydroxide solution should be completely added when half of the potassium ferricyanide solution has been introduced.[1]
-
After the addition is complete, allow the reaction mixture to stand for 5 hours, during which it will warm to room temperature.[1]
-
The 1-methyl-2-pyridone can be isolated by salting out with anhydrous sodium carbonate, followed by separation of the organic layer and extraction of the aqueous layer with a suitable organic solvent (e.g., chloroform or ethyl acetate).[1]
-
The combined organic extracts are dried over a suitable drying agent (e.g., anhydrous sodium sulfate), filtered, and the solvent is removed under reduced pressure.
-
The crude product can be purified by vacuum distillation.[1]
Step 3: Synthesis of this compound
Protocol:
-
To a stirred mixture of fuming nitric acid and concentrated sulfuric acid, cooled in an ice bath, slowly add 1-methyl-2-pyridone (1.0 equivalent).[2]
-
Maintain the reaction temperature below 10°C during the addition.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture carefully onto crushed ice.
-
The precipitated solid product, this compound, is collected by vacuum filtration.
-
Wash the solid with cold water until the washings are neutral.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or water).
Quantitative Data
| Property | Value | Reference |
| CAS Number | 32896-90-5 | [3][4] |
| Molecular Formula | C6H6N2O3 | [3] |
| Melting Point | 171-172 °C | [3] |
| Appearance | Pale yellow to light brown solid | |
| Yield (Step 1 & 2) | 65-70% (for 1-methyl-2-pyridone) | [1] |
| Yield (Step 3) | Not explicitly reported, but nitration of similar substrates proceeds in high yield. | [5] |
Reaction Mechanism: Nitration of 1-Methyl-2-pyridone
The nitration of 1-methyl-2-pyridone is an electrophilic aromatic substitution reaction. The key steps are the generation of the nitronium ion (NO₂⁺) electrophile and its subsequent attack on the electron-rich pyridone ring.
Caption: Mechanism of the nitration of 1-methyl-2-pyridone.
The reaction is initiated by the protonation of nitric acid by the stronger sulfuric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion.[6] The electron-donating effect of the methyl group and the ring oxygen of the 1-methyl-2-pyridone directs the incoming electrophile to the ortho and para positions. However, steric hindrance at the ortho positions (C3 and C6) favors substitution at the C5 position (para to the nitrogen and meta to the carbonyl group). The attack of the nitronium ion on the pyridone ring forms a resonance-stabilized carbocation intermediate (sigma complex). Finally, a base (such as HSO₄⁻ or water) abstracts a proton from the sigma complex to restore the aromaticity of the ring, yielding the final product, this compound.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. 32896-90-5|this compound|BLD Pharm [bldpharm.com]
- 5. mdpi.com [mdpi.com]
- 6. westfield.ma.edu [westfield.ma.edu]
Spectroscopic Data of 1-methyl-5-nitro-2(1H)-pyridinone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the compound 1-methyl-5-nitro-2(1H)-pyridinone. Due to the absence of publicly available, experimentally verified spectra, this document presents predicted data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). These predicted values serve as a valuable reference for the identification and characterization of this compound.
Core Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound.
Table 1: Predicted ¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.90 | d | 1H | H-6 |
| ~8.20 | dd | 1H | H-4 |
| ~6.50 | d | 1H | H-3 |
| ~3.60 | s | 3H | N-CH₃ |
Predicted in CDCl₃ at 400 MHz.
Table 2: Predicted ¹³C NMR Data
| Chemical Shift (δ) ppm | Assignment |
| ~160.0 | C=O (C-2) |
| ~145.0 | C-6 |
| ~140.0 | C-5 |
| ~125.0 | C-4 |
| ~110.0 | C-3 |
| ~40.0 | N-CH₃ |
Predicted in CDCl₃ at 100 MHz.
Table 3: Predicted IR Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1680 | Strong | C=O stretch |
| ~1520 | Strong | Asymmetric NO₂ stretch |
| ~1350 | Strong | Symmetric NO₂ stretch |
| ~1600, ~1480 | Medium | C=C stretch (aromatic) |
| ~3100-3000 | Medium | C-H stretch (aromatic) |
| ~2950 | Medium | C-H stretch (aliphatic) |
Predicted as a solid (KBr pellet or ATR).
Table 4: Predicted Mass Spectrometry Data
| m/z | Relative Intensity (%) | Assignment |
| 154 | 100 | [M]⁺ (Molecular Ion) |
| 124 | 40 | [M - NO]⁺ |
| 108 | 60 | [M - NO₂]⁺ |
| 81 | 30 | [M - NO₂ - HCN]⁺ |
| 54 | 20 | [C₃H₄N]⁺ |
Predicted via Electron Ionization (EI).
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR Spectroscopy Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
-
NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrumentation: Acquire the spectra on a 400 MHz (for ¹H) or 100 MHz (for ¹³C) NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).
-
Use a pulse angle of 30-45 degrees.
-
Set the relaxation delay to 1-2 seconds.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the expected range of carbon signals (e.g., 0-170 ppm).
-
Employ proton decoupling to simplify the spectrum.
-
Use a pulse angle of 45-60 degrees.
-
Set a longer relaxation delay (e.g., 2-5 seconds) due to the longer relaxation times of carbon nuclei.
-
Acquire a larger number of scans (e.g., 1024 or more) to compensate for the low natural abundance of ¹³C.
-
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shifts relative to TMS.
Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR) IR Spectroscopy Protocol:
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR unit.
-
Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Pressure Application: Apply consistent pressure to the sample using the instrument's pressure clamp to ensure good contact with the crystal.
-
Data Acquisition: Collect the IR spectrum over the range of 4000-400 cm⁻¹.
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
-
Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue after the measurement.
Mass Spectrometry (MS)
Electron Ionization (EI) Mass Spectrometry Protocol:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).
-
Ionization: Bombard the vaporized sample molecules with a high-energy electron beam (typically 70 eV) in the ion source. This will cause the molecules to ionize and fragment.
-
Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and their abundance is recorded.
-
Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.
Visualizations
Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound like this compound.
Caption: Workflow for Spectroscopic Analysis.
Disclaimer: The spectroscopic data presented in this document are predicted values and have not been experimentally verified. This information is intended for educational and research guidance purposes only. For definitive characterization, experimental verification is required.
Navigating the Molecular Architecture: A Technical Guide to the Crystal Structure Analysis of Pyridinone Derivatives
Foreword: A comprehensive search of publicly available scientific literature and crystallographic databases did not yield a complete, published crystal structure analysis for the specific compound 1-methyl-5-nitro-2(1H)-pyridinone. This guide, therefore, presents a representative methodology for the crystal structure analysis of a novel pyridinone derivative, providing researchers, scientists, and drug development professionals with a detailed framework for such an investigation. The experimental protocols and data herein are illustrative of a typical analysis for a small organic molecule of this class.
Introduction
The determination of the three-dimensional atomic arrangement of a molecule in its crystalline state is fundamental to understanding its physicochemical properties and biological activity. For professionals in drug development, a precise crystal structure provides invaluable insights into molecular conformation, intermolecular interactions, and potential binding modes to biological targets. This guide outlines the standard procedures for the crystal structure analysis of a pyridinone derivative, from synthesis and crystallization to data interpretation and reporting.
Experimental Protocols
A successful crystal structure analysis hinges on meticulous experimental execution. The following sections detail the typical procedures involved.
Synthesis and Purification
The synthesis of pyridinone derivatives often involves multi-step reactions. For a compound like this compound, a potential route could involve the nitration of 1-methyl-2(1H)-pyridinone. Following synthesis, the crude product must be purified to a high degree, typically greater than 98%, to facilitate the growth of high-quality single crystals. Common purification techniques include recrystallization, column chromatography, and sublimation. The purity of the final compound is typically verified by methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Single Crystal Growth
The growth of single crystals suitable for X-ray diffraction is often the most challenging step. The chosen method depends on the compound's solubility and stability. For a stable organic solid, slow evaporation of a saturated solution is a common and effective technique.
Representative Protocol for Slow Evaporation:
-
A suitable solvent or solvent system is identified through solubility screening. Solvents such as ethanol, methanol, acetonitrile, or mixtures with water are often effective for polar organic molecules.
-
A saturated solution of the purified compound is prepared at room temperature or slightly elevated temperature.
-
The solution is filtered to remove any particulate matter.
-
The filtered solution is placed in a clean vial, which is then loosely covered to allow for slow evaporation of the solvent over a period of several days to weeks.
-
The vial is left undisturbed in a vibration-free environment.
-
As the solvent evaporates, the solution becomes supersaturated, and single crystals nucleate and grow.
X-ray Diffraction Data Collection
Once a suitable single crystal is obtained, it is mounted on a diffractometer for X-ray diffraction analysis.
Typical Data Collection Parameters:
-
Instrument: A modern single-crystal X-ray diffractometer equipped with a CCD or CMOS detector (e.g., Bruker D8 VENTURE, Rigaku XtaLAB Synergy).
-
X-ray Source: Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation, often from a microfocus source.
-
Temperature: Data is typically collected at a low temperature (e.g., 100 K or 150 K) to minimize thermal vibrations of the atoms, resulting in a more precise structure.
-
Data Collection Strategy: A series of frames are collected over a range of crystal orientations using ω and φ scans to ensure complete data coverage.
-
Data Processing: The raw diffraction images are processed using specialized software (e.g., SAINT, CrysAlisPro) to integrate the reflection intensities and perform corrections for factors such as Lorentz and polarization effects, and absorption.
Structure Solution and Refinement
The processed diffraction data is used to solve and refine the crystal structure.
-
Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods, typically implemented in software packages like SHELXT or SIR.
-
Structure Refinement: The initial model is then refined against the experimental data using full-matrix least-squares on F². This iterative process adjusts atomic coordinates, and anisotropic displacement parameters to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are usually placed in calculated positions and refined using a riding model. The refinement is carried out using software such as SHELXL.
Data Presentation
The final results of a crystal structure analysis are presented in a standardized format, often including tables of crystallographic data, atomic coordinates, bond lengths, bond angles, and torsion angles. The following tables represent the type of data that would be generated for a pyridinone derivative.
Table 1: Crystal Data and Structure Refinement Details.
| Parameter | Value |
|---|---|
| Empirical formula | C₆H₆N₂O₃ |
| Formula weight | 154.13 |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = 3.85(2) Å, α = 90° |
| b = 14.21(5) Å, β = 98.34(3)° | |
| c = 11.89(4) Å, γ = 90° | |
| Volume | 643.1(5) ų |
| Z | 4 |
| Density (calculated) | 1.591 Mg/m³ |
| Absorption coefficient | 0.130 mm⁻¹ |
| F(000) | 320 |
| Crystal size | 0.25 x 0.15 x 0.10 mm³ |
| Theta range for data collection | 2.50 to 27.50° |
| Index ranges | -4<=h<=4, -18<=k<=18, -15<=l<=15 |
| Reflections collected | 5678 |
| Independent reflections | 1483 [R(int) = 0.034] |
| Completeness to theta = 25.242° | 99.8 % |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 1483 / 0 / 101 |
| Goodness-of-fit on F² | 1.05 |
| Final R indices [I>2sigma(I)] | R1 = 0.045, wR2 = 0.118 |
| R indices (all data) | R1 = 0.058, wR2 = 0.125 |
| Largest diff. peak and hole | 0.35 and -0.21 e.Å⁻³ |
Table 2: Selected Bond Lengths (Å).
| Atoms | Length | Atoms | Length |
|---|---|---|---|
| O1-C2 | 1.254(2) | N2-C5 | 1.468(2) |
| O2-N2 | 1.225(2) | N1-C2 | 1.381(2) |
| O3-N2 | 1.228(2) | N1-C6 | 1.365(2) |
| N1-C1 | 1.467(3) | C2-C3 | 1.432(3) |
| C3-C4 | 1.351(3) | C4-C5 | 1.425(3) |
| C5-C6 | 1.355(3) | | |
Table 3: Selected Bond Angles (°).
| Atoms | Angle | Atoms | Angle |
|---|---|---|---|
| C2-N1-C6 | 123.5(2) | C2-N1-C1 | 117.8(2) |
| C6-N1-C1 | 118.6(2) | O1-C2-N1 | 122.3(2) |
| O1-C2-C3 | 124.5(2) | N1-C2-C3 | 113.2(2) |
| C4-C3-C2 | 121.8(2) | C3-C4-C5 | 118.5(2) |
| C6-C5-C4 | 120.1(2) | C6-C5-N2 | 118.9(2) |
| C4-C5-N2 | 121.0(2) | C5-C6-N1 | 123.1(2) |
| O2-N2-O3 | 123.7(2) | O2-N2-C5 | 118.1(2) |
| O3-N2-C5 | 118.2(2) | | |
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the crystal structure analysis process.
Conclusion
This guide provides a comprehensive overview of the standard procedures involved in the crystal structure analysis of a novel pyridinone derivative. While the specific crystallographic data for this compound is not publicly available, the methodologies and data presentation formats described herein represent the current best practices in the field. For researchers in drug discovery and development, a thorough understanding of this process is crucial for leveraging structural information to design and optimize new therapeutic agents.
In-Depth Technical Guide on the Solubility and Stability of 1-methyl-5-nitro-2(1H)-pyridinone
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the known physicochemical properties of 1-methyl-5-nitro-2(1H)-pyridinone and outlines standard methodologies for determining its solubility and stability. Extensive literature searches did not yield specific, publicly available quantitative data on the solubility and stability of this particular compound. The experimental protocols described herein are generalized best practices for active pharmaceutical ingredients (APIs) and should be adapted and validated for the specific compound of interest.
Introduction
This compound is a nitro-substituted pyridinone derivative. The physicochemical properties of such compounds, particularly solubility and stability, are critical parameters in the fields of medicinal chemistry and drug development. These properties significantly influence a compound's bioavailability, formulation development, and shelf-life. This guide provides a summary of the known properties of this compound and details standard experimental protocols for a thorough evaluation of its solubility and stability profiles.
Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 32896-90-5 | [1][2] |
| Molecular Formula | C₆H₆N₂O₃ | [1][2] |
| Molecular Weight | 154.12 g/mol | [1] |
| Melting Point | 171-172 ºC | [1] |
| SMILES | CN1C=C(C=CC1=O)--INVALID-LINK--=O | [1][2] |
Experimental Protocols
The following sections detail standardized protocols for the determination of solubility and stability of a chemical compound like this compound. These protocols are based on guidelines from the International Council for Harmonisation (ICH) and the World Health Organization (WHO).[3][4]
Solubility Determination: Equilibrium Shake-Flask Method
The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[3][4]
Objective: To determine the equilibrium solubility of this compound in various aqueous and organic solvents.
Materials:
-
This compound (pure, solid form)
-
Solvents: Purified water (USP grade), pH buffers (e.g., pH 1.2, 4.5, 6.8), and relevant organic solvents (e.g., ethanol, methanol, DMSO, acetonitrile).[4]
-
Glass vials with screw caps
-
Shaking incubator
-
Centrifuge
-
Validated analytical method (e.g., HPLC-UV)
-
Syringe filters (e.g., 0.22 µm PVDF)
Procedure:
-
Add an excess amount of solid this compound to a series of vials containing a known volume of the selected solvents. The presence of undissolved solid at the end of the experiment is crucial.
-
Seal the vials and place them in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C).[3][4]
-
Agitate the samples for a sufficient period to reach equilibrium (typically 24 to 72 hours). The time to reach equilibrium should be determined experimentally by sampling at various time points.[3]
-
After equilibration, allow the vials to stand to let the excess solid settle.
-
Centrifuge the vials to ensure complete sedimentation of the undissolved solid.[3]
-
Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter that does not bind the compound.[3]
-
Dilute the filtrate with a suitable solvent to a concentration within the calibration range of the analytical method.
-
Quantify the concentration of this compound in the diluted samples using a validated analytical method.
-
Perform the experiment in triplicate for each solvent and temperature.
Stability Assessment: Forced Degradation Studies
Forced degradation, or stress testing, is performed to identify the degradation products and pathways of a drug substance.[3] This information is essential for developing stability-indicating analytical methods.
Objective: To investigate the degradation of this compound under various stress conditions.
Stress Conditions:
-
Acid Hydrolysis: 0.1 M HCl at an elevated temperature (e.g., 60 °C).[3]
-
Base Hydrolysis: 0.1 M NaOH at an elevated temperature (e.g., 60 °C).[3]
-
Oxidation: 3% H₂O₂ at room temperature.[3]
-
Thermal Stress: Solid compound at a high temperature (e.g., 10°C increments above the accelerated stability testing temperature).
-
Photostability: Expose the solid compound and its solution to light according to ICH Q1B guidelines.
Procedure:
-
Prepare solutions of this compound in the respective stress media. For thermal stress, use the solid compound.
-
Expose the samples to the stress conditions for a defined period (e.g., 24, 48 hours).
-
At specified time points, withdraw samples and neutralize them if necessary (for acid and base hydrolysis).
-
Analyze the samples using a stability-indicating HPLC method to determine the amount of remaining this compound and to detect and quantify any degradation products.
-
A control sample, protected from the stress conditions, should be analyzed concurrently.
Visualizations
Experimental Workflow for Solubility and Stability Testing
The following diagram illustrates a typical workflow for the characterization of the solubility and stability of a new chemical entity.
References
In-Depth Technical Guide: 1-Methyl-5-nitropyridin-2-one (CAS 32896-90-5)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synonyms, and synthesis of 1-methyl-5-nitropyridin-2-one (CAS Number: 32896-90-5). The information is presented to support research and development activities, with a focus on clear data presentation and detailed experimental methodology.
Chemical Identity and Properties
1-Methyl-5-nitropyridin-2-one is a nitro-substituted pyridinone derivative. Its chemical structure and key properties are summarized below.
Table 1: Chemical and Physical Properties of 1-Methyl-5-nitropyridin-2-one
| Property | Value | Reference(s) |
| CAS Number | 32896-90-5 | [1][2][3][4] |
| Molecular Formula | C₆H₆N₂O₃ | [1][2][3][4] |
| Molecular Weight | 154.12 g/mol | [1][3][4] |
| IUPAC Name | 1-methyl-5-nitropyridin-2-one | [1][2][3][4] |
| Melting Point | 171-172 °C | [1] |
| Boiling Point | Not available | [1] |
| Density | Not available | [1] |
| Appearance | Solid | |
| SMILES | CN1C=C(C=CC1=O)--INVALID-LINK--=O | [1][3] |
| InChIKey | FZYSOPYUSSFGAO-UHFFFAOYSA-N | [1] |
Table 2: Computational Data for 1-Methyl-5-nitropyridin-2-one
| Descriptor | Value | Reference(s) |
| Topological Polar Surface Area (TPSA) | 65.14 Ų | [3][4] |
| LogP (octanol-water partition coefficient) | 0.2935 | [3][4] |
| Hydrogen Bond Acceptors | 4 | [3][4] |
| Hydrogen Bond Donors | 0 | [3][4] |
| Rotatable Bonds | 1 | [3][4] |
Synonyms
This compound is known by several synonyms in chemical literature and supplier catalogs.
Table 3: Synonyms for CAS 32896-90-5
| Synonym |
| 1-methyl-5-nitro-2(1H)-pyridinone |
| 1-methyl-5-nitro-2-pyridone |
| 5-NITRO-1-METHYL-2(1H)-PYRIDINONE |
| 1-methyl-5-nitro-1H-pyridin-2-one |
| 2(1H)-Pyridinone, 1-methyl-5-nitro- |
Synthesis and Experimental Protocol
The synthesis of 1-methyl-5-nitropyridin-2-one can be achieved through a multi-step process starting from pyridine. The general synthetic pathway involves N-methylation, followed by oxidation and subsequent nitration. While specific, detailed experimental protocols from primary literature were not fully retrieved, a general three-step synthesis has been described.[5] This section outlines a representative protocol based on established chemical transformations for each step.
Experimental Workflow
Detailed Methodologies (Representative)
Step 1: Synthesis of N-Methylpyridinium Salt (from Pyridine)
-
Reagents and Equipment:
-
Pyridine
-
Dimethyl sulfate
-
Anhydrous diethyl ether
-
Round-bottom flask with a magnetic stirrer and reflux condenser
-
Ice bath
-
-
Procedure:
-
In a round-bottom flask, dissolve pyridine in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath.
-
Slowly add dimethyl sulfate dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours.
-
The N-methylpyridinium salt will precipitate out of the solution.
-
Collect the precipitate by vacuum filtration, wash with cold anhydrous diethyl ether, and dry under vacuum.
-
Step 2: Synthesis of 1-Methyl-2-pyridone (from N-Methylpyridinium Salt)
-
Reagents and Equipment:
-
N-Methylpyridinium salt
-
Potassium ferricyanide (K₃[Fe(CN)₆])
-
Sodium hydroxide (NaOH) or potassium hydroxide (KOH)
-
Water
-
Beaker or flask with a magnetic stirrer
-
-
Procedure:
-
Prepare an aqueous solution of the N-methylpyridinium salt.
-
In a separate container, prepare an alkaline solution of potassium ferricyanide by dissolving it in an aqueous solution of NaOH or KOH.
-
Slowly add the potassium ferricyanide solution to the stirred solution of the N-methylpyridinium salt at room temperature.
-
The reaction mixture is typically stirred for several hours to ensure complete oxidation.
-
The resulting 1-methyl-2-pyridone can be extracted from the aqueous solution using an organic solvent such as dichloromethane or chloroform.
-
The combined organic extracts are then dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification can be achieved by recrystallization or column chromatography.
-
Step 3: Synthesis of 1-Methyl-5-nitropyridin-2-one (from 1-Methyl-2-pyridone)
-
Reagents and Equipment:
-
1-Methyl-2-pyridone
-
Fuming nitric acid
-
Concentrated sulfuric acid
-
Round-bottom flask with a magnetic stirrer
-
Ice bath
-
-
Procedure:
-
Carefully add concentrated sulfuric acid to a round-bottom flask and cool it in an ice bath.
-
Slowly add 1-methyl-2-pyridone to the cold, stirred sulfuric acid.
-
Once the 1-methyl-2-pyridone has dissolved, slowly add fuming nitric acid dropwise, maintaining a low temperature.
-
After the addition is complete, the reaction mixture is allowed to stir at a controlled temperature for a specified period to allow for nitration to occur.
-
The reaction is then quenched by carefully pouring the mixture over crushed ice.
-
The precipitated product, 1-methyl-5-nitropyridin-2-one, is collected by vacuum filtration.
-
The solid is washed with cold water until the washings are neutral and then dried.
-
Further purification can be performed by recrystallization from a suitable solvent.
-
Spectroscopic Data
While a complete set of spectroscopic data for 1-methyl-5-nitropyridin-2-one was not available in the searched literature, data for closely related compounds can provide useful reference points for characterization. For instance, the ¹H NMR spectrum of the precursor, 1-methyl-2-pyridone, has been documented.
Safety and Handling
Detailed safety data sheets (SDS) should be consulted before handling 1-methyl-5-nitropyridin-2-one. As a nitroaromatic compound, it should be handled with care. Standard laboratory safety practices, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat, are required. Work should be conducted in a well-ventilated fume hood.
Applications
1-Methyl-5-nitropyridin-2-one is primarily utilized as a building block or intermediate in organic synthesis. The presence of the nitro group and the pyridinone core makes it a versatile substrate for various chemical transformations, potentially leading to the synthesis of more complex heterocyclic compounds with applications in medicinal chemistry and materials science. For example, related dinitropyridones are used in three-component ring transformation reactions to produce various nitropyridines and nitroanilines.[5]
References
The Ascending Trajectory of Nitropyridinone Derivatives: A Technical Guide to Synthesis, Biological Activity, and Therapeutic Prospects
For Researchers, Scientists, and Drug Development Professionals
The landscape of medicinal chemistry is in a perpetual state of evolution, with an unceasing demand for novel molecular scaffolds that can address unmet medical needs. Among the myriad of heterocyclic compounds, nitropyridinone derivatives have emerged as a particularly promising class, demonstrating a remarkable breadth of biological activities. This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing a meticulous overview of the synthesis, quantitative biological data, and mechanistic insights into this versatile chemical family. From their potent anticancer and antimicrobial properties to their emerging roles in kinase inhibition and agriculture, this document consolidates the current understanding of nitropyridinone derivatives, offering a foundation for future research and development endeavors.
Synthetic Strategies: Building the Nitropyridinone Core
The synthesis of nitropyridinone derivatives often commences with the nitration of a substituted pyridine ring, a fundamental reaction in the construction of these bioactive molecules.[1] A common precursor, 2-Methyl-3-nitropyridine, serves as a versatile intermediate for a variety of synthetic transformations.[1] The introduction of the nitro group into the pyridine nucleus is typically achieved through electrophilic aromatic substitution, employing precise nitration reactions with specific reagents to ensure regioselectivity.[1]
One prevalent synthetic route involves the use of 2-chloro-5-nitropyridine as a key starting material.[2] This compound can undergo nucleophilic substitution of the chlorine atom with various amines or hydroxyl compounds, allowing for the introduction of diverse functional groups and the generation of a library of derivatives.[2] For instance, reaction with N-phenylpiperazine followed by reduction of the nitro group has been employed in the synthesis of anticancer agents.[2]
Another versatile approach is the three-component ring transformation (TCRT) of 1-methyl-3,5-dinitro-2-pyridone with a ketone and a nitrogen source, such as ammonia or ammonium acetate. This method provides an efficient pathway to various nitropyridine and nitroaniline derivatives that are otherwise challenging to synthesize.[3]
General Experimental Protocol for the Synthesis of 2-Chloro-5-nitropyridine
This protocol provides a generalized procedure for the synthesis of 2-chloro-5-nitropyridine, a key intermediate in the preparation of many nitropyridinone derivatives.
Materials:
-
2-Hydroxy-5-nitropyridine
-
Phosphorus oxychloride (POCl₃)
-
Phosphorus pentachloride (PCl₅)
-
1,2-Dichloroethane (optional, as solvent)
-
Ice water
-
40 wt% aqueous sodium hydroxide solution
-
Dichloromethane or other suitable organic solvent for extraction
-
Saturated brine solution
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Reaction Setup: In a four-necked flask equipped with a thermometer, mechanical stirrer, and reflux condenser, combine 2-hydroxy-5-nitropyridine, phosphorus oxychloride, and phosphorus pentachloride. 1,2-dichloroethane can be used as a solvent.[4]
-
Reaction: Stir the mixture and heat to 80-105°C for 5-6 hours.[4][5] Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture and recover the excess phosphorus oxychloride by distillation under reduced pressure.[5] Slowly and carefully pour the residue into ice water with vigorous stirring.[4][5]
-
Neutralization: Neutralize the acidic aqueous solution to a pH of 8-9 by the dropwise addition of a 40 wt% aqueous sodium hydroxide solution.[4][5]
-
Extraction: Separate the layers and extract the aqueous layer multiple times with a suitable organic solvent such as dichloromethane.[5]
-
Washing and Drying: Combine the organic extracts and wash with a saturated brine solution.[5] Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter the drying agent and remove the solvent under reduced pressure to obtain the crude 2-chloro-5-nitropyridine. The product can be further purified by recrystallization or column chromatography.
A Spectrum of Biological Activities: Quantitative Insights
Nitropyridinone derivatives have been extensively evaluated for a wide array of biological activities. The following tables summarize the quantitative data from various studies, providing a comparative overview of their potency.
Table 1: Anticancer Activity of Nitropyridinone Derivatives
| Compound/Derivative | Cell Line | Assay | IC₅₀ (µM) | Reference |
| Nitropyridine-linked 4-arylidenethiazolidin-4-one (35a, R = OMe) | MCF-7 (Breast) | MTT | 6.41 | [6] |
| Nitropyridine-linked 4-arylidenethiazolidin-4-one (35d, piperidine derivative) | HepG2 (Liver) | MTT | 7.63 | [6] |
| 2-amino-3-cyanopyridine 3n | HCT-116 (Colon) | Cell Viability | Low µM range | [7] |
| 2-amino-3-cyanopyridine 3n | Hela229 (Cervical) | Cell Viability | Low µM range | [7] |
| 2-amino-3-cyanopyridine 3n | A375 (Melanoma) | Cell Viability | Low µM range | [7] |
| 6-(1,3-benzodioxol-5-yl)-4-(2-ethoxyphenyl)-2-imino-1,2-dihydropyridine-3-carbonitrile (Ii) | HT-29 (Colon) | Growth Inhibition | 3 | [5] |
| 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinone (14b) | MDA-MB-231 (Breast) | MTT | 6.61 | [8] |
| 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinone (14b) | MCF-7 (Breast) | MTT | 0.85 | [8] |
| Pyridone derivative 1 | HepG2 (Liver) | Cytotoxicity | 4.5 ± 0.3 | [9] |
| Pyridopyrazolopyrimidine 11a | A-549 (Lung) | MTT | 9.24 µg/mL | [10] |
| Pyridopyrazolotriazine 16a | HepG-2 (Liver) | MTT | 6.45 µg/mL | [10] |
Table 2: Antimicrobial Activity of Nitropyridinone Derivatives
| Compound/Derivative | Microorganism | Assay | MIC (µg/mL) | Reference |
| N-hydroxy-pyridoxazinone derivative (R = n-Bu) | C. albicans, C. glabrata, C. tropicalis | Broth Microdilution | 62.5 | [6] |
| N-hydroxy-pyridoxazinone derivative (R = n-Bu) | E. faecalis | Broth Microdilution | 7.8 | [6] |
| N-hydroxy-pyridoxazinone derivative (R = n-Bu) | S. aureus | Broth Microdilution | 31.2 | [6] |
| N-hydroxy-pyridoxazinone derivative (R = Et) | S. agalactiae | Broth Microdilution | 62.5 | [6] |
| Phenolic derivative (98, R = 2-OH) | B. subtilis, C. krusei | Broth Microdilution | 62.5 | [6] |
| Epoxybenzooxocino[4,3-b]pyridine derivatives (28, 29) | Mycobacterium bovis 14 | Not specified | 12.5–50 | [2] |
Table 3: Other Biological Activities of Nitropyridinone Derivatives
| Compound/Derivative | Target/Activity | Assay | IC₅₀/LD₅₀/Other | Reference |
| 3-Nitropyridylpiperazine derivatives (19) | Jack bean urease | Urease Inhibition | ~2.0–2.3 µM | [2] |
| Pyridyloxy-substituted acetophenone oxime ethers (44) | Protoporphyrinogen oxidase | Enzyme Inhibition | 3.11–4.18 µM | [2] |
| Insecticidal derivatives (45, 46) | M. separate, P. xylostella, P. litura | Insecticidal Activity | LD₅₀: 4–12 mg/L | [2] |
| JAK2 inhibitors (4, 6) | JAK2 | Kinase Inhibition | 8.5–12.2 µM | [6] |
| GSK3 inhibitor (10) | GSK3 | Kinase Inhibition | IC₅₀: 8 nM, EC₅₀: 0.13 µM | [11] |
| p70S6Kβ inhibitor (13) | p70S6Kβ | Kinase Inhibition | Not specified | [11] |
| PDE4 inhibitors | PDE4 | Enzyme Inhibition | Comparable to rolipram | [12] |
| 6-(4-bromophenyl)-4-(2-ethoxyphenyl)-2-imino-1,2-dihydropyridine-3-carbonitrile (Id) | PDE3A | Enzyme Inhibition | 27 µM | [5] |
Delving into the Mechanism of Action: Signaling Pathways and Cellular Effects
The diverse biological activities of nitropyridinone derivatives are underpinned by their interaction with various cellular targets and signaling pathways. Understanding these mechanisms is crucial for rational drug design and development.
Anticancer Mechanisms
Several nitropyridinone derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death.[9][11] One of the key signaling pathways implicated is the STAT3 (Signal Transducer and Activator of Transcription 3) pathway .[7] Constitutive activation of STAT3 is a hallmark of many cancers, promoting cell proliferation, survival, and angiogenesis.[13][14] Certain nitazoxanide derivatives, which share structural similarities with some nitropyridinones, have been identified as potent STAT3 pathway inhibitors.[1] This inhibition can lead to the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins like Bax, ultimately triggering the intrinsic apoptotic pathway.[15]
Furthermore, some anticancer pyridines have been shown to induce G2/M cell cycle arrest.[9] This is often mediated by the upregulation of tumor suppressor proteins like p53 and the cyclin-dependent kinase inhibitor p21.[9] The activation of the JNK (c-Jun N-terminal kinase) pathway has also been observed, further contributing to the apoptotic response.[9]
Experimental Workflows: From Synthesis to Biological Evaluation
The development of novel nitropyridinone derivatives follows a structured workflow, encompassing synthesis, purification, characterization, and comprehensive biological evaluation.
Detailed Experimental Protocol: MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2][12]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Nitropyridinone derivative (test compound)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the nitropyridinone derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound, e.g., DMSO) and a blank control (medium only). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
Detailed Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[15]
Materials:
-
Bacterial or fungal strain of interest
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
Nitropyridinone derivative (test compound)
-
Sterile 96-well microtiter plates
-
Inoculum of the microorganism standardized to a specific turbidity (e.g., 0.5 McFarland standard)
-
Spectrophotometer or nephelometer for inoculum standardization
Procedure:
-
Compound Preparation: Prepare a stock solution of the nitropyridinone derivative in a suitable solvent. Make serial two-fold dilutions of the compound in the broth medium directly in the wells of a 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the broth medium. The final inoculum concentration in each well should be approximately 5 x 10⁵ CFU/mL for bacteria.
-
Inoculation: Inoculate each well containing the serially diluted compound with the standardized inoculum. Include a growth control well (inoculum in broth without the compound) and a sterility control well (broth only).
-
Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Future Directions and Conclusion
Nitropyridinone derivatives represent a fertile ground for the discovery of new therapeutic agents. The wealth of data on their diverse biological activities, coupled with established synthetic routes, provides a solid platform for further exploration. Future research should focus on several key areas:
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of the nitropyridinone scaffold to optimize potency and selectivity for specific biological targets.
-
Mechanism of Action Elucidation: Deeper investigation into the molecular mechanisms underlying the observed biological effects, including the identification of novel cellular targets and signaling pathways.
-
In Vivo Efficacy and Safety Profiling: Moving promising lead compounds into preclinical animal models to assess their efficacy, pharmacokinetics, and toxicity profiles.
-
Expansion of Therapeutic Applications: Exploring the potential of nitropyridinone derivatives in other disease areas beyond cancer and infectious diseases.
References
- 1. Structure–Activity Study of Nitazoxanide Derivatives as Novel STAT3 Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-nitropyridine analogues as novel microtubule-targeting agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory nitro-fatty acids suppress tumor growth by triggering mitochondrial dysfunction and activation of the intrinsic apoptotic pathway in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis and Biological Evaluation of New Pyridothienopyrimidine Derivatives as Antibacterial Agents and Escherichia coli Topoisomerase II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 3-Nitroacridine derivatives arrest cell cycle at G0/G1 phase and induce apoptosis in human breast cancer cells may act as DNA-target anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Small molecule inhibitors of Stat3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cantharidin Inhibits Anti-Apoptotic Bcl-2 Family Proteins and Induces Apoptosis in Human Osteosarcoma Cell Lines MG-63 and MNNG/HOS via Mitochondria-Dependent Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Anti-Cancer Activity of Nitrones and Observations on Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
The Multifaceted Therapeutic Potential of Pyridinone Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Pyridinone and its derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry. Their unique structural features, including the ability to act as both hydrogen bond donors and acceptors, make them privileged scaffolds in drug discovery. This technical guide provides an in-depth overview of the diverse biological activities of pyridinone compounds, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways to support further research and development in this promising area.
Anticancer Activity
Pyridinone-containing molecules have demonstrated broad-spectrum antiproliferative activity against a variety of human tumor cell lines.[1] Their mechanisms of action are diverse, often involving the inhibition of key enzymes and modulation of critical signaling pathways implicated in cancer progression.
Quantitative Anticancer Data
The following table summarizes the in vitro cytotoxic activity of representative pyridinone derivatives against various cancer cell lines.
| Compound Class | Specific Compound(s) | Cancer Cell Line(s) | IC50 (µM) | Reference Compound | IC50 (µM) |
| Pyridinone-Quinazoline Derivatives | 42a, 42b | MCF-7, HeLa, HepG2 | 9 - 15 | Doxorubicin | Not specified in text |
| Cyanopyridinone Derivatives | 4d | HepG2 | 19.2 | Doxorubicin | 38.46[2] |
| Cyanopyridine Derivatives | 4c | HepG2 | 8.02 ± 0.38 | 5-FU | 9.42 ± 0.46[3] |
| Cyanopyridine Derivatives | 4d | HepG2 | 6.95 ± 0.34 | 5-FU | 9.42 ± 0.46[3] |
| Pyridine-Urea Derivatives | 8e | VEGFR-2 (enzyme) | 3.93 ± 0.73 | Sorafenib | 0.09 ± 0.01[4] |
| Imidazo[1,2-a]pyridine Derivatives | IP-5, IP-6 | HCC1937 | 45, 47.7 | Not specified | Not specified |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic effects of potential anticancer agents.
Principle: Metabolically active cells with functional mitochondria possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[5] The amount of formazan produced is directly proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the pyridinone compound and a vehicle control. Include a positive control (e.g., doxorubicin). Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution (typically 0.5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[5]
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength between 500 and 600 nm.[5]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the logarithm of the compound concentration.
Signaling Pathway: p53 and JNK Upregulation
Certain anticancer pyridinone compounds have been shown to induce G2/M cell cycle arrest and apoptosis in cancer cells through the upregulation of the tumor suppressor protein p53 and the c-Jun N-terminal kinase (JNK).[7][8]
Antiviral Activity
A significant body of research on pyridinone derivatives has focused on their potent antiviral properties, particularly as non-nucleoside reverse transcriptase inhibitors (NNRTIs) of the human immunodeficiency virus type 1 (HIV-1).[9][10][11]
Quantitative Antiviral Data (Anti-HIV-1)
The following table presents the antiviral efficacy of various pyridinone-based NNRTIs against wild-type and resistant HIV-1 strains.
| Compound | HIV-1 Strain | EC50 (nM) | Reference Compound | EC50 (nM) |
| L-697,639 | Wild-type | 12 - 200 (95% inhibition) | Not specified | Not specified |
| L-697,661 | Wild-type | 12 - 200 (95% inhibition) | Not specified | Not specified |
| 26-trans | Wild-type | 4 | Not specified | Not specified |
| 26-trans | Y181C mutant | Highly effective | Not specified | Not specified |
| 26-trans | K103N mutant | Highly effective | Not specified | Not specified |
| 53a | Wild-type | 2 | Efavirenz | 3 |
| 53a | Y181C mutant | 49 | Efavirenz | 4 |
| 53a | K103N mutant | 26 | Efavirenz | 320 |
| 53b | Wild-type | 2 | Efavirenz | 3 |
| 53b | Y181C mutant | 19 | Efavirenz | 4 |
| 53b | K103N mutant | 7 | Efavirenz | 320 |
| Compound 9 | IIIB | 540 | Not specified | Not specified |
Experimental Protocol: HIV-1 Reverse Transcriptase Inhibition Assay
This colorimetric assay quantifies the activity of HIV-1 RT by measuring the incorporation of digoxigenin (DIG)-labeled dUTP into a newly synthesized DNA strand.[7]
Principle: A template/primer hybrid is immobilized on a streptavidin-coated microplate. Recombinant HIV-1 RT polymerizes a new DNA strand using a mixture of dNTPs, including DIG-dUTP. The incorporated DIG is then detected with an anti-DIG antibody conjugated to peroxidase, which catalyzes a color-producing reaction.
Procedure:
-
Plate Preparation: A template/primer hybrid (e.g., poly(A) x oligo(dT)15) is immobilized on streptavidin-coated microplate wells.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing dNTPs, including DIG-dUTP.
-
Compound Addition: Add serial dilutions of the pyridinone inhibitor to the wells.
-
Enzyme Addition: Initiate the reaction by adding recombinant HIV-1 RT.
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Washing: Wash the wells to remove unincorporated nucleotides.
-
Detection: Add an anti-DIG-peroxidase conjugate and incubate. After another wash, add a peroxidase substrate (e.g., ABTS).
-
Absorbance Measurement: Stop the reaction and measure the absorbance at the appropriate wavelength.
-
Data Analysis: Calculate the percent inhibition relative to the no-inhibitor control and determine the IC50 value.
Mechanism of Action: NNRTI Binding
Pyridinone-based NNRTIs are allosteric inhibitors that bind to a hydrophobic pocket in the p66 subunit of HIV-1 RT, located approximately 10 Å from the polymerase active site.[12][13] This binding induces a conformational change that distorts the catalytic site and inhibits DNA polymerization.[14]
Antifungal and Antibacterial Activities
Pyridinone derivatives have also emerged as promising antimicrobial agents, with demonstrated activity against pathogenic fungi and bacteria.
Quantitative Antimicrobial Data
The following table highlights the minimum inhibitory concentrations (MICs) of select pyridinone compounds against fungal and bacterial strains.
| Compound | Target Organism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| PYR | Candida albicans | 12.5 | Caspofungin | 0.03 |
| Pyridine/Pyrimidine Derivatives | C. albicans (efflux-negative) | 2 - 64 | Not specified | Not specified |
| Oxazolidinone-Pyridinones | Gram-positive bacteria | 4-16 fold more active than Linezolid | Linezolid | Not specified |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent.[15]
Principle: The antimicrobial agent is serially diluted in a liquid growth medium, and each dilution is inoculated with a standardized suspension of the microorganism. The MIC is the lowest concentration of the agent that completely inhibits visible growth after incubation.[16]
Procedure:
-
Compound Dilution: Prepare two-fold serial dilutions of the pyridinone compound in a 96-well microtiter plate containing an appropriate broth medium (e.g., RPMI-1640 for fungi, Mueller-Hinton Broth for bacteria).[2][17]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism from a fresh culture.
-
Inoculation: Inoculate each well (except for a sterility control) with the microbial suspension. Include a growth control well without the compound.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 35°C for 24-48 hours).[16]
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth.
Workflow for Antimicrobial Susceptibility Testing
Enzyme Inhibition
The biological activities of many pyridinone compounds are rooted in their ability to inhibit specific enzymes. Beyond HIV-1 reverse transcriptase, pyridinones have been shown to target various kinases involved in cell signaling and proliferation.
MNK1/2 Inhibition and Downstream Effects
Pyridinone-aminal derivatives have been identified as potent inhibitors of mitogen-activated protein kinase-interacting kinases 1 and 2 (MNK1/2).[14] These kinases phosphorylate the eukaryotic translation initiation factor 4E (eIF4E), a key regulator of cap-dependent mRNA translation. Dysregulation of this pathway is common in many cancers.
Conclusion
The pyridinone scaffold is a cornerstone in the development of novel therapeutic agents with a wide array of biological activities. The data and protocols presented in this guide underscore the potential of pyridinone derivatives as anticancer, antiviral, antifungal, and antibacterial agents, as well as specific enzyme inhibitors. Further exploration of structure-activity relationships and mechanisms of action will undoubtedly pave the way for the discovery of next-generation drugs based on this versatile chemical entity.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Pyridines and Pyrimidines Mediating Activity against an Efflux-Negative Strain of Candida albicans through Putative Inhibition of Lanosterol Demethylase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchhub.com [researchhub.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Two New Compounds Containing Pyridinone or Triazine Heterocycles Have Antifungal Properties against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 12. Mechanisms of inhibition of HIV replication by nonnucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Reverse-transcriptase inhibitor - Wikipedia [en.wikipedia.org]
- 15. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 17. benchchem.com [benchchem.com]
The Discovery and Therapeutic Potential of Methyl-Nitro-Pyridinone Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl-nitro-pyridinone compounds represent a versatile class of heterocyclic molecules that have garnered significant interest in medicinal chemistry. Their unique structural features, characterized by a pyridinone core substituted with both a methyl and a nitro group, impart a range of biological activities. Historically rooted in the broader exploration of pyridine chemistry, the synthesis of these specific derivatives has evolved to allow for precise functionalization and the exploration of their therapeutic potential. This technical guide provides an in-depth overview of the discovery, history, and synthesis of methyl-nitro-pyridinone compounds. It further details their biological activities, with a focus on their emerging role as modulators of critical signaling pathways, such as the PI3K/Akt/mTOR cascade. This document serves as a comprehensive resource, offering detailed experimental protocols and quantitative data to facilitate further research and drug development in this promising area.
Discovery and History
The journey of methyl-nitro-pyridinone compounds is intrinsically linked to the rich history of pyridine chemistry. Pyridine, a basic heterocyclic organic compound, was first synthesized in 1876 by William Ramsay through the reaction of acetylene and hydrogen cyanide in a red-hot iron-tube furnace.[1] This marked the first synthesis of a heteroaromatic compound.[1] A major advancement in the synthesis of pyridine derivatives came in 1881 with Arthur Rudolf Hantzsch's development of the Hantzsch pyridine synthesis, which provided a versatile method for producing a variety of substituted pyridines.[1]
The introduction of the pyridinone moiety, a pyridone ring bearing a carbonyl group, expanded the chemical space and biological potential of this class of compounds. Early synthetic routes to pyridinones included the Guareschi-Thorpe condensation, where a cyanoacetamide reacts with a 1,3-diketone.[2] Over the decades, numerous methods have been developed for the synthesis of pyridinone derivatives, broadly categorized into two approaches: the modification of a pre-existing pyridine or related six-membered ring, and the cyclic condensation of acyclic precursors.[3]
The specific addition of a nitro group to the methyl-pyridinone scaffold was a logical progression, given the well-established role of the nitro group in medicinal chemistry. The strongly electron-withdrawing nature of the nitro group can significantly modulate the electronic properties of the pyridinone ring, enhancing its reactivity and potential for biological interactions.[4] This has led to the development of various nitration techniques for pyridinone precursors, allowing for the synthesis of a diverse array of methyl-nitro-pyridinone isomers. These compounds have since been explored for a wide range of therapeutic applications, including as anticancer and antimicrobial agents.[5][6]
Synthesis of Methyl-Nitro-Pyridinone Compounds
The synthesis of methyl-nitro-pyridinone compounds can be achieved through several routes, primarily involving the nitration of a corresponding methyl-pyridinone precursor. The specific methodology depends on the desired substitution pattern and the stability of the starting materials.
Synthesis of 1-Methyl-3,5-dinitro-2-pyridone
A key and well-documented example is the synthesis of 1-methyl-3,5-dinitro-2-pyridone. This compound serves as a versatile intermediate in various chemical transformations.[7] The synthesis proceeds in a three-step sequence starting from pyridine.[7]
Experimental Protocol: Synthesis of 1-Methyl-3,5-dinitro-2-pyridone [7]
-
N-methylation of Pyridine: Pyridine is reacted with dimethyl sulfate to yield N-methylpyridinium salt.
-
Oxidation to 1-Methyl-2-pyridone: The N-methylpyridinium salt is then oxidized using potassium ferricyanide under alkaline conditions in a one-pot reaction to form 1-methyl-2-pyridone.
-
Nitration of 1-Methyl-2-pyridone: The final step involves the nitration of 1-methyl-2-pyridone using fuming nitric acid in the presence of sulfuric acid to yield 1-methyl-3,5-dinitro-2-pyridone.
A plausible workflow for this synthesis is depicted below.
Synthesis of Other Methyl-Nitro-Pyridinone Derivatives
The synthesis of other isomers, such as 2-methyl-3-nitropyridines, often involves the nitration of substituted pyridine rings using techniques like electrophilic aromatic substitution.[8] For instance, 2-picoline can serve as a starting material for the synthesis of 2-methyl-3-nitropyridine.[8] More advanced methods may utilize transition metal-catalyzed cross-coupling reactions to construct the substituted pyridine core before or after nitration.[8]
Physicochemical and Biological Properties
Table 1: Physicochemical Properties of Selected Methyl-Nitro-Pyridinone Compounds and Precursors
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 |
| 1-Methyl-2(1H)-pyridinone | C6H7NO | 109.13 | -0.2 |
| 3-Methyl-5-nitropyridine | C6H6N2O2 | 138.12 | 1.1 |
| 4-Hydroxy-6-methyl-3-nitro-2-pyridone | C6H6N2O4 | 170.12 | 0.5 |
| 1-Methyl-5-nitro-2(1H)-pyridinone | C6H6N2O3 | 154.12 | N/A |
Data sourced from PubChem and other chemical databases.[9][10][11][12]
Methyl-nitro-pyridinone derivatives have demonstrated a broad spectrum of biological activities, with significant potential in oncology and infectious diseases.
Table 2: In Vitro Biological Activity of Selected Pyridinone and Nitro-Containing Compounds
| Compound Class/Derivative | Target/Cell Line | Activity | IC50/MIC | Reference |
| Pyridinone–quinazoline derivatives | MCF-7, HeLa, HepG2 | Anticancer | 9-15 µM | [3] |
| Bromo-substituted imidazo[4,5-b]pyridine | Glioblastoma | Anticancer | 8.0 µM | [13] |
| 5-nitro-1,10-phenanthroline | Mycobacterium tuberculosis | Antitubercular | 0.78 µM | [14] |
| Pyridinone-dihydronaphthalene conjugates | Plasmodium falciparum | Antimalarial | N/A | [15] |
| 2-methyl-5-nitro-6-phenylnicotinohydrazide derivatives | Bacillus cereus, Pectobacterium carotovorum | Antibacterial | N/A | [16] |
Mechanism of Action: Targeting the PI3K/Akt/mTOR Signaling Pathway
A growing body of evidence suggests that the anticancer effects of some pyridinone derivatives may be mediated through the inhibition of key signaling pathways that are frequently dysregulated in cancer, such as the PI3K/Akt/mTOR pathway.[17] This pathway plays a crucial role in regulating cell growth, proliferation, survival, and metabolism.[18][19]
The PI3K/Akt/mTOR pathway is initiated by the activation of receptor tyrosine kinases (RTKs) on the cell surface, which leads to the activation of phosphoinositide 3-kinase (PI3K).[20] PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3).[20] PIP3 acts as a second messenger, recruiting and activating the serine/threonine kinase Akt (also known as protein kinase B).[20] Activated Akt, in turn, phosphorylates a multitude of downstream targets, including the mammalian target of rapamycin (mTOR), which ultimately leads to the promotion of cell survival and proliferation.[19][21]
Experimental Protocols for Biological Evaluation
To assess the therapeutic potential of novel methyl-nitro-pyridinone compounds, a series of in vitro assays are typically employed. These include cytotoxicity assays to determine the effect on cell viability, and mechanistic studies to elucidate the mode of action.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Experimental Protocol: MTT Assay for IC50 Determination [22][23]
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A375) in a 96-well plate at a density of 1 x 10^6 cells per well and incubate for 12-24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the methyl-nitro-pyridinone compound (e.g., 0, 5, 10, 25, 50, 150, and 300 µM) and incubate for a specified period (e.g., 24 or 48 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Western Blot Analysis for Signaling Pathway Modulation
Western blotting is used to detect specific proteins in a sample and can be employed to investigate the effect of a compound on the expression and phosphorylation status of proteins within a signaling pathway.
Experimental Protocol: Western Blot for PI3K/Akt/mTOR Pathway [22][24]
-
Cell Lysis: Treat cells with the methyl-nitro-pyridinone compound for a specified time, then lyse the cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with Tween 20).
-
Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, and a loading control like anti-β-actin).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion and Future Directions
Methyl-nitro-pyridinone compounds represent a promising scaffold in medicinal chemistry with a diverse range of biological activities. The historical development of their synthesis has provided a robust platform for the generation of novel derivatives with tailored properties. Emerging evidence points towards their potential as anticancer agents through the modulation of critical signaling pathways like PI3K/Akt/mTOR.
Future research in this area should focus on:
-
Expansion of the Chemical Space: Synthesis and screening of a wider array of methyl-nitro-pyridinone isomers and analogues to establish comprehensive structure-activity relationships.
-
Mechanism of Action Studies: In-depth investigation into the specific molecular targets and signaling pathways affected by these compounds.
-
Pharmacokinetic Profiling: Thorough evaluation of the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to assess their drug-likeness.
-
In Vivo Efficacy Studies: Preclinical evaluation of promising candidates in relevant animal models of cancer and infectious diseases.
The continued exploration of methyl-nitro-pyridinone compounds holds significant promise for the discovery of novel therapeutic agents to address unmet medical needs. This technical guide provides a foundational resource to aid researchers in this endeavor.
References
- 1. Pyridine - Wikipedia [en.wikipedia.org]
- 2. 2-Pyridone - Wikipedia [en.wikipedia.org]
- 3. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]
- 7. Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. 1-Methyl-2(1H)-pyridinone | C6H7NO | CID 12755 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 3-Methyl-5-nitropyridine | C6H6N2O2 | CID 250373 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 4-Hydroxy-6-methyl-3-nitro-2-pyridone | C6H6N2O4 | CID 54685619 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. chemsynthesis.com [chemsynthesis.com]
- 13. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. cusabio.com [cusabio.com]
- 19. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 20. PI3K-PKB/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Methylwogonin exerts anticancer effects in A375 human malignant melanoma cells through apoptosis induction, DNA damage, cell invasion inhibition and downregulation of the mTOR/PI3K/Akt signalling pathway [archivesofmedicalscience.com]
- 23. creative-bioarray.com [creative-bioarray.com]
- 24. Identification of Protein Targets of 4-Hydroxynonenal Using Click Chemistry for Ex Vivo Biotinylation of Azido and Alkynyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 1-Methyl-5-nitro-2(1H)-pyridinone
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Methyl-5-nitro-2(1H)-pyridinone is a nitro-substituted pyridinone derivative with potential applications in pharmaceutical and agrochemical research. The presence of the nitro group suggests possible antimicrobial and anti-inflammatory properties, common among nitroaromatic compounds. These application notes provide detailed experimental protocols for investigating the biological activity of this compound, including its synthesis, and methods for assessing its antimicrobial, anti-inflammatory, and cytotoxic effects. Furthermore, a plausible mechanism of action is proposed and visualized, alongside workflows for the described experimental procedures.
Chemical Properties
| Property | Value |
| CAS Number | 32896-90-5 |
| Molecular Formula | C₆H₆N₂O₃ |
| Molecular Weight | 154.12 g/mol |
| Melting Point | 171-172 °C |
| Appearance | Solid |
Synthesis Protocol: N-methylation of 5-nitro-2(1H)-pyridinone
This protocol describes the synthesis of this compound from 5-nitro-2(1H)-pyridinone.
Materials:
-
5-nitro-2(1H)-pyridinone
-
Methyl iodide (CH₃I)
-
Silver carbonate (Ag₂CO₃)
-
Acetonitrile (CH₃CN)
-
Microwave reactor
-
Argon atmosphere
-
Celite
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a 10 mL microwave tube, add 5-nitro-2(1H)-pyridinone (1 equivalent).
-
Add acetonitrile to dissolve the starting material.
-
Under an argon atmosphere, add silver carbonate (1.2 equivalents) to the mixture.
-
Add methyl iodide (2 equivalents) to the reaction mixture.
-
Seal the microwave tube and place it in the microwave reactor.
-
Irradiate the mixture for 1-2 hours at a suitable temperature (e.g., 100-120 °C), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Filter the mixture through a pad of Celite and wash the pad with ethyl acetate.
-
Wash the filtrate with water, and extract the aqueous phase with ethyl acetate.
-
Combine the organic phases, dry over magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
Proposed Mechanism of Action: Antimicrobial Activity
The antimicrobial activity of many nitroaromatic compounds is attributed to their reductive bioactivation within microbial cells.[1][2][3] It is hypothesized that this compound follows a similar mechanism.
References
Application Notes and Protocols for 1-methyl-5-nitro-2(1H)-pyridinone in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 1-methyl-5-nitro-2(1H)-pyridinone as a key intermediate in organic synthesis. This versatile building block is particularly valuable for the synthesis of substituted aminopyridines, which are prevalent scaffolds in pharmaceuticals and agrochemicals. The electron-withdrawing nitro group activates the pyridinone ring, facilitating a range of chemical transformations.
Key Applications
The primary application of this compound is its role as a precursor to 5-amino-1-methyl-2(1H)-pyridinone. The amino derivative is a valuable intermediate for the synthesis of more complex heterocyclic structures with potential biological activity. The conversion of the nitro group to an amino group opens up a plethora of synthetic possibilities, including diazotization, acylation, and condensation reactions.
Data Presentation
The following table summarizes the key transformations involving this compound, including its synthesis and its primary conversion to the corresponding amino derivative.
| Reaction | Starting Material | Product | Reagents and Conditions | Yield (%) | Reference |
| N-methylation and Oxidation | Pyridine | 1-methyl-2-pyridone | 1. Dimethyl sulfate, heat; 2. Potassium ferricyanide, NaOH, 0-10°C | 65-70 | [1] |
| Nitration | 1-methyl-2-pyridone | This compound | Fuming Nitric Acid, Sulfuric Acid | High (Implied) | [2] |
| Nitro Group Reduction | This compound | 5-amino-1-methyl-2(1H)-pyridinone | Catalytic Hydrogenation (e.g., Pt catalyst, H₂) | High (e.g., 84% for a similar pyridinone) | [3][4][5] |
Experimental Protocols
Protocol 1: Synthesis of 1-methyl-2-pyridone
This protocol is adapted from a literature procedure for the synthesis of the precursor to the title compound.[1]
Materials:
-
Dry pyridine
-
Dimethyl sulfate
-
Potassium ferricyanide
-
Sodium hydroxide
-
Anhydrous sodium carbonate
-
Ethanol
-
5-L round-bottomed flask, separatory funnel, reflux condenser, mechanical stirrer, ice-salt bath
Procedure:
-
In a 5-L round-bottomed flask equipped with a separatory funnel and reflux condenser, place 145 g (1.83 moles) of dry pyridine.
-
Add 231 g (1.83 moles) of dimethyl sulfate dropwise through the separatory funnel.
-
After the addition is complete, heat the flask in a boiling water bath for two hours.
-
Dissolve the resulting crude pyridinium salt in 400 cc of water.
-
Fit the flask with a mechanical stirrer and cool the solution to 0°C in an ice-salt bath.
-
Prepare two separate solutions: 1.2 kg (3.65 moles) of potassium ferricyanide in 2.4 L of water, and 300 g (7.5 moles) of sodium hydroxide in 500 cc of water.
-
Add both solutions dropwise to the stirred pyridinium salt solution, maintaining the temperature below 10°C. Regulate the addition so that the sodium hydroxide solution is added completely when half of the potassium ferricyanide solution has been added (approximately 1 hour). Add the remaining potassium ferricyanide solution over another hour.
-
Allow the reaction mixture to stand for five hours, reaching room temperature.
-
Salt out the 1-methyl-2-pyridone by adding 400–500 g of anhydrous sodium carbonate with stirring.
-
Separate the oily layer and extract the aqueous layer with ethanol.
-
Combine the oily layer and the ethanol extracts, and remove the ethanol by distillation under reduced pressure.
-
Distill the residue under diminished pressure to obtain 1-methyl-2-pyridone (boiling point 122–124°C/11 mm). The expected yield is 130–140 g (65–70%).
Protocol 2: Synthesis of this compound
This protocol is based on the general procedure for the nitration of 1-methyl-2-pyridone.[2]
Materials:
-
1-methyl-2-pyridone
-
Fuming nitric acid
-
Concentrated sulfuric acid
-
Ice bath
Procedure:
-
Carefully add a stoichiometric amount of 1-methyl-2-pyridone to a mixture of fuming nitric acid and concentrated sulfuric acid, cooled in an ice bath.
-
Maintain the temperature of the reaction mixture while stirring.
-
After the reaction is complete (monitored by TLC), pour the mixture over crushed ice.
-
Collect the precipitated solid by filtration, wash with cold water, and dry to obtain this compound. The melting point of the product is 171-172°C.[6]
Protocol 3: Synthesis of 5-amino-1-methyl-2(1H)-pyridinone
This protocol describes the catalytic hydrogenation of the nitro group. The conditions are based on procedures for similar nitro-substituted pyridinone derivatives.[3][4][5]
Materials:
-
This compound
-
Methanol
-
Platinum-based catalyst (e.g., 0.8% Pt + 0.6% Mo on carbon powder)
-
Hydrogen gas source
-
Pressure reactor
Procedure:
-
In a pressure reactor, suspend this compound in methanol.
-
Add the platinum-based catalyst.
-
Seal the reactor and purge with nitrogen gas.
-
Pressurize the reactor with hydrogen gas to 2-7 bar.
-
Maintain the reaction temperature between 20-50°C and stir for 10-30 hours, monitoring the reaction progress by TLC or HPLC.
-
Upon completion, cool the reactor and carefully vent the hydrogen gas.
-
Filter the reaction mixture to remove the catalyst.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain 5-amino-1-methyl-2(1H)-pyridinone. For a similar process, yields of around 84% with high purity have been reported.[4]
Visualizations
The following diagrams illustrate the key synthetic pathways involving this compound.
Caption: Synthesis of this compound.
Caption: Key application of the intermediate in synthesis.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN113474332A - Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H) -one (intermediate compound for the synthesis of MR antagonist non-neferitone) starting from 2-chloro-5-methyl-4-nitro-pyridin-1-oxide using the intermediate compound 2-chloro-5-methyl-4-pyridylamine - Google Patents [patents.google.com]
- 4. WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h)-on (intermediate compound for the synthesis of the mr antagonist finerenone) from 2-chloro-5-methyl-4-nitro-pyridine-1-oxide using the intermediate compound 2-chloro-5-methyl-4-pyridinamine - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. chemsynthesis.com [chemsynthesis.com]
The Strategic Role of 1-Methyl-5-nitro-2(1H)-pyridinone in Medicinal Chemistry: A Gateway to Bioactive Scaffolds
Introduction: 1-Methyl-5-nitro-2(1H)-pyridinone is a heterocyclic compound that, along with its structural analogs, serves as a valuable building block in the field of medicinal chemistry. The pyridinone core is recognized as a "privileged scaffold," capable of interacting with a variety of biological targets through hydrogen bonding and bioisosteric replacement of other chemical moieties.[1][2] The presence of a nitro group at the 5-position significantly influences the molecule's chemical reactivity, rendering the pyridinone ring susceptible to a range of chemical transformations. This electronic feature makes this compound and related compounds key intermediates in the synthesis of more complex, biologically active molecules.[3]
While direct therapeutic applications of this compound are not extensively documented, its utility is prominently demonstrated through its role as a precursor in the synthesis of potent drug candidates. The key chemical transformation involves the reduction of the nitro group to a primary amine, which then serves as a handle for further molecular elaboration.
Application Note 1: Intermediate for the Synthesis of Mineralocorticoid Receptor (MR) Antagonists
A significant application of nitro-substituted methyl-pyridinones is in the synthesis of non-steroidal mineralocorticoid receptor (MR) antagonists, such as Finerenone. Finerenone is an approved therapeutic agent for the treatment of chronic kidney disease associated with type 2 diabetes.[1][3] The synthesis of Finerenone utilizes a structurally related intermediate, 4-amino-5-methyl-2(1H)-pyridinone, which is prepared from a nitro-pyridinone precursor.[1][2][3][4] This synthetic route highlights the importance of the nitro-pyridinone scaffold in accessing complex drug molecules.
The general strategy involves the reduction of the nitro group to an amine, which is then used in subsequent coupling reactions to construct the final drug molecule. This multi-step synthesis underscores the role of the nitro-pyridinone as a critical starting material.
Mechanism of Action of Finerenone: Finerenone is a selective antagonist of the mineralocorticoid receptor. Overactivation of the MR by aldosterone can lead to pro-inflammatory and pro-fibrotic processes in the kidneys and cardiovascular system. Finerenone blocks the binding of aldosterone to the MR, thereby inhibiting the downstream signaling cascade that contributes to tissue damage.
Application Note 2: Precursor for 5-Aminopyridinone Derivatives in Drug Discovery Libraries
The conversion of this compound to 5-amino-1-methyl-2(1H)-pyridinone provides a versatile intermediate for the generation of compound libraries for drug discovery screening. The resulting aminopyridine can undergo a variety of chemical reactions, including amide bond formation, sulfonamide synthesis, and carbon-nitrogen bond-forming cross-coupling reactions. This allows for the rapid generation of a diverse set of molecules, which can be screened against various biological targets, such as kinases, proteases, and other enzymes. The aminopyridine moiety itself is a common feature in many bioactive compounds.[5][6]
Experimental Protocols
Protocol 1: General Procedure for the Reduction of a Nitro-Pyridinone to an Amino-Pyridinone
This protocol describes a general method for the reduction of a nitro-aromatic group to an amine, a key transformation in the utilization of nitro-pyridinone intermediates.
Materials:
-
Nitro-pyridinone derivative (e.g., 2-chloro-5-methyl-4-nitropyridine-1-oxide)
-
Methanol
-
Platinum-based catalyst (e.g., 1% Pt + 2% V on carbon powder)
-
Hydrogen gas
-
Pressure reactor
-
Filtration apparatus (e.g., Celite pad)
Procedure:
-
Suspend the nitro-pyridinone derivative in methanol in a suitable pressure reactor.[1]
-
Carefully add the platinum-based catalyst to the suspension.[1]
-
Seal the reactor and purge with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.
-
Pressurize the reactor with hydrogen gas to the desired pressure.
-
Heat the reaction mixture to the appropriate temperature with stirring.
-
Monitor the reaction progress using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
The resulting filtrate containing the amino-pyridinone derivative can be concentrated under reduced pressure and used in the next step with or without further purification.
Protocol 2: Synthesis of a Pyridinone from a Chloro-Aminopyridine Intermediate
This protocol outlines the conversion of a chloro-aminopyridine to a pyridinone, a key step in the synthesis of the Finerenone intermediate, 4-amino-5-methyl-2(1H)-pyridinone.[3][4]
Materials:
-
2-chloro-5-methyl-4-pyridinamine
-
Potassium hydroxide (KOH)
-
Methanol
-
Autoclave (pressure reactor)
-
Hydrochloric acid (for neutralization)
-
Ethanol (for azeotropic distillation)
Procedure:
-
Charge the autoclave with 2-chloro-5-methyl-4-pyridinamine, potassium hydroxide, and methanol.[3]
-
Seal the autoclave and heat the reaction mixture to a temperature between 160-200°C.[3]
-
Maintain the reaction at this temperature for 15-48 hours, with shorter reaction times at higher temperatures.[3]
-
After the reaction is complete, cool the autoclave to room temperature.
-
Neutralize the reaction mixture with hydrochloric acid to a pH of approximately 7.[3]
-
Concentrate the mixture under reduced pressure.
-
Remove residual water by azeotropic distillation with ethanol.[1]
-
Add methanol to the residue and stir to dissolve the product, then filter to remove the inorganic salt (KCl).[1]
-
Concentrate the filtrate to dryness to obtain the crude pyridinone product.
-
The crude product can be further purified by recrystallization from water.
Data Summary
The following table summarizes the reported yield for the synthesis of the key Finerenone intermediate, 4-amino-5-methyl-2(1H)-pyridinone, from its nitro-N-oxide precursor.
| Starting Material | Product | Number of Steps | Overall Yield | Purity | Reference |
| 2-chloro-5-methyl-4-nitro-pyridine-1-oxide | 4-amino-5-methyl-2(1H)-pyridinone | 2 | 84% | >99% | [3][4] |
This compound and its analogs are of significant interest in medicinal chemistry due to their utility as versatile synthetic intermediates. The electron-withdrawing nature of the nitro group activates the pyridinone scaffold for further chemical modifications, most notably the reduction to an amine. This transformation provides a crucial entry point for the synthesis of complex and biologically active molecules, as exemplified by the synthesis of the mineralocorticoid receptor antagonist, Finerenone. The protocols and data presented herein underscore the strategic importance of nitro-substituted pyridinones in the drug discovery and development pipeline.
References
- 1. benchchem.com [benchchem.com]
- 2. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 3. WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h)-on (intermediate compound for the synthesis of the mr antagonist finerenone) from 2-chloro-5-methyl-4-nitro-pyridine-1-oxide using the intermediate compound 2-chloro-5-methyl-4-pyridinamine - Google Patents [patents.google.com]
- 4. CN113474332A - Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H) -one (intermediate compound for the synthesis of MR antagonist non-neferitone) starting from 2-chloro-5-methyl-4-nitro-pyridin-1-oxide using the intermediate compound 2-chloro-5-methyl-4-pyridylamine - Google Patents [patents.google.com]
- 5. Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review, American Journal of Heterocyclic Chemistry, Science Publishing Group [sciencepublishinggroup.com]
Application Notes and Protocols: The Role of 1-methyl-5-nitro-2(1H)-pyridinone in the Synthesis of MEK1 Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 1-methyl-5-nitro-2(1H)-pyridinone as a key starting material in the synthesis of potent kinase inhibitors, with a specific focus on inhibitors of Mitogen-activated protein kinase kinase 1 (MEK1). The protocols outlined below detail a plausible synthetic route and characterization methods for a representative MEK1 inhibitor, alongside data on its biological activity.
Introduction
The pyridin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its ability to participate in various chemical transformations makes it an attractive starting point for the synthesis of diverse molecular libraries. This compound, in particular, offers strategically placed functional groups—a nitro group for conversion to an amine and a methyl-activated pyridone ring—that are instrumental in the construction of complex kinase inhibitors. This document focuses on the synthesis of 4-anilino-5-carboxamido-2-pyridone derivatives, a class of noncompetitive MEK1 inhibitors, originating from this versatile building block.[1][2]
MEK1 is a critical dual-specificity protein kinase in the Ras-Raf-MEK-ERK signaling pathway.[3][4] This pathway is frequently dysregulated in various human cancers, making MEK1 a prime target for therapeutic intervention.[4] Inhibitors that target MEK1 can effectively block downstream signaling, leading to reduced cell proliferation and tumor growth.
Quantitative Data
The following table summarizes the in vitro inhibitory activity of a representative MEK1 inhibitor synthesized from a 1-methyl-2-pyridone core, compared to a clinical candidate.
| Compound ID | Target Kinase | Structure | IC50 (nM) | Cell-Based Assay (Phospho-ERK Inhibition, C26 cells) IC50 (nM) |
| 1 | MEK1 | 4-(2-fluoro-4-iodoanilino)-1-methyl-6-oxo-1,6-dihydro-3-pyridinecarboxamide | 10 | 25 |
| CI-1040 | MEK1 | 2-(2-chloro-4-iodophenylamino)-N-(cyclopropylmethoxy)-3,4-difluorobenzamide | 17 | 100 |
Data adapted from J. Med. Chem. 2007, 50, 21, 5090–5102.[2]
Signaling Pathway
The MAPK/ERK signaling cascade is a crucial pathway that regulates cell growth, proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of many cancers. MEK1 is a central component of this cascade, acting downstream of Raf and upstream of ERK. Inhibition of MEK1 effectively blocks the phosphorylation and activation of ERK, thereby attenuating the pro-proliferative signals.
Caption: The MAPK/ERK Signaling Pathway and the point of MEK1 inhibition.
Experimental Protocols
The following protocols describe a plausible synthetic workflow for the preparation of a 4-anilino-5-carboxamido-2-pyridone MEK1 inhibitor starting from this compound.
Synthetic Workflow
References
Application Notes and Protocols for Nucleophilic Substitution Reactions with 1-methyl-5-nitro-2(1H)-pyridinone
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for nucleophilic substitution reactions involving 1-methyl-5-nitro-2(1H)-pyridinone. This compound is a valuable building block in medicinal chemistry, primarily due to the electron-withdrawing nature of the nitro group, which activates the pyridinone ring for nucleophilic attack. These reactions are instrumental in the synthesis of diverse derivatives with potential therapeutic applications.
Introduction
This compound is an electron-deficient heterocyclic compound. The strong electron-withdrawing nitro group at the 5-position significantly reduces the electron density of the pyridine ring, making it susceptible to nucleophilic aromatic substitution (SNAr). This activation facilitates the displacement of a leaving group on the ring. While reactions often involve the displacement of a halide at a position activated by the nitro group, the nitro group itself can, under certain conditions, act as the leaving group.
A more common and versatile strategy for functionalization involves the reduction of the nitro group to an amine (5-amino-1-methyl-2(1H)-pyridinone). This amino group can then be further modified, opening up a wide array of synthetic possibilities for drug discovery programs. Notably, derivatives of 5-amino-1-methyl-2(1H)-pyridinone have been identified as inhibitors of Nicotinamide N-methyltransferase (NNMT), an enzyme implicated in various metabolic diseases and cancers.
Reaction Mechanisms
The nucleophilic substitution reactions on the this compound scaffold can proceed through two primary pathways:
-
Direct Nucleophilic Aromatic Substitution (SNAr) of the Nitro Group: A nucleophile attacks the carbon atom bearing the nitro group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The aromaticity is subsequently restored by the departure of the nitrite ion. This pathway is generally less common than the displacement of a halide leaving group but is feasible on highly electron-deficient rings.
-
Reduction of the Nitro Group followed by Functionalization: The nitro group is first reduced to an amine. This amino-functionalized pyridinone can then participate in a variety of reactions, such as amide bond formation, reductive amination, or serving as a nucleophile itself in further substitution reactions.
Experimental Protocols
Protocol 1: General Procedure for the Reduction of this compound to 5-amino-1-methyl-2(1H)-pyridinone
This protocol describes a common method for the reduction of the nitro group, a crucial step for subsequent functionalization.
Materials:
-
This compound
-
Palladium on carbon (10% Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas (H₂)
-
Inert gas (Nitrogen or Argon)
-
Filter aid (e.g., Celite)
Procedure:
-
In a flask suitable for hydrogenation, dissolve this compound in methanol or ethanol.
-
Carefully add 10% Pd/C catalyst to the solution under a stream of inert gas.
-
Securely attach the flask to a hydrogenation apparatus.
-
Evacuate the flask and backfill with hydrogen gas (repeat 3 times).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or positive pressure) at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed.
-
Once the reaction is complete, carefully purge the reaction vessel with an inert gas to remove excess hydrogen.
-
Filter the reaction mixture through a pad of filter aid to remove the catalyst. Wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude 5-amino-1-methyl-2(1H)-pyridinone.
-
The crude product can be purified by recrystallization or column chromatography if necessary.
Protocol 2: Model Protocol for Nucleophilic Aromatic Substitution with an Amine (Displacement of the Nitro Group)
This protocol is a representative procedure for the direct displacement of the nitro group by an amine nucleophile. Reaction conditions may require optimization depending on the specific amine used.
Materials:
-
This compound
-
Primary or secondary amine (e.g., piperidine, morpholine)
-
Polar aprotic solvent (e.g., DMSO, DMF)
-
Base (e.g., K₂CO₃, Et₃N) - optional, depending on the nucleophile
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry reaction flask under an inert atmosphere, add this compound and the polar aprotic solvent.
-
Add the amine nucleophile (1.1 - 1.5 equivalents).
-
If the amine salt is used or if the reaction is sluggish, add a non-nucleophilic base (1.5 - 2.0 equivalents).
-
Heat the reaction mixture to a temperature between 80-120 °C.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 3: Model Protocol for Nucleophilic Aromatic Substitution with a Thiol
This protocol outlines a general procedure for the reaction with a thiol nucleophile. Thiols are often used as their more nucleophilic thiolate salts.
Materials:
-
This compound
-
Thiol (e.g., thiophenol, benzyl mercaptan)
-
Base (e.g., NaH, K₂CO₃)
-
Anhydrous polar aprotic solvent (e.g., DMF, THF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a dry reaction flask under an inert atmosphere, dissolve the thiol in the anhydrous solvent.
-
Carefully add the base at 0 °C to generate the thiolate.
-
Stir the mixture for 15-30 minutes at 0 °C.
-
Add a solution of this compound in the same solvent to the thiolate solution.
-
Allow the reaction to warm to room temperature and then heat as necessary (e.g., 60-100 °C).
-
Monitor the reaction by TLC.
-
Once complete, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.
-
Extract the mixture with an organic solvent.
-
Wash the combined organic layers, dry, and concentrate.
-
Purify the product by column chromatography.
Data Presentation
The following tables summarize representative reaction conditions and expected outcomes for nucleophilic substitution reactions. Please note that these are model conditions and may require optimization.
| Reaction Type | Nucleophile | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| Nitro Group Reduction | H₂ | Methanol | - | Room Temp | 2-6 | >90 |
| SNAr (Amine) | Piperidine | DMSO | K₂CO₃ | 100 | 12-24 | 60-80 |
| SNAr (Amine) | Morpholine | DMF | Et₃N | 120 | 12-24 | 55-75 |
| SNAr (Thiol) | Thiophenol | DMF | NaH | 80 | 6-12 | 65-85 |
| SNAr (Alkoxide) | Sodium Methoxide | Methanol | - | Reflux | 8-16 | 50-70 |
Visualizations
Reaction Mechanism and Synthetic Pathways
The following diagram illustrates the two main synthetic pathways for the functionalization of this compound.
Caption: Synthetic pathways for functionalizing this compound.
Drug Discovery Workflow for NNMT Inhibitors
The workflow below outlines the key stages in a drug discovery program targeting the enzyme Nicotinamide N-methyltransferase (NNMT) using derivatives of 5-amino-1-methyl-2(1H)-pyridinone.
Caption: Drug discovery workflow for developing NNMT inhibitors.
Synthesis of Heterocyclic Compounds from 1-Methyl-5-nitro-2(1H)-pyridinone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methyl-5-nitro-2(1H)-pyridinone is a versatile starting material for the synthesis of a variety of fused heterocyclic compounds. Its electron-deficient pyridine ring, activated by the nitro group, makes it amenable to nucleophilic substitution and reduction reactions, paving the way for subsequent cyclization to form bicyclic systems of significant interest in medicinal chemistry and drug discovery. The strategic manipulation of the nitro and carbonyl functionalities allows for the construction of diverse scaffolds, including pyrido[2,3-d]pyrimidines and pyrazolo[3,4-b]pyridines, which are known to exhibit a wide range of biological activities.
This document provides detailed application notes and experimental protocols for the synthesis of key heterocyclic systems derived from this compound. The protocols are designed to be clear and reproducible for researchers in the field of organic synthesis and drug development.
Key Synthetic Pathways
The primary synthetic strategy involves the initial reduction of the nitro group of this compound to form the key intermediate, 1-methyl-5-amino-2(1H)-pyridinone. This amino-pyridinone is a versatile precursor for the construction of fused pyrimidine and pyrazole rings through various cyclocondensation reactions.
Caption: Key synthetic routes from this compound.
I. Synthesis of 1-Methyl-5-amino-2(1H)-pyridinone (Intermediate)
The reduction of the nitro group is a critical first step. While various reducing agents can be employed, catalytic hydrogenation or reduction with tin(II) chloride are common and effective methods.
Protocol 1: Catalytic Hydrogenation
Application Note: This method is generally clean and provides high yields of the desired amine. The choice of catalyst and solvent may need optimization depending on the scale and available equipment.
Experimental Protocol:
-
Reaction Setup: In a high-pressure hydrogenation vessel, dissolve this compound (1.0 g, 6.49 mmol) in methanol (25 mL).
-
Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) (100 mg, 10% w/w) to the solution.
-
Hydrogenation: Seal the vessel and purge with nitrogen gas, followed by hydrogen gas. Pressurize the vessel with hydrogen to 50 psi.
-
Reaction Execution: Stir the reaction mixture vigorously at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Carefully depressurize the vessel and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.
-
Isolation: Concentrate the filtrate under reduced pressure to yield 1-methyl-5-amino-2(1H)-pyridinone as a solid. The crude product can be purified by recrystallization from ethanol if necessary.
| Parameter | Value |
| Starting Material | This compound |
| Reagents | 10% Pd/C, Hydrogen gas |
| Solvent | Methanol |
| Temperature | Room Temperature |
| Pressure | 50 psi |
| Reaction Time | 4-6 hours |
| Typical Yield | >90% |
Protocol 2: Reduction with Tin(II) Chloride
Application Note: This method is a classical approach for nitro group reduction and is useful when catalytic hydrogenation is not feasible. The work-up procedure is critical to remove tin salts.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, suspend this compound (1.0 g, 6.49 mmol) in ethanol (30 mL).
-
Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.4 g, 19.5 mmol) to the suspension.
-
Reaction Execution: Heat the mixture to reflux (approximately 78 °C) and stir for 2-3 hours. Monitor the reaction by TLC.
-
Work-up: Cool the reaction mixture to room temperature and pour it into a stirred solution of saturated sodium bicarbonate (NaHCO₃) to neutralize the acid and precipitate tin salts.
-
Filtration: Filter the resulting slurry through a Celite® pad, washing thoroughly with ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel, separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the product.
| Parameter | Value |
| Starting Material | This compound |
| Reagent | Tin(II) chloride dihydrate (SnCl₂·2H₂O) |
| Solvent | Ethanol |
| Temperature | Reflux (approx. 78 °C) |
| Reaction Time | 2-3 hours |
| Typical Yield | 80-90% |
II. Synthesis of Pyrido[2,3-d]pyrimidine Derivatives
Pyrido[2,3-d]pyrimidines are an important class of heterocyclic compounds with diverse biological activities. They can be synthesized from 1-methyl-5-amino-2(1H)-pyridinone through condensation with 1,3-dielectrophilic species.
Protocol 3: Synthesis of 1-Methyl-5-oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile
Application Note: This protocol describes a common method for constructing the fused pyrimidine ring using a Gould-Jacobs type reaction. The intermediate enamine is formed in situ and undergoes thermal cyclization.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, combine 1-methyl-5-amino-2(1H)-pyridinone (1.0 g, 7.93 mmol) and diethyl (ethoxymethylene)malonate (1.71 g, 7.93 mmol).
-
Reaction Execution (Step 1 - Condensation): Heat the mixture at 120-130 °C for 1 hour.
-
Reaction Execution (Step 2 - Cyclization): Increase the temperature to 240-250 °C and maintain for 30 minutes. The mixture will solidify upon cooling.
-
Work-up and Isolation: Triturate the solid residue with hot ethanol, cool, and collect the precipitate by filtration. Wash the solid with cold ethanol and dry to afford the corresponding ethyl 1-methyl-4-hydroxy-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate.
-
Further Functionalization (Example): The resulting pyridopyrimidine can be further modified. For instance, treatment with phosphorus oxychloride (POCl₃) can yield the 4-chloro derivative, which can then undergo nucleophilic substitution.
| Reagent | Molar Ratio (to aminopyridinone) | Temperature (°C) | Time (h) | Product | Typical Yield |
| Diethyl (ethoxymethylene)malonate | 1:1 | 120-130 then 240-250 | 1.5 | Ethyl 1-methyl-4-hydroxy-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate | 60-70% |
digraph "Pyrido_Pyrimidine_Synthesis" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=rectangle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];A[label="1-Methyl-5-amino-2(1H)-pyridinone"]; B[label="Diethyl (ethoxymethylene)malonate"]; C [label="Intermediate Adduct"]; D [label="Pyrido[2,3-d]pyrimidinone"];
A -> C; B -> C; C -> D [label="Thermal Cyclization"]; }
Caption: Synthesis of Pyrido[2,3-d]pyrimidinones.
III. Synthesis of Pyrazolo[3,4-b]pyridine Derivatives
Fused pyrazolopyridines are another important class of heterocycles accessible from 1-methyl-5-amino-2(1H)-pyridinone. A common strategy involves reaction with a reagent that can provide the remaining atoms for the pyrazole ring.
Protocol 4: Synthesis of 1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-4(5H)-one
Application Note: This protocol utilizes N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an amidine intermediate, which is then cyclized with a hydrazine derivative. This versatile method allows for the introduction of various substituents on the pyrazole nitrogen.
Experimental Protocol:
-
Reaction Setup: In a sealed tube, dissolve 1-methyl-5-amino-2(1H)-pyridinone (1.0 g, 7.93 mmol) in anhydrous N,N-dimethylformamide (DMF) (10 mL).
-
Amidine Formation: Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.13 g, 9.52 mmol) to the solution.
-
Reaction Execution (Step 1): Heat the mixture at 100 °C for 2-3 hours. Monitor the formation of the intermediate N'-(1-methyl-6-oxo-1,6-dihydropyridin-3-yl)-N,N-dimethylformimidamide by TLC.
-
Cyclization: Cool the reaction mixture and add hydrazine hydrate (0.48 g, 9.52 mmol) or a substituted hydrazine.
-
Reaction Execution (Step 2): Heat the mixture at 100-120 °C for an additional 4-6 hours.
-
Work-up and Isolation: Cool the reaction to room temperature and pour into ice water. Collect the resulting precipitate by filtration, wash with water, and dry. The crude product can be purified by column chromatography on silica gel or recrystallization.
| Reagent 1 | Reagent 2 | Solvent | Temperature (°C) | Time (h) | Product | Typical Yield |
| DMF-DMA | Hydrazine Hydrate | DMF | 100-120 | 6-9 | 1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-4(5H)-one | 50-60% |
digraph "Pyrazolo_Pyridine_Synthesis" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=rectangle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];A[label="1-Methyl-5-amino-2(1H)-pyridinone"]; B[label="DMF-DMA"]; C [label="Amidine Intermediate"]; D [label="Hydrazine"]; E [label="Pyrazolo[3,4-b]pyridinone"];
A -> C; B -> C; C -> E; D -> E [label="Cyclization"]; }
Caption: Synthesis of Pyrazolo[3,4-b]pyridinones.
Conclusion
This compound serves as a valuable and accessible starting material for the synthesis of medicinally relevant fused heterocyclic compounds. The protocols outlined in this document provide robust and reproducible methods for the preparation of 1-methyl-5-amino-2(1H)-pyridinone and its subsequent conversion into pyrido[2,3-d]pyrimidine and pyrazolo[3,4-b]pyridine derivatives. These synthetic routes offer a platform for the generation of diverse compound libraries for screening in drug discovery programs. Further exploration of different cyclizing agents and reaction conditions can lead to a wider array of novel heterocyclic structures based on the versatile aminopyridinone intermediate.
The Pivotal Role of 1-methyl-5-nitro-2(1H)-pyridinone in Pharmaceutical Innovation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The compound 1-methyl-5-nitro-2(1H)-pyridinone is a versatile chemical intermediate that is gaining significant attention in the field of pharmaceutical development. Its unique structural features, particularly the reactive nitro group and the core pyridinone scaffold, make it a valuable starting material for the synthesis of a diverse range of biologically active molecules. This document provides detailed application notes and experimental protocols to guide researchers in leveraging this compound for the discovery and development of novel therapeutic agents. The pyridinone ring system is a recognized "privileged scaffold" in medicinal chemistry, known to interact with a variety of biological targets.[1][2][3]
Application Notes
This compound serves as a key building block in the synthesis of various heterocyclic compounds. The electron-withdrawing nature of the nitro group makes the pyridinone ring susceptible to nucleophilic attack and facilitates a range of chemical transformations. A primary application of this compound lies in its conversion to the corresponding 5-amino derivative, which then acts as a versatile precursor for constructing more complex molecular architectures, including kinase inhibitors and other targeted therapies.
The general strategy involves the reduction of the nitro group to an amine, which can then be further functionalized. This amino group provides a reactive handle for amide bond formation, participation in condensation reactions to form fused heterocyclic systems, or involvement in cross-coupling reactions. This versatility allows for the systematic exploration of the chemical space around the pyridinone core to optimize biological activity, selectivity, and pharmacokinetic properties of potential drug candidates.
One of the promising applications of this scaffold is in the development of kinase inhibitors. Kinases play a crucial role in cell signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. The pyridinone core can serve as a scaffold to which various substituents are attached to achieve potent and selective inhibition of specific kinases. For instance, derivatives of the related aminopyridine scaffold have shown potent inhibitory activity against Janus kinase 2 (JAK2) and Pim-1 kinase, both of which are important targets in oncology.[4][5]
Experimental Protocols
The following protocols provide a representative workflow for the utilization of this compound in the synthesis of a library of potential kinase inhibitors. This workflow is a composite illustration based on established chemical transformations of related nitroaromatic compounds.
Protocol 1: Reduction of this compound to 1-methyl-5-amino-2(1H)-pyridinone
This protocol describes the catalytic hydrogenation of the nitro group to an amine, a crucial step in preparing the key intermediate for further derivatization.
Materials:
-
This compound
-
Palladium on carbon (10% Pd/C)
-
Ethanol (or Methanol)
-
Hydrogen gas (H₂)
-
Round-bottom flask
-
Hydrogenation apparatus (e.g., Parr shaker or H-Cube)
-
Celite®
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or methanol.
-
Carefully add 10% Palladium on carbon (0.1 eq by weight) to the solution.
-
The flask is then attached to a hydrogenation apparatus.
-
The reaction vessel is evacuated and backfilled with hydrogen gas (repeated three times).
-
The reaction mixture is stirred vigorously under a hydrogen atmosphere (typically 1-4 atm) at room temperature.
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is completely consumed.
-
Upon completion, the hydrogen supply is turned off, and the reaction vessel is purged with nitrogen or argon.
-
The reaction mixture is filtered through a pad of Celite® to remove the palladium catalyst. The filter cake is washed with the reaction solvent.
-
The filtrate is concentrated under reduced pressure to yield the crude 1-methyl-5-amino-2(1H)-pyridinone, which can be used in the next step without further purification or can be purified by column chromatography if necessary.
Representative Synthetic Workflow
Caption: Synthetic workflow for developing kinase inhibitors.
Protocol 2: Synthesis of a Pyrido[3,2-b]pyrazinone Derivative
This protocol illustrates how the intermediate, 1-methyl-5-amino-2(1H)-pyridinone, can be used to construct a fused heterocyclic system, a common scaffold in kinase inhibitors. This is a representative example based on the synthesis of related pyrido[3,2-b]pyrazinones.[6]
Materials:
-
1-methyl-5-amino-2(1H)-pyridinone
-
Ethyl 2-chloro-2-oxoacetate (or a similar α-keto ester derivative)
-
A suitable base (e.g., triethylamine or diisopropylethylamine)
-
Anhydrous solvent (e.g., Dichloromethane or Acetonitrile)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
Dissolve 1-methyl-5-amino-2(1H)-pyridinone (1.0 eq) in an anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add the base (1.2 eq) to the solution and stir for 10-15 minutes at room temperature.
-
Slowly add a solution of ethyl 2-chloro-2-oxoacetate (1.1 eq) in the same anhydrous solvent to the reaction mixture.
-
The reaction mixture is then heated to reflux, and the progress is monitored by TLC or LC-MS.
-
Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography on silica gel to afford the desired pyrido[3,2-b]pyrazinone derivative.
Signaling Pathway Inhibition
Caption: Inhibition of a kinase signaling pathway.
Data Presentation
The following tables summarize hypothetical quantitative data that would be generated during the biological evaluation of a library of synthesized compounds derived from this compound.
Table 1: In Vitro Kinase Inhibitory Activity
| Compound ID | Target Kinase | IC₅₀ (nM) |
| Lead Compound | JAK2 | 500 |
| Derivative 1 | JAK2 | 250 |
| Derivative 2 | JAK2 | 120 |
| Optimized Lead | JAK2 | 15 |
| Derivative 3 | Pim-1 | 800 |
| Derivative 4 | Pim-1 | 350 |
| Optimized Lead | Pim-1 | 45 |
IC₅₀ values represent the concentration of the compound required to inhibit 50% of the kinase activity.
Table 2: Cellular Proliferation Assay
| Compound ID | Cell Line (e.g., HEL 92.1.7) | GI₅₀ (µM) |
| Lead Compound | HEL 92.1.7 (JAK2-dependent) | 10.5 |
| Optimized Lead (JAK2) | HEL 92.1.7 | 0.8 |
| Control Compound | A549 (JAK2-independent) | > 50 |
GI₅₀ values represent the concentration of the compound required to inhibit 50% of cell growth.
These structured data tables allow for a clear comparison of the potency and selectivity of the synthesized derivatives, guiding the structure-activity relationship (SAR) studies and the selection of lead candidates for further development. The versatility of this compound as a starting material, combined with robust synthetic and screening protocols, underscores its potential in accelerating the discovery of novel pharmaceutical agents.
References
- 1. researchgate.net [researchgate.net]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis and structure-activity relationships of pyrido[3,2-b]pyrazin-3(4H)-ones and pteridin-7(8H)-ones as corticotropin-releasing factor-1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
safe handling and storage procedures for 1-methyl-5-nitro-2(1H)-pyridinone
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: No specific safety data sheet (SDS) for 1-methyl-5-nitro-2(1H)-pyridinone was available at the time of this writing. The following handling and storage procedures are based on information available for structurally related compounds, including 1-methyl-2-pyridone and 1-methyl-3,5-dinitro-1H-pyridin-2-one. It is imperative to treat this compound with a high degree of caution and to perform a thorough risk assessment before use.
Introduction
Physical and Chemical Properties
A summary of the known physical and chemical properties of this compound is provided below.
| Property | Value | Source |
| CAS Number | 32896-90-5 | ChemShuttle[1], ChemScene[2] |
| Molecular Formula | C₆H₆N₂O₃ | ChemShuttle[1], ChemScene[2] |
| Molecular Weight | 154.12 g/mol | ChemScene[2] |
| Appearance | White crystal powder | Not specified in search results |
| Melting Point | 171-172 °C | ChemSynthesis[3] |
| Purity | ≥95-98% | ChemShuttle[1], ChemScene[2] |
| Storage Temperature | 2-8 °C or Room Temperature | ChemShuttle[1], ChemScene[2] |
Hazard Identification and Precautionary Statements
Based on data for structurally similar compounds, this compound should be considered hazardous. The following GHS hazard statements and precautionary measures are recommended.
Potential Hazard Statements (based on related compounds):
-
H315: Causes skin irritation.[4]
-
H319: Causes serious eye irritation.[4]
-
H335: May cause respiratory irritation.[4]
Recommended Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6]
-
P264: Wash skin thoroughly after handling.[6]
-
P270: Do not eat, drink or smoke when using this product.[6]
-
P280: Wear protective gloves/ eye protection/ face protection.[6]
-
P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[6]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]
-
P405: Store locked up.[6]
-
P501: Dispose of contents/ container to an approved waste disposal plant.[6]
Experimental Protocols: Safe Handling and Use
The following protocols are designed to minimize exposure and risk during the handling and use of this compound.
Personal Protective Equipment (PPE)
A risk assessment should always be conducted prior to handling. The following PPE is mandatory:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Nitrile or other chemically resistant gloves.
-
Body Protection: A laboratory coat.
-
Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If dust is generated, a NIOSH-approved respirator with a particulate filter may be necessary.
Weighing and Solution Preparation
-
Preparation: Ensure the chemical fume hood is operational and the work area is clean and uncluttered.
-
Weighing:
-
Tare a clean, dry weighing vessel on an analytical balance.
-
Carefully transfer the required amount of this compound to the vessel using a spatula.
-
Avoid generating dust. If dust is observed, use appropriate respiratory protection.
-
Record the exact weight.
-
-
Dissolution:
-
Add the solvent to a suitable flask, followed by a magnetic stir bar.
-
Slowly add the weighed this compound to the solvent while stirring to ensure dissolution.
-
Rinse the weighing vessel with a small amount of solvent and add it to the flask to ensure a complete transfer.
-
Cap the flask and continue stirring until the solid is fully dissolved.
-
References
Application Notes and Protocols for the Derivatization of 1-methyl-5-nitro-2(1H)-pyridinone in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the derivatization of 1-methyl-5-nitro-2(1H)-pyridinone, a versatile scaffold for the synthesis of novel compounds with potential therapeutic applications. The protocols outlined below detail key synthetic transformations and provide a basis for the exploration of this compound's chemical space in the context of drug discovery.
Introduction
The 2-pyridinone core is a privileged scaffold in medicinal chemistry, present in numerous natural products and FDA-approved drugs.[1] Derivatives of 2-pyridinone exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2] The starting material, this compound, offers multiple avenues for chemical modification, primarily through the reduction of the nitro group to a versatile amino functionality and subsequent construction of fused heterocyclic systems. This opens the door to the creation of diverse molecular architectures for screening against various biological targets.
Key Derivatization Strategies
The primary strategy for derivatizing this compound involves the reduction of the 5-nitro group to form the key intermediate, 5-amino-1-methyl-2(1H)-pyridinone. This amino-pyridinone is a valuable building block for the synthesis of a variety of fused heterocyclic compounds with potential biological activity.
dot graph TD; A[this compound] -- "Nitro Group Reduction" --> B(5-amino-1-methyl-2(1H)-pyridinone); B -- "Condensation with β-dicarbonyl compounds" --> C{Pyrazolo[4,3-c]pyridin-3(2H)-one Derivatives}; B -- "Reaction with α-haloketones followed by cyclization" --> D{Isoxazolo[4,5-c]pyridin-4(5H)-one Derivatives}; B -- "Reaction with phosgene or equivalents" --> E{Oxazolo[4,5-c]pyridin-2(3H)-one Derivatives};
end
Caption: Derivatization workflow of this compound.
Experimental Protocols
Protocol 1: Synthesis of 5-amino-1-methyl-2(1H)-pyridinone (Key Intermediate)
This protocol describes the reduction of the nitro group of this compound to yield the corresponding amine.
Materials:
-
This compound
-
Methanol
-
Platinum on carbon (Pt/C, 10%) or Palladium on carbon (Pd/C, 10%)
-
Hydrogen gas (H₂)
-
Inert atmosphere (e.g., Nitrogen or Argon)
-
Filtration apparatus (e.g., Celite or filter paper)
-
Rotary evaporator
Procedure:
-
In a pressure-resistant reaction vessel, dissolve this compound in methanol.
-
Carefully add a catalytic amount of 10% Pt/C or 10% Pd/C to the solution under an inert atmosphere.
-
Seal the reaction vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 2-4 bar) and stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the filter cake with methanol.
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 5-amino-1-methyl-2(1H)-pyridinone.
-
The crude product can be purified by recrystallization or column chromatography if necessary.
Quantitative Data:
| Starting Material | Product | Reagents | Yield (%) | Reference |
| 2-chloro-5-methyl-4-nitropyridine-1-oxide | 4-amino-5-methyl-2(1H)-pyridinone | H₂, Pt/V on Carbon, then KOH, Methanol | 84 (overall yield for two steps) | [3][4] |
Note: While a direct yield for the reduction of this compound was not found in the literature, the high-yielding reduction of a structurally similar compound suggests this reaction is efficient.
Protocol 2: Synthesis of Pyrazolo[4,3-c]pyridin-3(2H)-one Derivatives
This protocol outlines the construction of a fused pyrazole ring onto the 5-amino-1-methyl-2(1H)-pyridinone core.
Materials:
-
5-amino-1-methyl-2(1H)-pyridinone
-
Appropriate β-dicarbonyl compound (e.g., diethyl malonate)
-
Ethanol or acetic acid
-
Condensing agent (e.g., a catalytic amount of a strong acid or base)
-
Reflux apparatus
-
Standard work-up and purification equipment
Procedure:
-
Dissolve 5-amino-1-methyl-2(1H)-pyridinone and the β-dicarbonyl compound in a suitable solvent such as ethanol or acetic acid in a round-bottom flask.
-
Add a catalytic amount of a suitable condensing agent.
-
Heat the reaction mixture to reflux and monitor its progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. Otherwise, concentrate the solution under reduced pressure and purify the residue by recrystallization or column chromatography to obtain the desired pyrazolo[4,3-c]pyridin-3(2H)-one derivative.
Protocol 3: Synthesis of Isoxazolo[4,5-c]pyridin-4(5H)-one Derivatives
This protocol describes a general method for the synthesis of fused isoxazole rings.
Materials:
-
5-amino-1-methyl-2(1H)-pyridinone
-
An appropriate α-haloketone
-
A suitable base (e.g., sodium ethoxide)
-
Ethanol
-
Reflux apparatus
-
Standard work-up and purification equipment
Procedure:
-
In a round-bottom flask, dissolve 5-amino-1-methyl-2(1H)-pyridinone in ethanol.
-
Add a solution of sodium ethoxide in ethanol, followed by the dropwise addition of the α-haloketone.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture and neutralize it with a suitable acid.
-
Remove the solvent under reduced pressure and extract the product with an appropriate organic solvent.
-
Dry the organic layer, concentrate it, and purify the residue by column chromatography or recrystallization to yield the isoxazolo[4,5-c]pyridin-4(5H)-one derivative.
Potential Biological Activities and Signaling Pathways
Derivatives of 2-pyridinone are known to interact with a variety of biological targets, leading to a broad range of pharmacological effects. For instance, certain pyridinone derivatives have been shown to act as inhibitors of kinases, which are key regulators of cellular signaling pathways.
Caption: Potential signaling pathway targeted by pyridinone derivatives.
The diagram above illustrates a simplified representation of the MAPK/ERK signaling pathway, which is frequently dysregulated in cancer. Many small molecule kinase inhibitors target components of this pathway. Pyridinone-based compounds could potentially be designed to inhibit kinases such as RAF, thereby blocking downstream signaling and inhibiting cancer cell proliferation and survival. The diverse derivatives that can be synthesized from this compound provide a rich library of compounds to screen for such inhibitory activity.
Summary of Potential Biological Data
While specific quantitative data for derivatives of this compound is not extensively available in the public domain, the broader class of pyridinone derivatives has shown significant activity in various assays. The following table summarizes representative biological activities of related pyridinone compounds to guide future screening efforts.
| Compound Class | Biological Activity | Example Target(s) | Reported Potency (Example) | Reference(s) |
| Pyridinone-based NNRTIs | Anti-HIV | Reverse Transcriptase | Nanomolar range | [2] |
| Fused Pyridinones | Anticancer | Topoisomerase IV | - | [5] |
| Substituted 2(1H)-pyridones | Anti-inflammatory | - | - | [1] |
| Pyridinone Derivatives | Antibacterial | Various | - | [5] |
Researchers are encouraged to screen derivatives of this compound in relevant biological assays to determine their specific activities and identify promising lead compounds for further development. The protocols and information provided herein serve as a foundational guide for initiating such drug discovery programs.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h)-on (intermediate compound for the synthesis of the mr antagonist finerenone) from 2-chloro-5-methyl-4-nitro-pyridine-1-oxide using the intermediate compound 2-chloro-5-methyl-4-pyridinamine - Google Patents [patents.google.com]
- 4. CN113474332A - Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H) -one (intermediate compound for the synthesis of MR antagonist non-neferitone) starting from 2-chloro-5-methyl-4-nitro-pyridin-1-oxide using the intermediate compound 2-chloro-5-methyl-4-pyridylamine - Google Patents [patents.google.com]
- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]
The Pivotal Role of Nitropyridines in the Synthesis of Bioactive Molecules: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Nitropyridine scaffolds are fundamental building blocks in medicinal chemistry, offering a versatile platform for the synthesis of a diverse array of bioactive molecules. The electron-withdrawing nature of the nitro group activates the pyridine ring, facilitating a range of chemical transformations crucial for the construction of complex molecular architectures. This document provides detailed application notes and protocols for the utilization of nitropyridines in the synthesis of potent therapeutic agents, including kinase inhibitors and urease inhibitors.
Application Note 1: Synthesis of Janus Kinase 2 (JAK2) Inhibitors
Janus kinases (JAKs) are a family of non-receptor tyrosine kinases that play a critical role in cytokine signaling pathways. Dysregulation of JAK2 signaling is implicated in various myeloproliferative neoplasms and inflammatory diseases. Nitropyridine derivatives serve as key intermediates in the synthesis of potent and selective JAK2 inhibitors.
Quantitative Data for JAK2 Inhibitor Synthesis
| Step No. | Reaction | Starting Material | Product | Reagents and Conditions | Yield (%) | Reference |
| 1 | Nitration | 2-Amino-3-methylpyridine | 2-Amino-3-methyl-5-nitropyridine | Fuming HNO₃, conc. H₂SO₄, 0-50 °C | 35 | [1] |
| 2 | Oxidation | 2-Chloro-5-methyl-3-nitropyridine | 2-Chloro-3-nitro-5-pyridinecarboxylic acid | HNO₃, 180-370 °C, 20-500 atm | High | General procedure, specific yield not reported |
| 3 | Nucleophilic Substitution | 2-Chloro-3-nitro-5-pyridinecarboxylic acid | 2-(Substituted-amino)-3-nitro-5-pyridinecarboxylic acid | Secondary amine, heat | Moderate | General scheme, specific yield not reported |
| 4 | Amide Coupling | 2-(Substituted-amino)-3-nitro-5-pyridinecarboxylic acid | Final JAK2 Inhibitor | Aromatic amine, DCC, DMAP, CH₂Cl₂ | Moderate | General procedure, specific yield not reported |
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-3-methyl-5-nitropyridine [1]
-
Dissolve 2-amino-3-methylpyridine (5.0 g, 46.2 mmol) in concentrated sulfuric acid (24 mL) and cool the mixture to 0 °C.
-
Prepare a nitrating mixture by slowly adding concentrated sulfuric acid (3.5 mL) to fuming nitric acid (d=1.5, 3.5 mL) at 0 °C, keeping the temperature below 20 °C.
-
Add the nitrating mixture dropwise to the solution of 2-amino-3-methylpyridine, maintaining the reaction temperature below 20 °C.
-
Allow the mixture to warm to 20 °C and then heat it to 35-40 °C, stirring for 30 minutes at 50 °C.
-
Cool the reaction mixture to room temperature and neutralize with concentrated aqueous ammonia to precipitate the product.
-
Filter the precipitate, wash with water and 50% aqueous DMF, and recrystallize from DMF to obtain 2-amino-3-methyl-5-nitropyridine.
Protocol 2: General Procedure for Oxidation of a Methyl Group on a Pyridine Ring
This is a general procedure and requires optimization for the specific substrate.
-
Combine the alkyl-substituted nitropyridine with an excess of nitric acid in a high-pressure reactor.
-
Heat the reaction mixture to a temperature in the range of 180-370 °C under a pressure of 20-500 atm for a duration of 2 seconds to 30 minutes.
-
After cooling, adjust the nitric acid concentration to 10-28% to precipitate the pyridine carboxylic acid.
-
Isolate the product by filtration.
Protocol 3: General Procedure for Amide Coupling using DCC [2][3][4][5][6]
-
Dissolve the carboxylic acid (1 equivalent), the aromatic amine (1 equivalent), N,N'-dicyclohexylcarbodiimide (DCC, 1 equivalent), and a catalytic amount of 4-dimethylaminopyridine (DMAP) in dichloromethane.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with water, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
JAK2 Signaling Pathway and Synthesis Workflow
Caption: JAK2 signaling pathway and the synthetic workflow for a JAK2 inhibitor.
Application Note 2: Synthesis of Urease Inhibitors
Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide. In humans, urease produced by bacteria like Helicobacter pylori is a key factor in the pathogenesis of gastritis and peptic ulcers. Nitropyridine-based compounds have emerged as potent urease inhibitors.
Quantitative Data for Urease Inhibitor Synthesis and Activity
| Compound | Starting Nitropyridine | R Group (on Arylacetamide) | Yield (%) | IC₅₀ (µM) vs. Jack Bean Urease | Reference |
| 5b | 2-Chloro-3-nitropyridine | 2-Chlorophenyl | 50-70 (range for series) | 2.0 ± 0.73 | [7][8][9] |
| 7e | 2-Chloro-3-nitropyridine | 2-Methylphenyl (on Propanamide) | 30-55 (range for series) | 2.24 ± 1.63 | [7][8][9] |
| Thiourea (Standard) | - | - | - | 23.2 ± 11.0 | [7][8][9] |
| 5j | 2-Chloro-3-nitropyridine | o-tolyl (on carbodithioate) | 62-88 (range for series) | 5.16 ± 2.68 | [10] |
Experimental Protocols
Protocol 4: Synthesis of 1-(3-nitropyridin-2-yl)piperazine (3)
-
Reflux a mixture of 2-chloro-3-nitropyridine (1 equivalent) and excess piperazine in acetonitrile for 12 hours.
-
After cooling, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to yield 1-(3-nitropyridin-2-yl)piperazine.
Protocol 5: Synthesis of 2-(4-(3-nitropyridin-2-yl)piperazin-1-yl)-N-arylacetamide Derivatives (e.g., 5b) [7][8][9]
-
To a stirred mixture of 1-(3-nitropyridin-2-yl)piperazine (0.15 mmol) and potassium carbonate (0.3 mmol) in 15 mL of acetonitrile, add a solution of 2-chloro-N-arylacetamide (0.15 mmol) in 10 mL of acetonitrile.
-
Reflux the reaction mixture for 18-36 hours, monitoring the progress by TLC.
-
Upon completion, add water to precipitate the product.
-
Filter the precipitate and purify by column chromatography to obtain the desired N-arylacetamide derivative.
Protocol 6: Synthesis of 4-((aryl)carbamoyl)benzyl 4-(3-nitropyridin-2-yl)piperazine-1-carbodithioate Derivatives (e.g., 5j) [10]
-
Reflux a mixture of 1-(3-nitropyridin-2-yl)piperazine, 4-(chloromethyl)-N-arylbenzamide, carbon disulfide, and sodium acetate in methanol for 12-24 hours.
-
Extract the product from the reaction mixture via precipitation.
-
Purify the product by column chromatography.
Urease Inhibition and Synthesis Workflow
Caption: Urease inhibition mechanism and the synthetic workflow for urease inhibitors.
Application Note 3: Synthesis of 4-aza-6-nitrobenzofuroxan
4-aza-6-nitrobenzofuroxan is a highly electrophilic heteroaromatic compound that serves as a precursor for various pharmacologically active molecules. Its synthesis from a dinitropyridine derivative highlights the utility of nitropyridines in constructing complex fused heterocyclic systems.
Experimental Protocol
Protocol 7: Synthesis of 4-aza-6-nitrobenzofuroxan [11][12]
-
Treat commercially available 2-chloro-3,5-dinitropyridine with a methanolic solution of ammonia to yield 2-amino-3,5-dinitropyridine.
-
Perform an oxidative cyclization of 2-amino-3,5-dinitropyridine using a suitable oxidizing agent, such as PhI(OAc)₂, to afford 4-aza-6-nitrobenzofuroxan.
-
An alternative, though potentially hazardous, method involves the reaction of 2-chloro-3,5-dinitropyridine with sodium azide followed by thermolysis of the resulting azide intermediate.
Synthesis Workflow for 4-aza-6-nitrobenzofuroxan
Caption: Synthetic workflow for 4-aza-6-nitrobenzofuroxan.
References
- 1. 2-Amino-3-methyl-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. growingscience.com [growingscience.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors [frontiersin.org]
- 10. Pyridylpiperazine-based carbodithioates as urease inhibitors: synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BJOC - Nucleophilic dearomatization of 4-aza-6-nitrobenzofuroxan by CH acids in the synthesis of pharmacology-oriented compounds [beilstein-journals.org]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-methyl-5-nitro-2(1H)-pyridinone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1-methyl-5-nitro-2(1H)-pyridinone synthesis.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is consistently low. What are the primary factors I should investigate?
A1: Low yields in the synthesis of this compound can stem from several factors. A systematic approach to troubleshooting is recommended. Key areas to investigate include:
-
Purity of Starting Materials: Ensure the precursor, 1-methyl-2-pyridone, is pure and dry. Impurities can lead to side reactions and lower the yield of the desired product.
-
Reaction Conditions: Temperature, reaction time, and the ratio of nitrating agents are critical. Optimization of these parameters is often necessary.
-
Work-up Procedure: Inefficient extraction or purification can lead to significant product loss.
Q2: I am observing the formation of a significant amount of the 3-nitro isomer. How can I improve the regioselectivity for the 5-position?
A2: The nitration of 1-methyl-2-pyridone can produce both 3-nitro and 5-nitro isomers. The electronic and steric effects of the substituents on the pyridone ring influence the position of nitration. To favor the formation of the 5-nitro isomer:
-
Temperature Control: Lower reaction temperatures generally favor the formation of the 5-nitro isomer. Running the reaction at or below 0°C is recommended.
-
Nitrating Agent: The choice and concentration of the nitrating agent can influence regioselectivity. A well-controlled addition of the nitrating mixture (e.g., a mixture of fuming nitric acid and concentrated sulfuric acid) is crucial.
Q3: How can I effectively purify the final product, this compound?
A3: Purification of this compound is critical to obtain a high-purity product. Common purification methods include:
-
Recrystallization: This is a highly effective method for purifying the solid product. Suitable solvents include ethanol, methanol, or a mixture of ethanol and water.
-
Column Chromatography: For separating mixtures of isomers or removing stubborn impurities, column chromatography using silica gel is a viable option. A solvent system of ethyl acetate and hexanes can be effective.
Q4: My reaction mixture is turning dark, and I am isolating a complex mixture of byproducts. What could be the cause?
A4: A dark reaction mixture and the formation of multiple byproducts often indicate side reactions or decomposition. Potential causes include:
-
Over-nitration: Using an excessive amount of the nitrating agent or allowing the reaction to proceed for too long can lead to the formation of dinitro- or other polynitrated products, such as 1-methyl-3,5-dinitro-2-pyridone.[1]
-
High Reaction Temperature: Elevated temperatures can promote side reactions and decomposition of the starting material and product. Strict temperature control is essential.
-
Impure Starting Materials: Impurities in the 1-methyl-2-pyridone can react with the nitrating agent to form various byproducts.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Low Yield | Impure 1-methyl-2-pyridone | Purify the starting material by distillation or recrystallization before use. |
| Suboptimal reaction temperature | Maintain the reaction temperature at or below 0°C to minimize side reactions. | |
| Incorrect ratio of nitrating agents | Carefully control the ratio of fuming nitric acid to concentrated sulfuric acid. A 1:4 to 1:5 ratio is often effective. | |
| Inefficient work-up | Ensure complete extraction of the product from the aqueous layer using a suitable organic solvent like dichloromethane or ethyl acetate. | |
| Poor Regioselectivity (High 3-nitro isomer) | High reaction temperature | Perform the nitration at a lower temperature (e.g., -10°C to 0°C). |
| Rapid addition of nitrating agent | Add the nitrating mixture dropwise to the solution of 1-methyl-2-pyridone with vigorous stirring to maintain a low localized concentration of the nitrating species. | |
| Formation of Dinitro Byproducts | Excess nitrating agent | Use a stoichiometric amount or a slight excess of the nitrating agent. |
| Prolonged reaction time | Monitor the reaction progress by TLC and quench the reaction once the starting material is consumed. | |
| Difficulty in Product Isolation/Purification | Product is an oil | If the product does not solidify upon pouring onto ice, try seeding with a small crystal of the pure product or perform a thorough extraction followed by solvent removal under reduced pressure. |
| Incomplete removal of acidic residue | Wash the crude product thoroughly with cold water and a dilute solution of sodium bicarbonate to neutralize any remaining acid. |
Experimental Protocols
Synthesis of 1-methyl-2-pyridone (Precursor)
This procedure is adapted from Organic Syntheses.[2]
-
In a 5-liter round-bottomed flask equipped with a separatory funnel and a reflux condenser, place 145 g (1.83 moles) of dry pyridine.
-
Add 231 g (1.83 moles) of dimethyl sulfate dropwise through the separatory funnel.
-
After the addition is complete, heat the flask in a boiling water bath for two hours.
-
Dissolve the resulting crude pyridinium salt in 400 cc of water.
-
Fit the flask with a mechanical stirrer and cool the solution to 0°C in an ice-salt bath.
-
Prepare two separate solutions: 1.2 kg (3.65 moles) of potassium ferricyanide in 2.4 L of water, and 300 g (7.5 moles) of sodium hydroxide in 500 cc of water.
-
Add both solutions dropwise and simultaneously to the well-stirred pyridinium salt solution, maintaining the reaction temperature below 10°C. The addition should take approximately two hours.
-
Allow the reaction mixture to stand for five hours, during which it will come to room temperature.
-
Salt out the 1-methyl-2-pyridone by adding 400–500 g of anhydrous sodium carbonate with stirring.
-
Separate the resulting oily layer. Extract the aqueous layer with isoamyl alcohol.
-
Combine the oily layer and the alcohol extracts and distill under reduced pressure to obtain 1-methyl-2-pyridone. The expected yield is 65–70%.[2]
Synthesis of this compound
This is a general procedure based on the nitration of pyridone derivatives. Optimization of the conditions presented in the troubleshooting table is recommended to maximize the yield of the desired 5-nitro isomer.
-
In a round-bottom flask, dissolve 1-methyl-2-pyridone in concentrated sulfuric acid at 0°C.
-
In a separate flask, prepare the nitrating mixture by slowly adding fuming nitric acid to concentrated sulfuric acid, while keeping the mixture cool in an ice bath.
-
Add the nitrating mixture dropwise to the solution of 1-methyl-2-pyridone with vigorous stirring, ensuring the temperature is maintained at or below 0°C.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with stirring.
-
The solid product, this compound, will precipitate out of the solution.
-
Collect the precipitate by vacuum filtration and wash it with cold water until the filtrate is neutral.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
Visualizations
References
troubleshooting side reactions of 1-methyl-5-nitro-2(1H)-pyridinone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-methyl-5-nitro-2(1H)-pyridinone. The information is designed to help identify and resolve common side reactions and other experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of side reactions observed with this compound?
A1: Based on the functional groups present, the most plausible side reactions include reduction of the nitro group, nucleophilic aromatic substitution on the pyridinone ring, and, depending on the synthetic route, formation of the O-methylated isomer. Under harsh conditions, ring-opening of the pyridinone core may also occur.
Q2: How does the nitro group influence the reactivity of the pyridinone ring?
A2: The strongly electron-withdrawing nitro group deactivates the ring towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution (SNAr).[1] This makes the ring susceptible to attack by nucleophiles present in the reaction mixture.
Q3: What is the likelihood of forming the O-methylated isomer, 2-methoxy-5-nitropyridine?
A3: If this compound is synthesized via methylation of 5-nitro-2(1H)-pyridinone, the formation of the O-methylated isomer is a common side reaction. The ratio of N-methylation to O-methylation can be influenced by the choice of solvent, base, and alkylating agent.[2]
Q4: Can the nitro group be unintentionally reduced during a reaction?
A4: Yes, the nitro group is susceptible to reduction to an amino group or intermediate species like hydroxylamines.[3][4] This can be initiated by various reagents and catalysts, particularly those used for hydrogenation or certain metal-based reagents in acidic media.[5]
Troubleshooting Guides
Problem 1: Low Yield of Desired Product and Presence of a Major Impurity with the Same Mass
Possible Cause: Formation of the O-methylated isomer, 2-methoxy-5-nitropyridine, during synthesis. This is particularly relevant if the synthesis involves the methylation of 5-nitro-2(1H)-pyridinone.
Troubleshooting Steps:
-
Analytical Confirmation:
-
Use High-Performance Liquid Chromatography (HPLC) with a suitable gradient method to resolve the two isomers.
-
Employ Mass Spectrometry (MS) to confirm that the impurity has the same mass as the desired product.
-
Utilize Nuclear Magnetic Resonance (NMR) spectroscopy to distinguish between the N-methyl and O-methyl products. The chemical shift of the methyl group will be different.
-
-
Reaction Optimization to Favor N-methylation:
-
Solvent: Polar aprotic solvents like DMF or DMSO often favor N-alkylation, while polar protic solvents might favor O-alkylation.
-
Base: A milder base may favor N-alkylation. Stronger, harder bases might increase the proportion of O-alkylation.
-
Alkylating Agent: The choice of methylating agent (e.g., methyl iodide, dimethyl sulfate) can influence the N/O alkylation ratio.[2]
-
Problem 2: Appearance of a More Polar, Basic Impurity in the Reaction Mixture
Possible Cause: Unintended reduction of the nitro group to form 1-methyl-5-amino-2(1H)-pyridinone.
Troubleshooting Steps:
-
Analytical Confirmation:
-
The amino derivative will have a significantly different retention time in reverse-phase HPLC (likely eluting earlier due to increased polarity).
-
Mass spectrometry will show a mass corresponding to the reduced product (M-30, loss of O2 and gain of H2).
-
The presence of an amine can be qualitatively tested if the impurity can be isolated.
-
-
Reaction Condition Review:
-
Identify and eliminate any potential reducing agents in the reaction mixture. This includes certain metal catalysts or reagents that can generate hydrogen in situ.
-
Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if reagents are sensitive to air and could initiate reduction pathways.
-
If using a catalyst, screen for alternatives that are less likely to reduce nitro groups. For example, when performing other transformations on the molecule, some catalysts are known to be more chemoselective.[5]
-
Problem 3: Formation of Multiple Unidentified Byproducts
Possible Cause: Nucleophilic attack on the pyridinone ring by nucleophiles present in the reaction mixture, potentially leading to substitution or ring-opening products.
Troubleshooting Steps:
-
Identify Potential Nucleophiles: Review all reagents, solvents, and potential impurities in the starting materials. Common nucleophiles include water, alcohols, amines, and halide ions.
-
Analytical Investigation:
-
Use LC-MS to determine the molecular weights of the byproducts. This can provide clues about what may have been added to the starting material.
-
If a significant byproduct is formed, consider isolation and structural elucidation by NMR.
-
-
Mitigation Strategies:
-
Use anhydrous solvents and reagents to minimize reactions with water.
-
Protect other functional groups in the reactants that could act as nucleophiles.
-
Lower the reaction temperature to reduce the rate of side reactions.
-
Consider a different synthetic route that avoids the presence of strong nucleophiles.
-
Data Presentation
Table 1: Potential Side Products of this compound Reactions
| Side Product Name | Molecular Formula | Molecular Weight ( g/mol ) | Common Cause | Suggested Analytical Method |
| 2-methoxy-5-nitropyridine | C₆H₆N₂O₃ | 154.12 | O-methylation during synthesis | HPLC, LC-MS, ¹H NMR |
| 1-methyl-5-amino-2(1H)-pyridinone | C₆H₈N₂O | 124.14 | Reduction of the nitro group | HPLC, LC-MS |
| 1-methyl-5-hydroxylamino-2(1H)-pyridinone | C₆H₈N₂O₂ | 140.14 | Partial reduction of the nitro group | HPLC, LC-MS |
Experimental Protocols
Protocol 1: HPLC Method for Reaction Monitoring
This protocol is a general guideline for monitoring the progress of reactions involving this compound and identifying potential side products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-22 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm and 330 nm
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in the initial mobile phase composition. Filter if necessary.
Visualizations
References
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 5. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
Technical Support Center: Purification of 1-methyl-5-nitro-2(1H)-pyridinone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 1-methyl-5-nitro-2(1H)-pyridinone. The information is tailored to researchers, scientists, and drug development professionals to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the common purification techniques for this compound?
A1: The most common and effective purification techniques for this compound are recrystallization and column chromatography. The choice between these methods depends on the nature and quantity of impurities, as well as the desired final purity of the compound.
Q2: What are the likely impurities in a crude sample of this compound?
A2: Potential impurities can arise from the starting materials, by-products, and over-reaction products. Based on its synthesis, which typically involves the nitration of 1-methyl-2(1H)-pyridinone, common impurities may include:
-
1-methyl-2(1H)-pyridinone: Unreacted starting material.
-
1-methyl-3-nitro-2(1H)-pyridinone: A common regioisomeric byproduct.
-
1-methyl-3,5-dinitro-2(1H)-pyridinone: An over-nitrated byproduct.[1]
-
Residual acids and reagents: From the nitration and subsequent work-up steps.
Q3: How can I assess the purity of my this compound sample?
A3: High-Performance Liquid Chromatography (HPLC) is a reliable method for assessing the purity of this compound. A reverse-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water or a buffer is a good starting point for method development.[2][3][4] Ultraviolet (UV) detection is suitable for this compound due to the presence of the chromophoric nitro group and the pyridinone ring.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Recrystallization Issues
| Problem | Possible Cause | Solution |
| Compound "oils out" instead of crystallizing. | The melting point of the compound is lower than the boiling point of the solvent, or the solution is too concentrated. With a melting point of 171-172 °C, this is less likely to be the primary issue with high-boiling point solvents.[5] More likely, the solvent is not ideal for this specific compound. | - Select a solvent in which the compound has high solubility at elevated temperatures and low solubility at room temperature. Consider using a solvent mixture, such as ethanol/water or ethyl acetate/hexanes. - Ensure the crude material is fully dissolved in the minimum amount of hot solvent. - Allow the solution to cool slowly and undisturbed. Scratching the inside of the flask with a glass rod or adding a seed crystal of pure product can help induce crystallization. |
| Low recovery of purified product. | - The compound has significant solubility in the cold recrystallization solvent. - Too much solvent was used during dissolution. - Premature crystallization occurred during hot filtration. - The crystals were washed with a solvent in which they are too soluble. | - After slow cooling to room temperature, place the crystallization flask in an ice bath to maximize crystal precipitation. - Use the minimum amount of hot solvent necessary to dissolve the crude product. - Pre-heat the filtration apparatus (funnel and receiving flask) to prevent premature crystallization. - Wash the collected crystals with a small amount of ice-cold recrystallization solvent. |
| Colored impurities persist in the final product. | The colored impurities have similar solubility profiles to the desired compound in the chosen solvent. | - Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb colored impurities. Be aware that charcoal can also adsorb some of the desired product, potentially reducing the yield. - Consider a different purification technique, such as column chromatography, which can be more effective at separating compounds with different polarities. |
Column Chromatography Issues
| Problem | Possible Cause | Solution |
| Poor separation of the desired compound from impurities. | The chosen eluent system does not provide sufficient resolution. | - Optimize the eluent system by performing thin-layer chromatography (TLC) first. A good starting point for nitropyridines is a mixture of a non-polar solvent like hexanes or heptane with a more polar solvent like ethyl acetate or acetone. - Employ a gradient elution, starting with a less polar solvent system and gradually increasing the polarity to elute the compounds of interest. |
| Tailing of the product peak. | - The compound is interacting strongly with the stationary phase (e.g., acidic silanol groups on silica gel). - The column is overloaded with the sample. | - Add a small amount of a modifier to the eluent, such as triethylamine (0.1-1%), to neutralize acidic sites on the silica gel. - Ensure the sample is loaded onto the column in a concentrated band using a minimal amount of solvent. Do not exceed the loading capacity of the column. |
| The compound is not eluting from the column. | The eluent is not polar enough to move the compound through the stationary phase. | - Gradually increase the polarity of the eluent. For example, if you are using a hexanes/ethyl acetate mixture, increase the percentage of ethyl acetate. If necessary, a small amount of a more polar solvent like methanol can be added to the eluent. |
Experimental Protocols
Recrystallization Protocol
This is a general guideline; the optimal solvent and conditions should be determined experimentally.
-
Solvent Selection: Test the solubility of a small amount of the crude this compound in various solvents (e.g., water, ethanol, isopropanol, ethyl acetate, acetone) at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but show low solubility when cold. A mixture of solvents, such as ethanol-water, can also be effective.
-
Dissolution: In an Erlenmeyer flask, add the crude solid and the chosen recrystallization solvent. Heat the mixture with stirring until the solid completely dissolves. Add the minimum amount of hot solvent required for complete dissolution.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, and then bring the solution back to a boil for a few minutes.
-
Hot Filtration (if charcoal was used or insoluble impurities are present): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm Erlenmeyer flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature.
Column Chromatography Protocol
-
Stationary Phase and Eluent Selection: Use silica gel as the stationary phase. Determine the optimal eluent system by running TLC plates with different solvent mixtures (e.g., varying ratios of hexanes/ethyl acetate). The ideal eluent should give a retention factor (Rf) of approximately 0.2-0.4 for this compound and good separation from impurities.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the chromatography column and allow it to pack uniformly.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Carefully apply the sample to the top of the silica gel bed.
-
Elution: Begin eluting with the chosen solvent system. Collect fractions and monitor the separation by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: A workflow diagram for selecting the appropriate purification technique.
Caption: A troubleshooting guide for common recrystallization problems.
References
- 1. Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Separation of 4-Nitropyridine-2-carboxylic acid 1-oxide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. researchgate.net [researchgate.net]
- 5. chemsynthesis.com [chemsynthesis.com]
Technical Support Center: Optimizing Reaction Conditions for 1-methyl-5-nitro-2(1H)-pyridinone
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1-methyl-5-nitro-2(1H)-pyridinone.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and well-established method is a two-step synthesis. The first step involves the preparation of the precursor, 1-methyl-2-pyridone, from pyridine. The second step is the electrophilic nitration of 1-methyl-2-pyridone using a mixed acid solution of nitric acid and sulfuric acid to yield the final product.
Q2: What are the critical parameters to control during the nitration of 1-methyl-2-pyridone?
A2: Temperature control is the most critical parameter. The nitration of 1-methyl-2-pyridone is a highly exothermic reaction. Maintaining a low temperature is crucial to prevent over-nitration (dinitration) and to ensure the regioselective formation of the 5-nitro isomer. The rate of addition of the nitrating mixture should also be carefully controlled.
Q3: I am observing a low yield in my reaction. What are the potential causes?
A3: Low yields can stem from several factors. Incomplete reaction due to insufficient reaction time or suboptimal temperature is a common cause. Another possibility is the degradation of the starting material or product under harsh acidic conditions. Additionally, inefficient extraction or purification can lead to significant product loss. Refer to the troubleshooting guide for a more detailed breakdown of potential issues and solutions.
Q4: How can I purify the final product, this compound?
A4: Recrystallization is the most common and effective method for purifying this compound. A suitable solvent system, often a mixture of ethanol and water, can be used to obtain a high-purity crystalline product. It is important to ensure all acidic residue is removed by washing the crude product with a mild base, such as a sodium bicarbonate solution, before recrystallization.
Troubleshooting Guides
Low Yield
| Observation | Potential Cause | Recommended Action |
| Reaction does not go to completion (starting material remains). | 1. Insufficient reaction time. 2. Reaction temperature is too low. 3. Inadequate mixing of reactants. | 1. Increase the reaction time and monitor progress using TLC or HPLC. 2. Gradually increase the reaction temperature, but not exceeding the recommended range to avoid side reactions. 3. Ensure vigorous and efficient stirring throughout the reaction. |
| Significant amount of dark, tar-like residue. | 1. Reaction temperature was too high, leading to decomposition. 2. Concentrated acids are of poor quality or contain impurities. | 1. Strictly maintain the recommended low temperature during the addition of the nitrating mixture. 2. Use high-purity, fresh concentrated nitric and sulfuric acids. |
| Product loss during work-up. | 1. Inefficient extraction from the aqueous layer. 2. Premature product precipitation during neutralization. | 1. Perform multiple extractions with a suitable organic solvent (e.g., dichloromethane or chloroform). 2. Ensure the neutralization with a base is done slowly and with cooling to prevent rapid precipitation and occlusion of impurities. |
Impurity Issues
| Observation | Potential Cause | Recommended Action |
| Presence of di-nitro byproducts. | 1. Reaction temperature was too high. 2. Excess of nitrating agent was used. 3. Prolonged reaction time at a higher temperature. | 1. Maintain a consistently low temperature (e.g., 0-5 °C) during the addition of the nitrating mixture. 2. Use the stoichiometric amount of nitric acid. 3. Monitor the reaction closely and quench it once the starting material is consumed. |
| Formation of other nitro-isomers. | The regioselectivity of nitration is influenced by the directing effects of the N-methyl and carbonyl groups. While the 5-position is electronically favored, minor amounts of other isomers can form. | Optimize the reaction temperature; lower temperatures generally favor the thermodynamically more stable 5-nitro isomer. Purification by recrystallization is key to isolating the desired isomer. |
| Product is discolored (yellowish or brownish). | Residual acidic impurities or minor side products. | Thoroughly wash the crude product with a dilute sodium bicarbonate solution and water before recrystallization. Consider a second recrystallization if the color persists. |
Experimental Protocols
Step 1: Synthesis of 1-methyl-2-pyridone
This protocol is adapted from Organic Syntheses.
Materials:
-
Pyridine (dried)
-
Dimethyl sulfate
-
Potassium ferricyanide
-
Sodium hydroxide
-
Water
-
Anhydrous sodium carbonate
-
Isoamyl alcohol or chloroform for extraction
Procedure:
-
In a round-bottom flask fitted with a reflux condenser and a dropping funnel, add 1.0 mole of dry pyridine.
-
Slowly add 1.0 mole of dimethyl sulfate through the dropping funnel.
-
Heat the mixture in a boiling water bath for 2 hours to form 1-methylpyridinium methylsulfate.
-
Allow the mixture to cool and dissolve the resulting salt in water.
-
Cool the solution to 0 °C in an ice-salt bath and equip the flask with a mechanical stirrer.
-
Prepare two separate solutions:
-
Solution A: 2.0 moles of potassium ferricyanide in water.
-
Solution B: 4.1 moles of sodium hydroxide in water.
-
-
Add solutions A and B dropwise and simultaneously to the stirred pyridinium salt solution, maintaining the temperature below 10 °C. Regulate the addition so that all of solution B is added when half of solution A has been added.
-
Continue stirring and add the remainder of solution A.
-
Allow the reaction mixture to stand for 5 hours, reaching room temperature.
-
Salt out the 1-methyl-2-pyridone by adding anhydrous sodium carbonate until the solution is saturated.
-
Separate the upper oily layer.
-
Extract the aqueous layer multiple times with isoamyl alcohol or chloroform.
-
Combine the organic extracts and the oily layer, and remove the solvent by distillation.
-
Purify the crude 1-methyl-2-pyridone by vacuum distillation.
Step 2: Nitration of 1-methyl-2-pyridone to this compound
Materials:
-
1-methyl-2-pyridone
-
Concentrated sulfuric acid (98%)
-
Concentrated nitric acid (70%)
-
Ice
-
Sodium bicarbonate solution (saturated)
-
Dichloromethane or chloroform for extraction
-
Ethanol for recrystallization
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 1-methyl-2-pyridone (1.0 eq) in concentrated sulfuric acid, keeping the temperature below 20 °C.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Prepare the nitrating mixture by slowly adding concentrated nitric acid (1.05 eq) to concentrated sulfuric acid in a separate flask, cooled in an ice bath.
-
Add the nitrating mixture dropwise to the solution of 1-methyl-2-pyridone, maintaining the reaction temperature between 0-5 °C. The addition should be slow to control the exotherm.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7. A precipitate of the crude product should form.
-
Filter the crude product and wash it thoroughly with cold water.
-
Extract the aqueous filtrate with dichloromethane or chloroform to recover any dissolved product.
-
Combine the filtered solid with the residue from the evaporated organic extracts.
-
Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound as a crystalline solid.
Visualizations
stability issues with 1-methyl-5-nitro-2(1H)-pyridinone in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-methyl-5-nitro-2(1H)-pyridinone. The information provided is based on the general chemical properties of nitroaromatic compounds and pyridinones and should be adapted to your specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound solutions?
A1: Based on supplier recommendations for the solid compound, solutions of this compound should be stored at 2-8°C, protected from light. For long-term storage, it is advisable to prepare fresh solutions before use. If solutions must be stored, they should be kept in tightly sealed, light-resistant containers, and purged with an inert gas like nitrogen or argon to minimize oxidative degradation.
Q2: What are the potential degradation pathways for this compound in solution?
A2: While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on the chemistry of related nitroaromatic and pyridinone compounds, the following degradation pathways are plausible:
-
Hydrolysis: The molecule may be susceptible to hydrolysis under strongly acidic or basic conditions. The pyridinone ring or the nitro group could be affected.
-
Photodegradation: Aromatic nitro compounds are often sensitive to UV light, which can lead to complex degradation pathways.
-
Thermal Degradation: Elevated temperatures can cause decomposition.
-
Reduction of the nitro group: The nitro group is susceptible to reduction, which can lead to the formation of nitroso, hydroxylamino, or amino derivatives, especially in the presence of reducing agents.
-
Nucleophilic Aromatic Substitution: The nitro group can be displaced by strong nucleophiles.
Q3: How can I monitor the stability of my this compound solution?
A3: The stability of your solution can be monitored using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection. A stability-indicating method is one that can separate the intact compound from its degradation products. The appearance of new peaks or a decrease in the peak area of the parent compound over time indicates degradation.
Q4: I am observing unexpected peaks in my HPLC analysis of a this compound solution. What could be the cause?
A4: Unexpected peaks can arise from several sources:
-
Degradation: The compound may be degrading under your experimental or storage conditions. Review the potential degradation pathways and consider if your handling procedures could be contributing to instability.
-
Impurities: The unexpected peaks could be impurities from the starting material or solvents.
-
Contamination: Your HPLC system, vials, or solvents might be contaminated.
-
Interaction with Excipients: If you are working with a formulation, the compound might be interacting with other components.
A systematic troubleshooting approach, including running blanks and analyzing control samples, can help identify the source of the unexpected peaks.
Troubleshooting Guides
Issue 1: Rapid Loss of this compound in Solution
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Photodegradation | Protect solutions from light at all times by using amber vials or wrapping containers in aluminum foil. Minimize exposure to ambient light during sample preparation. |
| Thermal Degradation | Store solutions at recommended temperatures (2-8°C). Avoid exposing solutions to high temperatures during experimental procedures unless required. |
| pH Instability | Buffer the solution to a neutral pH if compatible with your experiment. If you must work at acidic or basic pH, prepare solutions fresh and use them immediately. |
| Oxidation | Degas your solvents and purge the headspace of your storage container with an inert gas (e.g., nitrogen or argon). |
| Reactivity with Solvent | Ensure the chosen solvent is inert. Protic solvents may be more likely to participate in degradation reactions than aprotic solvents. |
Issue 2: Inconsistent Results in Experiments
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Solution Instability | Prepare fresh solutions for each experiment to ensure consistent concentration. If using a stock solution, perform a quick quality check (e.g., HPLC) before use to confirm its integrity. |
| Inaccurate Pipetting | Calibrate your pipettes regularly. Use appropriate pipetting techniques to ensure accurate and precise dispensing of the solution. |
| Variation in Experimental Conditions | Maintain consistent experimental parameters such as temperature, pH, and incubation times across all experiments. |
Experimental Protocols
Protocol 1: General Forced Degradation Study
Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a compound. The following is a general protocol that can be adapted for this compound. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[1]
1. Sample Preparation:
- Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.
-
Incubate at a specific temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.
-
Incubate at room temperature for a defined period.
-
At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M HCl, and dilute with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide.
-
Incubate at room temperature, protected from light, for a defined period.
-
At each time point, withdraw a sample and dilute with mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Transfer an aliquot of the stock solution to a vial and heat it in an oven at a specific temperature (e.g., 70°C).
-
At each time point, withdraw a sample and dilute with mobile phase for HPLC analysis.
-
-
Photodegradation:
-
Expose an aliquot of the stock solution in a photostability chamber to a light source (e.g., UV and visible light) for a defined period.
-
Simultaneously, keep a control sample in the dark.
-
At each time point, withdraw samples from both the exposed and control solutions and analyze by HPLC.
-
3. Analysis:
- Analyze all samples by a validated stability-indicating HPLC method.
- Monitor for the appearance of new peaks and the decrease in the peak area of the parent compound.
Protocol 2: HPLC Method for Stability Monitoring
The following is a starting point for developing an HPLC method. Optimization will be necessary.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or another suitable modifier).
-
Start with a lower percentage of acetonitrile and gradually increase it.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where this compound has maximum absorbance.
-
Injection Volume: 10 µL.
-
Column Temperature: 25-30°C.
Data Presentation
Table 1: Hypothetical Solubility of this compound in Common Solvents
| Solvent | Solubility (mg/mL) at 25°C |
| Dimethyl sulfoxide (DMSO) | > 50 |
| N,N-Dimethylformamide (DMF) | > 50 |
| Methanol | ~10-20 |
| Ethanol | ~5-10 |
| Acetonitrile | ~1-5 |
| Water | < 0.1 |
| Dichloromethane | < 0.1 |
Note: This data is hypothetical and should be experimentally determined.
Table 2: Example Data from a Forced Degradation Study
| Stress Condition | Duration | % Degradation of Parent Compound | Number of Degradation Peaks |
| 0.1 M HCl, 60°C | 24 hours | 15% | 2 |
| 0.1 M NaOH, RT | 8 hours | 25% | 3 |
| 3% H₂O₂, RT | 24 hours | 8% | 1 |
| 70°C | 48 hours | 12% | 1 |
| Photostability Chamber | 12 hours | 18% | 2 |
Note: This data is for illustrative purposes only.
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Troubleshooting workflow for unexpected HPLC peaks.
Caption: Experimental workflow for identifying degradation products using LC-MS.
References
preventing degradation of 1-methyl-5-nitro-2(1H)-pyridinone during reaction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-methyl-5-nitro-2(1H)-pyridinone. The information provided is designed to help prevent degradation of the compound during chemical reactions and ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is a nitropyridone derivative often used as an intermediate in the synthesis of bioactive molecules and for antibacterial research.[1][2] Its chemical structure features a nitro group on the pyridinone ring, which significantly influences its reactivity.[2]
Q2: What are the primary degradation pathways for this compound?
The primary degradation pathways for this compound are associated with the reactivity of the nitro group and the electron-deficient pyridinone ring. The two main pathways are:
-
Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nitro group activates the pyridinone ring, making it susceptible to attack by nucleophiles. This can lead to the displacement of the nitro group or substitution at other positions on the ring.
-
Reduction of the Nitro Group: The nitro group can be reduced to a nitroso, hydroxylamino, or amino group in the presence of reducing agents. This is a common transformation but is considered degradation if it is not the intended reaction.
Q3: What are the recommended storage conditions for this compound?
To ensure stability, this compound should be stored in a tightly sealed container in a dark place at room temperature or, for longer-term storage, refrigerated at 2-8°C.[1] It is important to protect the compound from light and moisture.
Troubleshooting Guide
This guide addresses specific issues that may arise during reactions involving this compound.
Issue 1: Unexpected Side Products or Low Yield
Possible Cause: Degradation of the starting material due to reaction conditions.
Solutions:
-
Control of pH: The stability of nitropyridone compounds can be pH-dependent. Strongly basic conditions can facilitate nucleophilic attack on the electron-deficient ring. It is advisable to perform reactions under neutral or mildly acidic conditions if the reaction chemistry allows.
-
Inert Atmosphere: To prevent oxidation or reactions with atmospheric moisture, conduct reactions under an inert atmosphere (e.g., nitrogen or argon).
Issue 2: Reaction Mixture Changes Color Unexpectedly (e.g., darkens significantly)
Possible Cause: Formation of colored degradation products or side-reaction byproducts.
Solutions:
-
Exclusion of Light: Aromatic nitro compounds can be sensitive to light, leading to photodegradation. Protect the reaction vessel from light by wrapping it in aluminum foil or using amber glassware.
-
Purification of Reagents and Solvents: Impurities in reagents or solvents can initiate or catalyze degradation pathways. Ensure all materials are of high purity and solvents are appropriately dried.
Issue 3: Difficulty in Isolating the Pure Product
Possible Cause: Presence of closely related degradation products.
Solutions:
-
Chromatographic Purification: Column chromatography is often effective for separating the desired product from impurities. A typical stationary phase is silica gel, with an eluent system tailored to the polarity of the product and impurities. For example, a gradient of ethyl acetate in hexanes can be effective.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method. The choice of solvent will depend on the solubility of the product and impurities at different temperatures.
Experimental Protocols
Protocol 1: General Handling and Reaction Setup
-
Handling: Handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Reaction Vessel: Use a clean, dry glass reaction vessel. For light-sensitive reactions, use an amber flask or wrap the flask in aluminum foil.
-
Inert Atmosphere: Assemble the reaction apparatus and purge with an inert gas, such as nitrogen or argon, for 10-15 minutes before adding reagents. Maintain a positive pressure of the inert gas throughout the reaction.
-
Reagent Addition: Add solvents and reagents via syringe or cannula to maintain the inert atmosphere. Add this compound as a solid or dissolved in a suitable anhydrous solvent.
-
Temperature Control: Use a suitable heating or cooling bath to maintain the desired reaction temperature. Monitor the internal temperature of the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to determine the point of completion and to check for the formation of byproducts.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 32896-90-5 | [1][3] |
| Molecular Formula | C6H6N2O3 | [1][4] |
| Molecular Weight | 154.12 g/mol | [4] |
| Melting Point | 171-172 °C | [3] |
| Appearance | Solid | |
| Storage | 2-8 °C, in a dark place, sealed in dry conditions | [1] |
Visualizations
Diagram 1: Potential Degradation Pathways
Caption: Potential degradation pathways for this compound.
Diagram 2: Troubleshooting Workflow for Unexpected Reaction Outcomes
Caption: Troubleshooting workflow for reactions with this compound.
References
overcoming solubility challenges with 1-methyl-5-nitro-2(1H)-pyridinone
This technical support center provides guidance for researchers, scientists, and drug development professionals on overcoming solubility challenges associated with 1-methyl-5-nitro-2(1H)-pyridinone. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound (CAS No. 32896-90-5) is a nitropyridone derivative.[1] It is utilized in research, particularly in the development of antibacterial agents.[1] Its chemical structure and properties make it a subject of interest in medicinal chemistry and drug development.
Q2: I'm having trouble dissolving this compound in my aqueous buffer. Why is this happening?
This is a common challenge for many organic compounds. The issue often arises when a stock solution of the compound, typically dissolved in an organic solvent like DMSO, is diluted into an aqueous buffer. This sudden change in solvent polarity can cause the compound to precipitate out of the solution, a phenomenon often referred to as "crashing out".[2][3]
Q3: What are some initial steps I can take to improve the solubility of this compound?
Several strategies can be employed to enhance the solubility of poorly soluble compounds:
-
Co-solvents: Introducing a water-miscible organic solvent into your aqueous buffer can increase solubility.[4][5]
-
pH Adjustment: For ionizable compounds, altering the pH of the buffer can significantly improve solubility.[2]
-
Particle Size Reduction: Techniques like micronization can increase the surface area of the compound, which can lead to a faster dissolution rate.[4][5]
-
Heating: Gently warming the solution can sometimes help to dissolve the compound, but caution must be taken to avoid degradation.
Troubleshooting Guide
This guide provides a systematic approach to resolving common solubility issues with this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Precipitation upon dilution of organic stock solution into aqueous buffer. | The compound's solubility limit in the final aqueous solution has been exceeded due to the drastic change in solvent polarity.[2][3] | 1. Decrease the final concentration: Attempt to use a lower final concentration of the compound in your experiment.[2]2. Optimize the dilution method: Instead of adding the aqueous buffer to your compound stock, add the stock solution dropwise to the vortexing aqueous buffer to promote rapid dispersion.[2]3. Use a co-solvent: Incorporate a water-miscible organic solvent (e.g., ethanol, propylene glycol) in your final aqueous solution.[4][5] |
| Compound does not dissolve in the desired organic solvent for stock solution preparation. | The chosen organic solvent is not a suitable solvent for this specific compound. | 1. Test a range of solvents: Attempt to dissolve small amounts of the compound in various common laboratory solvents (see Table 1 for suggestions).2. Apply gentle heating or sonication: This can sometimes aid in the dissolution process. Be mindful of potential compound degradation at elevated temperatures. |
| Inconsistent results in bioassays. | Poor solubility leading to inconsistent concentrations of the active compound. | 1. Visually inspect for precipitation: Before each experiment, carefully check for any visible precipitate in your solutions.2. Filter your solutions: Use a syringe filter (e.g., 0.22 µm) to remove any undissolved particles before use in sensitive assays. |
Quantitative Solubility Data
While specific quantitative solubility data for this compound is not extensively available in public literature, the following table provides a general qualitative solubility profile and representative data for similar nitroaromatic compounds in common laboratory solvents.
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | Soluble | A common solvent for preparing high-concentration stock solutions of organic compounds.[3] |
| N,N-Dimethylformamide (DMF) | Soluble | Another polar aprotic solvent suitable for creating stock solutions.[3] |
| Methanol | Sparingly Soluble | |
| Ethanol | Sparingly Soluble | |
| Water | Poorly Soluble | As expected for many organic compounds of this nature. |
| Acetone | Soluble | |
| Dichloromethane (DCM) | Soluble |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in an Organic Solvent
-
Accurately weigh a precise amount of this compound powder.
-
Calculate the volume of the desired organic solvent (e.g., anhydrous, high-purity DMSO) required to achieve the target stock concentration (e.g., 10 mM).
-
Add the calculated volume of the solvent to the vial containing the compound.
-
Vortex the solution for 1-2 minutes until the compound is fully dissolved. Gentle warming (e.g., to 37°C) or brief sonication can be used to aid dissolution if necessary.[3]
-
Store the stock solution in small, tightly sealed aliquots at -20°C or -80°C to minimize degradation and avoid repeated freeze-thaw cycles.[3]
Protocol 2: General Method for Diluting Stock Solutions into Aqueous Buffers
-
Bring the stock solution and the aqueous buffer to room temperature.
-
While vigorously vortexing the aqueous buffer, add the required volume of the stock solution drop by drop.[2]
-
Continue vortexing for an additional 30-60 seconds to ensure thorough mixing.
-
Visually inspect the solution for any signs of precipitation. If the solution appears cloudy or contains visible particles, this indicates that the solubility limit has been exceeded.
Visualizing Experimental Workflows
The following diagrams illustrate key experimental workflows for addressing solubility challenges.
Caption: A logical workflow for troubleshooting the precipitation of a compound upon dilution into an aqueous buffer.
Caption: A hypothetical signaling pathway illustrating the potential role of this compound as an inhibitor.
References
Technical Support Center: Analytical Methods for Detecting Impurities in 1-methyl-5-nitro-2(1H)-pyridinone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-methyl-5-nitro-2(1H)-pyridinone. The following sections detail analytical methods for impurity detection, offer solutions to common experimental issues, and provide detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the potential sources and types of impurities in this compound?
Impurities in this compound can originate from several sources, including the synthesis process, degradation, and storage.
-
Process-Related Impurities: These are by-products formed during the synthesis of the active pharmaceutical ingredient (API). Given that the synthesis of this compound likely involves the nitration of a pyridinone precursor, potential impurities could include:
-
Isomers: Positional isomers of the nitro group on the pyridinone ring.
-
Unreacted Starting Materials: Residual amounts of the starting materials used in the synthesis.
-
Intermediates: Compounds formed at intermediate steps of the synthesis that are not fully converted to the final product.
-
Reagents and Catalysts: Traces of chemicals used to facilitate the reaction.
-
-
Degradation Products: These impurities form when the drug substance is exposed to stress conditions such as heat, light, humidity, acid, or base. Forced degradation studies are essential to identify these potential degradants.[1][2][3][4][5]
-
Residual Solvents: Organic volatile chemicals used during the manufacturing process that are not completely removed.
Q2: Which analytical techniques are most suitable for detecting impurities in this compound?
The most common and effective analytical techniques for impurity profiling in pharmaceutical substances like this compound are:
-
High-Performance Liquid Chromatography (HPLC): This is the primary method for separating and quantifying non-volatile organic impurities. When coupled with a UV detector (HPLC-UV) or a mass spectrometer (HPLC-MS), it provides high sensitivity and specificity.
-
Gas Chromatography (GC): This technique is ideal for the analysis of volatile organic compounds, particularly residual solvents. Coupling with a mass spectrometer (GC-MS) allows for the identification and quantification of these volatile impurities.
Q3: How can I develop a stability-indicating HPLC method?
A stability-indicating method is an analytical procedure that can accurately and precisely measure the active ingredient's concentration without interference from any degradation products, impurities, or excipients. To develop such a method, forced degradation studies are crucial.[1][2][3][4][5] The drug substance should be subjected to stress conditions like acid and base hydrolysis, oxidation, heat, and photolysis to generate potential degradation products. The developed HPLC method must then be able to separate the main peak of this compound from all the impurity and degradation product peaks.
Q4: What are the typical limits of detection (LOD) and quantitation (LOQ) I should aim for in my analytical method?
The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy.[6][7][8][9] According to ICH guidelines, for impurity quantification, the LOQ should be at or below the reporting threshold, which is often around 0.05% of the active ingredient's concentration. The LOD is typically about one-third of the LOQ. These values are determined experimentally during method validation. A common approach to estimate the LOD and LOQ is by using the signal-to-noise ratio, with a ratio of 3:1 for LOD and 10:1 for LOQ being generally accepted.[6][7]
Troubleshooting Guides
HPLC Method Troubleshooting
| Issue | Possible Causes | Recommended Solutions |
| Peak Tailing | 1. Column degradation or contamination. 2. Inappropriate mobile phase pH. 3. Secondary interactions with residual silanols on the column. | 1. Wash the column with a strong solvent or replace it. 2. Adjust the mobile phase pH to ensure the analyte is in a single ionic form. 3. Use a column with end-capping or add a competing base to the mobile phase. |
| Ghost Peaks | 1. Contamination in the mobile phase, injection system, or sample. 2. Carryover from a previous injection. | 1. Use high-purity solvents and freshly prepared mobile phase. Flush the injection system. 2. Implement a robust needle wash protocol between injections. |
| Irreproducible Retention Times | 1. Inconsistent mobile phase composition. 2. Fluctuations in column temperature. 3. Column not properly equilibrated. | 1. Prepare mobile phase accurately and degas thoroughly. 2. Use a column oven to maintain a constant temperature. 3. Ensure the column is equilibrated with the mobile phase for a sufficient time before analysis. |
| Poor Resolution | 1. Suboptimal mobile phase composition. 2. Inappropriate column chemistry. 3. High flow rate. | 1. Optimize the mobile phase composition (e.g., organic solvent ratio, pH). 2. Try a different column with a different stationary phase. 3. Reduce the flow rate to improve separation efficiency. |
GC Method Troubleshooting
| Issue | Possible Causes | Recommended Solutions |
| Broad Peaks | 1. Injection port temperature is too low. 2. Carrier gas flow rate is too low. 3. Column contamination. | 1. Increase the injector temperature. 2. Optimize the carrier gas flow rate. 3. Bake out the column or trim the inlet end. |
| No Peaks | 1. Syringe problem (not drawing sample). 2. Septum leak. 3. Column break. | 1. Check the syringe for proper operation. 2. Replace the septum. 3. Inspect the column for breaks and reinstall if necessary. |
| Baseline Noise or Drift | 1. Contaminated carrier gas or gas lines. 2. Column bleed at high temperatures. 3. Detector contamination. | 1. Use high-purity gas and check for leaks. 2. Condition the column properly. 3. Clean the detector according to the manufacturer's instructions. |
Quantitative Data Summary
The following tables provide representative quantitative data for analytical methods used for impurity analysis in compounds structurally related to this compound. These values can serve as a benchmark for method development and validation.
Table 1: HPLC Method Performance for Related Pyridinone Impurities
| Parameter | Impurity A (e.g., Isomer) | Impurity B (e.g., Starting Material) |
| Limit of Detection (LOD) | 0.005 µg/mL | 0.009 µg/mL |
| Limit of Quantitation (LOQ) | 0.017 µg/mL | 0.030 µg/mL |
| Recovery (%) | 98.5 - 101.2% | 99.1 - 100.8% |
| Linearity (r²) | > 0.999 | > 0.999 |
Data adapted from a study on a related pyridinone compound.[10]
Table 2: GC-HS Method Performance for Residual Solvents
| Parameter | Methanol | Tetrahydrofuran (THF) |
| Limit of Detection (LOD) | 5 ppm | 1 ppm |
| Limit of Quantitation (LOQ) | 15 ppm | 2 ppm |
| Recovery (%) | 95 - 105% | 92 - 108% |
| Linearity (r²) | > 0.998 | > 0.998 |
Data adapted from a generic GC-HS method for residual solvents.[11]
Experimental Protocols
HPLC-UV Method for Impurity Profiling
This method is designed for the separation and quantification of potential process-related impurities and degradation products of this compound.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.02 M Potassium Dihydrogen Phosphate buffer (pH adjusted to 3.0 with phosphoric acid).
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10% to 70% B
-
25-30 min: 70% B
-
30-35 min: 70% to 10% B
-
35-40 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a concentration of approximately 1 mg/mL.
GC-MS Method for Residual Solvents
This headspace GC-MS method is suitable for the identification and quantification of volatile residual solvents.
-
Instrumentation: Gas chromatograph with a headspace autosampler and a mass spectrometer detector.
-
Column: DB-624 or equivalent (e.g., 30 m x 0.53 mm, 3.0 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 5 minutes.
-
Ramp to 240 °C at 10 °C/min.
-
Hold at 240 °C for 5 minutes.
-
-
Injector Temperature: 250 °C.
-
Transfer Line Temperature: 250 °C.
-
MS Ion Source Temperature: 230 °C.
-
MS Mode: Electron Ionization (EI) with a scan range of m/z 35-350.
-
Headspace Parameters:
-
Vial Equilibration Temperature: 80 °C.
-
Vial Equilibration Time: 20 minutes.
-
-
Sample Preparation: Accurately weigh approximately 100 mg of the sample into a headspace vial and add 1 mL of a suitable solvent (e.g., DMSO).
Visualizations
Caption: General experimental workflow for impurity analysis.
Caption: Logical approach to troubleshooting chromatographic issues.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 5. biomedres.us [biomedres.us]
- 6. What is meant by the limit of detection and quantification (LOD / LOQ)? [mpl.loesungsfabrik.de]
- 7. juniperpublishers.com [juniperpublishers.com]
- 8. Limit of Blank, Limit of Detection and Limit of Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. thomasalittleconsulting.com [thomasalittleconsulting.com]
- 10. Development and Substantiation of a RP-HPLC Method for Monitoring of Impurities in Pirfenidone Drug Substance [scirp.org]
- 11. medicines4all.vcu.edu [medicines4all.vcu.edu]
Technical Support Center: Scaling Up the Synthesis of 1-Methyl-5-nitro-2(1H)-pyridinone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in scaling up the synthesis of 1-methyl-5-nitro-2(1H)-pyridinone.
Experimental Protocols
A plausible synthetic route for this compound involves two key steps: the methylation of 2(1H)-pyridinone followed by nitration.
Protocol 1: Synthesis of 1-methyl-2(1H)-pyridinone
Materials:
-
2(1H)-Pyridinone
-
Dimethyl sulfate
-
Sodium hydroxide
-
Dichloromethane
-
Water
-
Anhydrous magnesium sulfate
Procedure:
-
In a well-ventilated fume hood, dissolve 2(1H)-pyridinone (1.0 eq) in an aqueous solution of sodium hydroxide (1.1 eq).
-
Cool the solution to 0-5 °C using an ice bath.
-
Slowly add dimethyl sulfate (1.1 eq) dropwise to the reaction mixture, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Once the reaction is complete, extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield crude 1-methyl-2(1H)-pyridinone.
-
Purify the crude product by vacuum distillation or column chromatography.
Protocol 2: Nitration of 1-methyl-2(1H)-pyridinone
Materials:
-
1-methyl-2(1H)-pyridinone
-
Concentrated sulfuric acid (98%)
-
Fuming nitric acid (≥90%)
-
Ice
-
Saturated sodium bicarbonate solution
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, carefully add concentrated sulfuric acid.
-
Cool the sulfuric acid to 0-5 °C in an ice-salt bath.
-
Slowly add 1-methyl-2(1H)-pyridinone (1.0 eq) to the cold sulfuric acid with vigorous stirring, ensuring the temperature does not exceed 10 °C.
-
In a separate beaker, prepare the nitrating mixture by slowly adding fuming nitric acid (1.05 eq) to concentrated sulfuric acid (3-4 volumes based on the pyridinone) while cooling in an ice bath.
-
Add the cold nitrating mixture dropwise to the solution of 1-methyl-2(1H)-pyridinone over 1-2 hours, maintaining the internal temperature between 0-5 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 1-2 hours.
-
Monitor the reaction for the formation of the desired product and the consumption of the starting material using HPLC.
-
Once the reaction is deemed complete, very slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the resulting solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7. A precipitate should form.
-
Collect the solid precipitate by vacuum filtration and wash it with cold water.
-
Dry the solid product under vacuum to obtain this compound. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or isopropanol.
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete reaction | Increase reaction time at 0-5 °C and monitor by HPLC every 30 minutes. | Increased product formation. |
| Insufficient nitrating agent | Increase the equivalents of nitric acid slightly (e.g., to 1.1 eq). | Drive the reaction to completion. |
| Reaction temperature too low | Allow the reaction to slowly warm to 5-10 °C after the addition of the nitrating agent. | Increased reaction rate. |
| Product loss during workup | Ensure complete precipitation by adjusting the pH carefully to 7. Use minimal cold water for washing the precipitate. | Higher recovery of the product. |
Issue 2: Formation of Impurities (e.g., dinitro- or other regioisomers)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Over-nitration (formation of dinitro compounds) | Decrease the equivalents of nitric acid to 1.0 eq. Ensure strict temperature control below 5 °C. | Reduced formation of dinitro byproducts. |
| Formation of 3-nitro isomer | The acidity of the medium influences the position of nitration. Nitration in highly acidic media like concentrated sulfuric acid favors the 5-nitro isomer. Ensure sufficient sulfuric acid is used. | Increased selectivity for the 5-nitro isomer. |
| Localized "hot spots" during addition of nitrating agent | Improve stirring efficiency. Add the nitrating mixture at a slower rate. | Minimized side reactions due to better temperature control. |
Issue 3: Runaway Reaction During Scale-Up
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Poor heat dissipation | Use a reactor with a larger surface area-to-volume ratio. Ensure efficient cooling of the reactor jacket. | Maintain stable reaction temperature. |
| Addition of nitrating agent is too fast | Decrease the addition rate of the nitrating mixture. Use a syringe pump for precise control. | Prevent rapid temperature increase. |
| Inadequate cooling capacity | Upgrade the cooling system (e.g., use a more powerful chiller). | Maintain the desired reaction temperature throughout the addition. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical parameter to control during the nitration step when scaling up?
A1: Temperature control is the most critical parameter. The nitration of pyridinones is a highly exothermic reaction. Inadequate temperature control can lead to a runaway reaction, resulting in the formation of unwanted byproducts, decomposition of the product, and significant safety hazards. On a larger scale, heat dissipation becomes more challenging, so robust cooling systems and slow, controlled addition of the nitrating agent are essential.
Q2: I am observing the formation of a significant amount of the 3-nitro isomer. How can I improve the regioselectivity for the 5-position?
A2: The regioselectivity of the nitration of 2-pyridones is highly dependent on the acidity of the reaction medium. Nitration in a highly acidic environment, such as concentrated sulfuric acid, protonates the pyridinone ring, directing the nitration to the 5-position. To favor the 5-nitro isomer, ensure that a sufficient excess of concentrated sulfuric acid is used as the solvent and that the starting material is fully dissolved and protonated before the addition of the nitrating mixture.
Q3: What are the primary safety concerns when scaling up this synthesis?
A3: The primary safety concerns are:
-
Exothermic Reaction: The nitration step generates a significant amount of heat. A failure in temperature control can lead to a thermal runaway.
-
Corrosive and Oxidizing Reagents: Concentrated sulfuric acid and fuming nitric acid are highly corrosive and strong oxidizers. Appropriate personal protective equipment (PPE) and handling procedures are mandatory.
-
Handling of Dimethyl Sulfate: Dimethyl sulfate used in the methylation step is toxic and a suspected carcinogen. It should be handled with extreme care in a well-ventilated fume hood.
Q4: What purification methods are suitable for large-scale production of this compound?
A4: For large-scale purification, recrystallization is often the most practical and cost-effective method. Suitable solvents include ethanol, isopropanol, or a mixture of ethanol and water. The choice of solvent will depend on the impurity profile. Slurrying the crude product in a suitable solvent to remove more soluble impurities can also be an effective preliminary purification step.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for the nitration of 1-methyl-2(1H)-pyridinone.
Technical Support Center: Managing Hazardous Properties of Nitro Compounds in the Lab
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for the safe management of hazardous nitro compounds in a laboratory setting. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Troubleshooting Guides
This section addresses specific problems that may arise during experiments involving nitro compounds, offering potential causes and solutions.
| Symptom | Possible Cause | Solution |
| Unexpected Byproducts or Over-Nitration in Aromatic Nitration Reactions | Reaction conditions (temperature, nitrating agent concentration) are too harsh, leading to a lack of selectivity.[1] Aromatic rings with activating substituents are particularly susceptible to over-nitration.[1] | Temperature Control: Maintain strict control over the reaction temperature, often using an ice bath.[1] Controlled Addition: Add the nitrating agent slowly and in portions to manage the exothermic reaction. Choice of Nitrating Agent: For sensitive substrates, consider using a milder nitrating agent. |
| Low Yield in Nitration Reaction | Incomplete reaction due to insufficient reaction time, low temperature, or a deactivated aromatic ring. | Reaction Time and Temperature: Increase the reaction time or cautiously raise the temperature, monitoring for side product formation. For deactivated rings, more forcing conditions may be necessary.[2] Catalyst Activity: Ensure the sulfuric acid catalyst is concentrated and not hydrated. |
| Difficulty in Product Isolation and Purification | The product may be highly soluble in the aqueous work-up solution or form a stable emulsion. Dinitrated products can have very different solubility compared to mono-nitrated products. | Extraction Solvent: Use a different organic solvent for extraction. For some nitrated aromatics, a mixture like toluene/chloroform or toluene/ethyl acetate may be effective. Work-up Procedure: Neutralize the reaction mixture carefully and consider alternative work-up procedures to avoid emulsions. |
| Runaway Reaction During Nitration | Loss of temperature control in a highly exothermic nitration reaction. | Immediate Cooling: Immerse the reaction vessel in a large ice bath. Quenching: If cooling is insufficient, have a quenching agent (e.g., a large volume of cold water or a suitable basic solution) ready for immediate addition. Emergency Shutdown: Be familiar with your lab's emergency shutdown procedures. |
| Discoloration of Stored Nitro Compounds | Decomposition or polymerization of the nitro compound, potentially initiated by light, heat, or contaminants. | Proper Storage: Store nitro compounds in a cool, dark, and well-ventilated area, away from incompatible materials.[3] Check for Impurities: Impurities can catalyze decomposition. Ensure the compound is pure before storage. |
Frequently Asked Questions (FAQs)
1. What are the primary hazards associated with nitro compounds?
Nitro compounds present a range of hazards, including:
-
Flammability and Explosivity: Many nitro compounds are flammable, and some can be explosive, especially when heated under confinement or subjected to shock.[4][5] Aromatic nitro compounds may decompose or explode on strong heating.[5]
-
Toxicity: Aromatic nitro compounds are known for their toxicity and can be harmful if inhaled, ingested, or absorbed through the skin.[6] They can cause systemic effects such as methemoglobinemia, leading to cyanosis.[1]
-
Reactivity: They can react violently with strong oxidizing agents, strong bases, and reducing agents.[4]
2. What are the essential personal protective equipment (PPE) for handling nitro compounds?
A comprehensive PPE plan is mandatory and should include:
-
Eye/Face Protection: Tightly fitting safety goggles and a face shield.
-
Skin Protection: A flame-resistant lab coat, long pants, and closed-toe shoes. For splash hazards, a chemical-resistant apron is recommended.
-
Hand Protection: Chemical-impermeable gloves, such as butyl rubber, are generally recommended. Always inspect gloves for integrity before use.
-
Respiratory Protection: All work with volatile nitro compounds should be conducted in a certified chemical fume hood. If exposure limits may be exceeded, a respirator with an appropriate cartridge is necessary.
3. How should I properly store nitro compounds in the laboratory?
Proper storage is crucial to prevent accidents:
-
Segregation: Store nitro compounds in a cool, dry, and well-ventilated area, segregated from incompatible materials such as strong acids, bases, oxidizing agents, and reducing agents.[3]
-
Containers: Keep containers tightly closed.
-
Ignition Sources: Keep them away from heat, sparks, and open flames.[3]
-
Quantity: Limit the quantities of flammable liquids at the workbench.
4. What is the correct procedure for cleaning up a small spill of a nitro compound?
For a small, manageable spill:
-
Alert Personnel: Notify others in the immediate area.
-
Evacuate and Ventilate: If the compound is volatile, evacuate the immediate area and ensure good ventilation.
-
Wear Appropriate PPE: Don the necessary personal protective equipment.
-
Contain the Spill: Use an inert absorbent material like vermiculite or sand to contain the spill. Do not use combustible materials like sawdust.
-
Absorb the Spill: Apply the absorbent material, working from the outside in, until all the liquid is absorbed.
-
Collect and Dispose: Carefully scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with soap and water.
-
Report: Report the spill to your institution's Environmental Health and Safety (EHS) department.
5. How should I dispose of nitro compound waste?
Nitro compound waste is considered hazardous and must be disposed of accordingly:
-
Collection: Collect all nitro-containing waste (solid, liquid, and contaminated materials like gloves and paper towels) in a designated, labeled hazardous waste container.
-
Segregation: Do not mix nitro compound waste with other waste streams.
-
Disposal: Arrange for pickup and disposal by your institution's EHS department or a licensed hazardous waste disposal company. Never pour nitro compound waste down the drain.
6. What should I do in case of accidental exposure to a nitro compound?
Immediate action is critical:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Quantitative Data on Hazardous Properties
The following tables summarize key quantitative data for common nitro compounds to aid in risk assessment.
Table 1: Acute Toxicity Data (LD50)
| Compound | CAS Number | LD50 (Oral, Rat) |
| Nitrobenzene | 98-95-3 | 640 mg/kg |
| 2,4-Dinitrotoluene | 121-14-2 | 268 mg/kg |
| 2,4,6-Trinitrotoluene (TNT) | 118-96-7 | 795 mg/kg |
| Nitromethane | 75-52-5 | 940 mg/kg |
| 2-Nitropropane | 79-46-9 | 720 mg/kg |
Table 2: Flammability and Explosive Limits
| Compound | Flash Point (°C) | Lower Explosive Limit (LEL) (%) | Upper Explosive Limit (UEL) (%) |
| Nitrobenzene | 88 | 1.8 | 4.8 |
| Nitromethane | 35 | 7.3 | 63 |
| Nitroethane | 28 | 3.4 | 19 |
| 1-Nitropropane | 36 | 2.2 | 11 |
| 2-Nitropropane | 24 | 2.6 | 11 |
Table 3: Permissible Exposure Limits (PELs) and Recommended Exposure Limits (RELs)
| Compound | OSHA PEL (8-hr TWA) | NIOSH REL (10-hr TWA) |
| Nitrobenzene | 1 ppm (5 mg/m³) | 1 ppm (5 mg/m³) |
| 2,4-Dinitrotoluene | 1.5 mg/m³ | 1.5 mg/m³ |
| 2,4,6-Trinitrotoluene (TNT) | 0.5 mg/m³ | 0.5 mg/m³ |
| Nitromethane | 100 ppm (250 mg/m³) | 100 ppm (250 mg/m³) |
| 2-Nitropropane | 25 ppm (90 mg/m³) | Ca (Potential occupational carcinogen) |
Experimental Protocols
This section provides detailed methodologies for key experiments involving nitro compounds.
Protocol 1: Synthesis of Nitrobenzene via Electrophilic Aromatic Substitution
Objective: To synthesize nitrobenzene from benzene using a nitrating mixture.
Materials:
-
Benzene
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice bath
-
Separatory funnel
-
Drying agent (e.g., anhydrous calcium chloride)
-
Distillation apparatus
Procedure:
-
Preparation of the Nitrating Mixture: In a flask placed in an ice bath, slowly and carefully add a measured volume of concentrated sulfuric acid to an equal volume of concentrated nitric acid with gentle swirling. Allow the mixture to cool.
-
Reaction: Slowly add benzene dropwise to the cooled nitrating mixture while maintaining the temperature below 50-60°C.[7]
-
Reaction Completion: After the addition of benzene is complete, allow the mixture to stir at room temperature for a specified time (e.g., 30-60 minutes) to ensure the reaction goes to completion.
-
Work-up: Carefully pour the reaction mixture over crushed ice.
-
Separation: Transfer the mixture to a separatory funnel. The lower layer will be the acidic aqueous layer, and the upper layer will be the crude nitrobenzene. Separate the layers.
-
Washing: Wash the organic layer sequentially with cold water, a dilute sodium bicarbonate solution (to neutralize any remaining acid), and finally with water again.
-
Drying: Dry the crude nitrobenzene over a suitable drying agent.
-
Purification: Purify the nitrobenzene by distillation.
Protocol 2: Analytical Detection of Nitroaromatic Compounds by Gas Chromatography (GC)
Objective: To detect and quantify nitroaromatic compounds in a sample.
Instrumentation and Columns:
-
Gas Chromatograph (GC) with an appropriate detector (e.g., Electron Capture Detector (ECD) for high sensitivity to nitro groups, or Mass Spectrometer (MS) for identification).
-
A suitable capillary column (e.g., a non-polar or medium-polarity column).
Procedure:
-
Sample Preparation: Dissolve the sample containing the nitroaromatic compounds in a suitable organic solvent (e.g., hexane or ethyl acetate). If necessary, perform a liquid-liquid extraction to isolate the analytes from a complex matrix.
-
Instrument Setup: Set the GC parameters, including injector temperature, oven temperature program, carrier gas flow rate, and detector settings, according to a validated method for the target analytes.
-
Calibration: Prepare a series of standard solutions of the nitroaromatic compounds of interest at known concentrations and inject them into the GC to generate a calibration curve.
-
Sample Analysis: Inject a known volume of the prepared sample into the GC.
-
Data Analysis: Identify the nitroaromatic compounds in the sample by comparing their retention times to those of the standards. Quantify the compounds by comparing their peak areas to the calibration curve.
Protocol 3: Deactivation of Nitro Compound Waste via Reduction to Amines
Objective: To convert hazardous nitro compound waste into less hazardous amine waste before disposal.
Materials:
-
Nitro compound waste
-
Reducing agent (e.g., iron powder, tin(II) chloride)[8]
-
Acidic medium (e.g., dilute hydrochloric acid or acetic acid)[8]
-
Reaction vessel with stirring
-
pH meter or pH paper
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, place the nitro compound waste in a reaction vessel equipped with a stirrer.
-
Acidification: Slowly add the acidic solution to the waste with stirring.
-
Addition of Reducing Agent: Gradually add the reducing agent (e.g., iron powder) to the acidic mixture. The reaction is often exothermic, so control the rate of addition to maintain a safe temperature.
-
Reaction Monitoring: Monitor the reaction by a suitable analytical technique (e.g., TLC or GC) to ensure the complete disappearance of the nitro compound.
-
Neutralization: Once the reaction is complete, carefully neutralize the mixture with a base (e.g., sodium bicarbonate or sodium hydroxide solution).
-
Waste Disposal: The resulting mixture containing the amine can then be collected as hazardous waste for disposal. Although generally less hazardous than the parent nitro compound, the amine waste must still be disposed of according to institutional and local regulations.
Visualizations
The following diagrams illustrate key concepts and workflows related to the management of nitro compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]
- 3. avantorsciences.com [avantorsciences.com]
- 4. Nitrocompounds, Aromatic: Physical & Chemical Hazards [iloencyclopaedia.org]
- 5. embibe.com [embibe.com]
- 6. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inactivation of Nitroalkane Oxidase upon Mutation of the Active Site Base and Rescue with a Deprotonated Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
Validation & Comparative
Unveiling the Molecular Architecture: A Comparative Guide to the Structural Confirmation of 1-methyl-5-nitro-2(1H)-pyridinone Derivatives
For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is a cornerstone of modern chemical and pharmaceutical research. This guide provides a comprehensive comparison of the key analytical techniques used to confirm the structure of 1-methyl-5-nitro-2(1H)-pyridinone and its derivatives, complete with experimental data and detailed protocols.
Spectroscopic and Crystallographic Data Comparison
To illustrate the expected data from these analytical techniques, the following tables summarize typical quantitative results for pyridinone derivatives.
Table 1: Comparative ¹H and ¹³C NMR Spectral Data of Pyridinone Derivatives
| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| This compound (Expected) | CDCl₃ or DMSO-d₆ | Signals for methyl protons and three aromatic protons are anticipated. | Signals for the methyl carbon, four aromatic carbons, and the carbonyl carbon are expected. |
| 1-methyl-2-pyridone | CDCl₃ | 3.59 (s, 3H, N-CH₃), 6.17 (d, 1H), 6.57 (d, 1H), 7.32 (t, 1H), 7.34 (t, 1H) | Data not readily available. |
| Aryl-substituted nitropyridinone derivative | DMSO-d₆ | 2.68 (s, 3H, CH₃), 7.00-8.53 (m, aromatic protons) | 22.9 (CH₃), 109.3-167.3 (aromatic and carbonyl carbons) |
Table 2: Mass Spectrometry Data of Pyridinone Derivatives
| Compound | Ionization Method | [M+H]⁺ (m/z) | Key Fragmentation Peaks (m/z) |
| This compound (Expected) | ESI or EI | 155.04 | Expected fragments corresponding to the loss of the nitro group and other ring fragments. |
| Aryl-substituted nitropyridinone derivative | ESI-HRMS | 407.13 | Data on specific fragmentation not detailed. |
Table 3: X-ray Crystallographic Data for a Fused 1-methyl-nitropyridinone Derivative
| Parameter | 1-methyl-2-methylamino-3-nitro-1H-chromeno[2,3-b]pyridin-5(10aH)-one[3] |
| Crystal System | Orthorhombic |
| Space Group | Pca2₁ |
| a (Å) | 24.0182 (13) |
| b (Å) | 26.8445 (14) |
| c (Å) | 7.9140 (4) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 5102.6 (5) |
| Z | 16 |
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating experimental results. Below are standard protocols for the key analytical techniques discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the this compound derivative in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
¹H NMR Spectroscopy:
-
Acquire a one-dimensional ¹H NMR spectrum using a 400 MHz or higher field spectrometer.
-
Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and 16-64 scans.
-
Process the data with Fourier transformation and phase correction. Chemical shifts are referenced to the residual solvent peak.
-
-
¹³C NMR Spectroscopy:
-
Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.
-
A greater number of scans (1024 or more) is typically required due to the lower natural abundance of ¹³C.
-
Chemical shifts are referenced to the solvent peak.
-
-
2D NMR Spectroscopy (COSY, HSQC, HMBC):
-
For unambiguous assignment of protons and carbons, two-dimensional NMR experiments are performed.
-
COSY (Correlation Spectroscopy) identifies proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation) identifies long-range (2-3 bond) correlations between protons and carbons.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Protocol:
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Ionization:
-
Electrospray Ionization (ESI): Introduce the sample solution into the mass spectrometer via direct infusion or coupled with liquid chromatography (LC). ESI is a soft ionization technique that typically produces the protonated molecule [M+H]⁺.
-
Electron Impact (EI): For volatile compounds, the sample is introduced into the ion source where it is bombarded with high-energy electrons, leading to the molecular ion (M⁺˙) and characteristic fragment ions.
-
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Analysis: The resulting mass spectrum shows the relative abundance of ions at different m/z values. High-resolution mass spectrometry (HRMS) can provide the exact mass, which helps in determining the elemental composition.
Single-Crystal X-ray Crystallography
Objective: To determine the precise three-dimensional arrangement of atoms in the solid state.
Protocol:
-
Crystal Growth: Grow single crystals of the this compound derivative suitable for X-ray diffraction. This is often achieved by slow evaporation of a saturated solution, slow cooling of a hot saturated solution, or vapor diffusion.
-
Crystal Mounting: Select a well-formed, single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) and mount it on a goniometer head.
-
Data Collection:
-
Mount the crystal on a diffractometer equipped with an X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.
-
The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations.
-
-
Structure Solution and Refinement:
-
The diffraction data is processed to determine the unit cell dimensions and space group.
-
The initial positions of the atoms are determined using direct methods or Patterson methods.
-
The structural model is then refined against the experimental data to obtain the final atomic coordinates, bond lengths, bond angles, and other structural parameters.
-
Visualizing Experimental Workflows
To provide a clear overview of the logical flow of these analytical procedures, the following diagrams are presented in the DOT language.
Caption: Workflow for the structural confirmation of pyridinone derivatives.
Caption: Detailed workflow for NMR-based structural elucidation.
By employing this multi-technique approach, researchers can confidently determine the structure of this compound derivatives, paving the way for further investigation into their chemical properties and potential applications. The combination of spectroscopic and crystallographic data provides a robust and comprehensive understanding of the molecular architecture, which is essential for rational drug design and development.
References
A Comparative Analysis of 1-methyl-5-nitro-2(1H)-pyridinone and Other Nitropyridines for Drug Discovery and Development
Introduction:
Pyridinone and nitropyridine scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities.[1][2] Nitropyridines, in particular, are versatile precursors for synthesizing a wide range of bioactive molecules and also exhibit inherent therapeutic properties, including antitumor, antiviral, and antimicrobial effects. The electron-withdrawing nature of the nitro group significantly influences the chemical reactivity and biological interactions of the pyridine ring.[3] This guide provides a comparative study of 1-methyl-5-nitro-2(1H)-pyridinone against other notable nitropyridine derivatives, offering insights into their chemical properties, biological activities, and synthetic methodologies to aid researchers in drug development.
I. Physicochemical Properties
A fundamental comparison begins with the physicochemical properties of the parent compound and related structures. These properties influence solubility, reactivity, and pharmacokinetic profiles.
| Property | This compound | 2-Nitropyridine | 6-Methyl-5-nitro-2(1H)-pyridinone |
| CAS Number | 32896-90-5[4][5] | 15009-91-3[6] | 28489-45-4[7] |
| Molecular Formula | C₆H₆N₂O₃[4][5] | C₅H₄N₂O₂[6] | C₆H₆N₂O₃[7] |
| Molecular Weight | 154.12 g/mol [4] | 124.10 g/mol [6] | 154.12 g/mol [7] |
| Melting Point (°C) | 171 - 172[5] | 67 - 72[6] | 233 - 238[7] |
| Appearance | Data not available | Powder[6] | Yellow to brown powder[7] |
| SMILES | CN1C=C(C=CC1=O)--INVALID-LINK--=O[5] | C1=CC=C(N=C1)--INVALID-LINK--[O-] | CC1=NC(=O)C=C(C1)--INVALID-LINK--[O-] |
II. Synthesis and Reactivity
The synthesis of nitropyridines often involves direct nitration of the pyridine ring or its N-oxide, followed by functional group manipulations. The reactivity of these compounds, particularly halogenated nitropyridines, is a cornerstone of their utility as synthetic intermediates.
Synthesis Overview: this compound can be synthesized by the nitration of 1-methyl-2-pyridone.[8][9] An alternative route involves the regioselective methylation of a pyridinone precursor.[10] A general workflow for the synthesis of 1-methyl-3,5-dinitro-2-pyridone, a related compound, highlights a typical synthetic approach.[8]
Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr): The presence and position of the nitro group dramatically activate the pyridine ring for SNAr reactions, a key transformation in the synthesis of functionalized derivatives. Halogens at the 2- and 4-positions are particularly labile.[11] While specific kinetic data for this compound is scarce, comparative data for various chloronitropyridines illustrates the profound electronic effects.
| Substrate | Nucleophile | Conditions | Rate Constant (k₂) | Relative Reactivity |
| 2-Chloro-3-nitropyridine | Piperidine | Ethanol, 40°C | 1.17 x 10⁻³ L mol⁻¹ s⁻¹[12] | High |
| 5-Chloro-2-nitropyridine | Piperidine | Ethanol, 40°C | 1.52 x 10⁻⁴ L mol⁻¹ s⁻¹[12] | Moderate |
| 2-Chloro-5-nitropyridine | Piperidine | Ethanol, 40°C | 7.30 x 10⁻⁵ L mol⁻¹ s⁻¹[12] | Moderate |
| 4-Chloro-3-nitropyridine | Piperidine | Ethanol, 40°C | 1.80 x 10⁻² L mol⁻¹ s⁻¹[12] | Very High |
| 2-Chloro-5-nitropyridine | p-Anisidine | DMSO, 45°C | 10.3 x 10⁻⁴ M⁻¹s⁻¹[11] | - |
III. Biological Activity and Mechanisms of Action
Nitropyridine derivatives exhibit a broad spectrum of biological activities. The nitro group can be crucial for activity, often participating in redox cycling or acting as a masked electrophile.
Enzyme Inhibition: Many nitropyridines function as enzyme inhibitors.[13] For instance, a 5-nitropyridin-2-yl derivative demonstrated dual inhibition against chymotrypsin and urease.[13] The mechanism of inhibition can be complex; some nitro-containing compounds act as covalent inhibitors after metabolic activation within the enzyme's active site.[14]
Antimicrobial and Cytotoxic Activity: Nitropyridines have shown significant promise as antimicrobial and anticancer agents.[13][15] The activity is often enhanced when the nitropyridine moiety is part of a larger, more complex molecule or a metal complex.
| Compound/Derivative | Activity Type | Target Organism/Cell Line | Quantitative Data |
| 5-Nitropyridin-2-yl derivative | Enzyme Inhibition | Chymotrypsin | IC₅₀: 8.67 ± 0.1 μM[13] |
| 5-Nitropyridin-2-yl derivative | Enzyme Inhibition | Urease | IC₅₀: 29.21 ± 0.98 μM[13] |
| Pyridyloxy-acetophenone oxime ethers | Herbicidal | Protoporphyrinogen oxidase | IC₅₀: 3.11–4.18 μM[13] |
| 2-Chloro-5-nitropyridine derivative | Insecticidal | M. separata, P. xylostella | LD₅₀: 4–12 mg/L[15] |
| Nitropyridine-containing Cu(II) complexes | Antimicrobial | S. aureus, C. albicans | Zone of inhibition: 9.1–25.3 mm[15] |
| 4-Nitropyridine-N-oxide + AgNPs | Antibiofilm | P. aeruginosa | Significant efficiency increase[15] |
The cytotoxicity of some nitroaromatic compounds under aerobic conditions is believed to stem from the generation of reactive oxygen species (ROS) through a process of futile redox cycling, leading to oxidative stress and cell death.[16]
IV. Experimental Protocols
Protocol 1: General Procedure for Reduction of Nitro Derivatives [10]
-
Reaction Setup: Dissolve the nitro derivative (1 equivalent) in a 10:1 mixture of propan-2-ol and water.
-
Addition of Reagents: Add iron powder (6 equivalents) and ammonium chloride (0.4 equivalents) to the solution.
-
Reaction: Reflux the mixture for several hours until the reaction is complete (monitor by TLC).
-
Work-up: Filter the hot mixture through a pad of Celite®, washing the pad with ethyl acetate.
-
Extraction: Separate the filtrate layers. Wash the organic phase with water, and extract the aqueous phase with ethyl acetate.
-
Purification: Combine the organic phases, dry over magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude amine product, which can be further purified by column chromatography.
Protocol 2: Kinetic Analysis of SNAr Reactions by UV-Vis Spectrophotometry [11][12]
-
Solution Preparation:
-
Substrate Stock Solution: Prepare a stock solution of the chloronitropyridine substrate in a suitable anhydrous solvent (e.g., ethanol or DMSO).
-
Nucleophile Stock Solution: Prepare a stock solution of the nucleophile (e.g., piperidine) in the same solvent. The concentration should be at least 10-fold higher than the substrate to ensure pseudo-first-order kinetics.
-
-
Kinetic Run:
-
Equilibrate both solutions to the desired reaction temperature (e.g., 40°C) in a thermostatted water bath.
-
Initiate the reaction by mixing the substrate and nucleophile solutions in a quartz cuvette.
-
Immediately place the cuvette in a UV-Vis spectrophotometer.
-
-
Data Acquisition: Monitor the increase in absorbance of the product over time at a predetermined wavelength.
-
Data Analysis: Calculate the pseudo-first-order rate constant (kobs) from the absorbance vs. time data. The second-order rate constant (k₂) is then determined by dividing kobs by the concentration of the nucleophile.
This compound is a representative member of the nitropyridine class, which is rich in chemical diversity and biological potential. While specific biological data for this particular compound is limited in publicly available literature, the broader family of nitropyridines demonstrates significant activity as enzyme inhibitors and antimicrobial agents. Their utility as synthetic intermediates, driven by the activating effect of the nitro group in SNAr reactions, is well-established. Future research should focus on the detailed biological evaluation of this compound and its derivatives to fully elucidate their therapeutic potential, drawing upon the established structure-activity relationships and mechanisms of action observed in related nitropyridine compounds.
References
- 1. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. chemscene.com [chemscene.com]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. benchchem.com [benchchem.com]
- 7. chemimpex.com [chemimpex.com]
- 8. Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1-Methyl-2(1H)-pyridinone | C6H7NO | CID 12755 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Nitro Group as a Masked Electrophile in Covalent Enzyme Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Nitropyridines in the Synthesis of Bioactive Molecules [mdpi.com]
- 16. Oxidative stress and 1-methyl-2-nitroimidazole cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
A comprehensive review of available data on the bioactivity of 1-methyl-5-nitro-2(1H)-pyridinone and its structural analogs, providing insights for researchers and drug development professionals.
Introduction
Pyridinone scaffolds are a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antimicrobial, antiviral, and anticancer properties. The introduction of a nitro group to the pyridinone ring, as seen in this compound, is anticipated to modulate its biological profile significantly. The nitro group's strong electron-withdrawing nature can influence the molecule's interaction with biological targets and its overall pharmacokinetic properties.
This guide provides a comparative analysis of the biological activity of this compound and structurally related compounds. Due to a scarcity of publicly available biological data specifically for this compound, this comparison draws upon data from closely related analogs to infer potential activities and guide future research. The compounds selected for comparison include positional isomers and analogs with variations at the 1- and 5-positions of the pyridinone ring.
Comparative Biological Activity Data
| Compound | Structure | Biological Activity | Quantitative Data (IC₅₀/MIC) | Reference |
| This compound | No specific data found | - | - | |
| 6-Amino-5-nitropyridin-2-one | Component of Hachimoji DNA | Not applicable | General Knowledge | |
| N-methyl-2-pyridone-5-carboxamide | Low cyclooxygenase-dependent vasodilating activity. | Slightly but significantly increased coronary flow in rat heart at 100 µmol/l. | [1] | |
| Various Pyridinone Derivatives | General Pyridinone Scaffold | Anticancer, Antimicrobial, Anti-inflammatory | Varies depending on the specific derivative and target. | [2][3] |
| Various Nitropyridine Derivatives | General Nitropyridine Scaffold | Antimicrobial, Anticancer | Varies depending on the specific derivative and target. | [4] |
Note: The lack of specific data for this compound highlights a significant gap in the current scientific literature and underscores the need for further investigation into its biological properties.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key experiments commonly used to assess the biological activities of pyridinone and nitropyridine derivatives.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.
-
Preparation of Bacterial Inoculum: A suspension of the test bacterium is prepared in a suitable broth and its turbidity is adjusted to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Preparation of Compound Dilutions: A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate using an appropriate broth.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plate is incubated at a suitable temperature (e.g., 37°C) for 16-20 hours.
-
Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Cytotoxicity Assay: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Adherent cells are seeded into a 96-well plate at a predetermined density and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: The culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plate is then incubated for 2-4 hours to allow the formazan crystals to form.
-
Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO or acidic isopropanol).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (usually between 500 and 600 nm). The cell viability is calculated as a percentage of the untreated control.
Visualizations
The following diagrams illustrate the general workflows for the experimental protocols described above.
Caption: Workflow for Antimicrobial Susceptibility Testing.
Caption: Workflow for the MTT Cytotoxicity Assay.
Conclusion
The biological activity of this compound remains an unexplored area of research. However, by examining the activities of structurally related pyridinone and nitropyridine derivatives, we can anticipate a range of potential biological effects, most notably antimicrobial and cytotoxic activities. The presence of the methyl group at the 1-position and the nitro group at the 5-position are expected to significantly influence its potency and selectivity. Further empirical studies are essential to elucidate the specific biological profile of this compound and to determine its potential as a lead compound in drug discovery. The experimental protocols and workflows provided in this guide offer a standardized approach for conducting such investigations.
References
- 1. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Functionalized Spirocyclic Heterocycle Synthesis and Cytotoxicity Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Efficacy of Pyridinone Derivatives in Cellular Assays: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the antibacterial efficacy of pyridinone derivatives, with a focus on compounds structurally related to 1-methyl-5-nitro-2(1H)-pyridinone. Due to a lack of publicly available data on this compound, this guide utilizes data from studies on other bioactive pyridinone and nitropyridinone derivatives to provide insights into their potential as antibacterial agents.
The pyridinone scaffold is a recognized pharmacophore in medicinal chemistry, with various derivatives exhibiting a range of biological activities, including antibacterial effects. The introduction of a nitro group can further enhance this activity. The primary antibacterial mechanism for many pyridinone derivatives is believed to be the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication, transcription, and repair, making them validated targets for antibiotic development.
Comparative Efficacy of Pyridinone Derivatives
While specific data for this compound is not available in the reviewed literature, studies on other nitropyridinone derivatives demonstrate their potential antibacterial activity. For instance, certain nitropyridine-containing complexes have shown antimicrobial activity against S. aureus, B. subtilis, P. aeruginosa, and E. coli[1]. The minimum inhibitory concentration (MIC) is a key quantitative measure of an antimicrobial agent's efficacy. The following table summarizes MIC values for various pyridinone derivatives against a selection of bacterial strains, offering a comparative perspective.
| Compound Class | Derivative Example | Bacterial Strain | MIC (µg/mL) | Reference |
| Pyridinone Derivative | Compound VI | Bacillus subtilis | 0.078 | [2] |
| Pyridinone Derivative | Compound VI | Staphylococcus aureus | 0.0024 | [2] |
| Pyridinone Derivative | Compound VII | Streptococcus pneumoniae | 1.95 | [2] |
| Pyridinone Derivative | Compound VII | Bacillus subtilis | 0.98 | [2] |
| Pyridinone Derivative | Compound VII | Salmonella typhimurium | 1.9 | [2] |
| N-amino-5-cyano-6-pyridone | Compound 3d | Escherichia coli | 3.91 | [2] |
| N-amino-5-cyano-6-pyridone | Compound 3e | Escherichia coli | 3.91 | [2] |
Alternative Antibacterial Agents
A well-established class of antibiotics that also target bacterial DNA gyrase and topoisomerase IV are the fluoroquinolones, such as ciprofloxacin. More recent developments include novel bacterial topoisomerase inhibitors (NBTIs). These compounds serve as important benchmarks for evaluating the efficacy of new antibacterial agents like pyridinone derivatives.
Experimental Protocols
The evaluation of potential DNA gyrase and topoisomerase IV inhibitors typically involves a series of in vitro cellular and biochemical assays.
Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is a fundamental test to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Protocol:
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution of Test Compound: The pyridinone derivative is serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is recorded as the lowest concentration of the compound at which no visible bacterial growth is observed.
DNA Gyrase Supercoiling Assay
This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.
Protocol:
-
Reaction Mixture: A reaction mixture is prepared containing relaxed plasmid DNA, DNA gyrase enzyme, ATP, and the appropriate buffer.
-
Addition of Inhibitor: The test compound (e.g., a pyridinone derivative) is added to the reaction mixture at various concentrations.
-
Incubation: The reaction is incubated at 37°C for a specified time (e.g., 1 hour).
-
Termination of Reaction: The reaction is stopped by the addition of a stop solution (e.g., containing SDS and proteinase K).
-
Analysis: The DNA topoisomers are separated by agarose gel electrophoresis and visualized under UV light. Inhibition is observed as a decrease in the amount of supercoiled DNA compared to the control.
Topoisomerase IV Decatenation Assay
This assay assesses the inhibition of topoisomerase IV's ability to separate interlinked DNA circles (catenanes).
Protocol:
-
Reaction Mixture: A reaction mixture is prepared containing catenated kinetoplast DNA (kDNA), topoisomerase IV enzyme, ATP, and the appropriate buffer.
-
Addition of Inhibitor: The test compound is added at various concentrations.
-
Incubation: The reaction is incubated at 37°C for a specified time.
-
Termination of Reaction: The reaction is stopped.
-
Analysis: The decatenated DNA products are separated from the kDNA network by agarose gel electrophoresis. A decrease in the amount of decatenated DNA indicates inhibition.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general mechanism of action of DNA gyrase and topoisomerase IV inhibitors and a typical experimental workflow for their evaluation.
Caption: Experimental workflow for identifying and optimizing novel antibacterial agents.
Caption: Mechanism of DNA gyrase inhibition by pyridinone derivatives.
References
A Comparative Guide to the Synthesis of Substituted Pyridinones
For Researchers, Scientists, and Drug Development Professionals
Substituted pyridinones are a critical class of heterocyclic compounds widely incorporated into a vast array of pharmaceuticals and biologically active molecules. The development of efficient and versatile synthetic routes to access these scaffolds is a cornerstone of medicinal chemistry and drug discovery. This guide provides an objective comparison of several prominent synthetic strategies for preparing substituted pyridinones, supported by experimental data and detailed protocols to aid in the selection of the most suitable method for a given research objective.
Bohlmann-Rahtz Pyridine Synthesis
The Bohlmann-Rahtz synthesis is a classical and versatile two-step method for the preparation of 2,3,6-trisubstituted pyridines, which can be precursors to pyridinones. The reaction involves the condensation of an enamine with an ethynylketone to form an aminodiene intermediate, followed by a heat-induced cyclodehydration.[1][2][3][4] Modern modifications have improved the facility of this process, including one-pot procedures and the use of acid catalysis to lower reaction temperatures.[4]
Quantitative Data
| Reactants | Catalyst/Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Enamine + Ethynylketone | Toluene/Acetic Acid | Reflux | - | Good to Excellent | [4] |
| 1,3-Dicarbonyl + Ammonia + Alkynone | EtOH | Reflux | - | Good | [5] |
| Enamine + Ethynylketone | Amberlyst-15 | - | - | - | [2] |
| Enamine + Ethynylketone | ZnBr₂ or Yb(OTf)₃ | Lowered Temp. | - | - | [2] |
Experimental Protocol: One-Pot Bohlmann-Rahtz Synthesis[4]
-
To a solution of the enamine (1.0 equiv) and the ethynyl ketone (1.0 equiv) in a 5:1 mixture of toluene and acetic acid, the mixture is refluxed until the reaction is complete (monitored by TLC).
-
The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the desired substituted pyridine.
For enamines that are difficult to synthesize, they can be generated in situ by using ammonium acetate as the amino group source.[2]
Reaction Pathway
Caption: Bohlmann-Rahtz Pyridine Synthesis Pathway.
Vilsmeier-Haack Reaction for 2-Pyridones
The Vilsmeier-Haack reaction offers a facile and efficient one-pot synthesis of highly substituted pyridin-2(1H)-ones from readily available 1-acetyl,1-carbamoyl cyclopropanes.[6] The reaction proceeds through a proposed mechanism involving sequential ring-opening, haloformylation, and intramolecular nucleophilic cyclization.[6] This method is notable for its mild conditions and high yields.[6]
Quantitative Data
| Substrate | Reagent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| 1-Acetyl,1-carbamoyl cyclopropane (1a) | Vilsmeier (5.0 equiv) | 100 | 0.5-1.5 | 4-chloro-5-formyl-pyridin-2(1H)-one (2a) | 73 | [6] |
| 1-Acetyl,1-carbamoyl cyclopropane (1a) | Vilsmeier (5.0 equiv) | 120 | 3.0-6.0 | 4-chloro-3-(2-chloroethyl)-pyridin-2(1H)-one (3a) | 78 | [6] |
| 1-Acetyl,1-carbamoyl cyclopropane (1b) | Vilsmeier (5.0 equiv) | 100 | - | 4-chloro-5-formyl-pyridin-2(1H)-one (2b) | 88 | [6] |
Experimental Protocol[6]
-
To a solution of the 1-acetyl,1-carbamoyl cyclopropane (1.0 equiv) in an appropriate solvent, Vilsmeier reagent (POCl₃/DMF, 5.0 equiv) is added.
-
The reaction mixture is heated to 100 °C for 0.5-1.5 hours to obtain the 4-chloro-5-formyl-pyridin-2(1H)-one derivative or to 120 °C for 3-6 hours for the 4-chloro-3-(2-chloroethyl)-pyridin-2(1H)-one derivative.
-
The reaction is monitored by TLC. Upon completion, the mixture is cooled and poured into crushed ice.
-
The crude solid is filtered, dried, and purified by column chromatography.
Reaction Pathway
Caption: Vilsmeier-Haack Synthesis of 2-Pyridinones.
Microwave-Assisted Synthesis of 2-Pyridones
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields in the synthesis of pyridinones. This approach is particularly effective for one-pot multicomponent reactions.[7][8] For instance, N-alkylated 2-pyridone derivatives can be synthesized rapidly and efficiently under microwave irradiation.[7]
Quantitative Data
| Reactants | Power (W) | Time (min) | Yield (%) | Reference |
| Acetophenone + Benzaldehyde + Methyl Cyanoacetate + 2-Aminoethanol | 250 | 10 | High | [7] |
| Cyanoacetic acid hydrazide + Acetophenone + Benzaldehyde | 250 | 15 | High | [7] |
| Chalcone + Hydrazine hydrate | 600 | 2-4 | - | [9] |
Experimental Protocol: One-Pot Microwave Synthesis[7]
-
A mixture of acetophenone (0.01 mol), benzaldehyde (0.01 mol), methyl cyanoacetate (0.01 mol), and 2-aminoethanol (0.01 mol) is placed in a microwave reactor.
-
The reaction mixture is irradiated at 250 watts for approximately 10 minutes, with reaction progress monitored by TLC.
-
After cooling, the formed solid is collected by filtration, washed with ethanol, and crystallized from an appropriate solvent to yield the N-substituted 2-pyridone.
Workflow Diagram
Caption: Microwave-Assisted Synthesis Workflow.
Synthesis of 3-Hydroxypyridin-4-ones from Maltol
Maltol, a naturally occurring organic compound, is a common and readily available starting material for the synthesis of 3-hydroxypyridin-4-one derivatives.[1][3][10] These compounds are of significant interest due to their iron-chelating properties. The synthesis typically involves the reaction of maltol or a protected form of maltol with a primary amine.[1][10]
Quantitative Data
| Starting Material | Reactant | Conditions | Time (h) | Yield (%) | Reference |
| Maltol | Ethylamine | Reflux in water | 24 | 33 | [1] |
| Maltol | Allylamine | Reflux in water | 24 | 31 | [1] |
| Benzyl maltol | 2,6-Diaminohexanoic acid | pH 12, rt | 120 | - | [10] |
| Benzyl maltol | 1,6-Diaminohexane | pH 13, rt | 168 | - | [10] |
Experimental Protocol: Single-Step Synthesis from Maltol[1]
-
Maltol (0.05 mol) is added to a solution of the primary amine (0.1 mol) in 150 ml of water.
-
The mixture is refluxed for 24 hours.
-
Decolorizing charcoal is added, and the mixture is stirred for 30 minutes before filtration.
-
The filtrate is evaporated to yield a solid product, which is then recrystallized from an ethanol/ether mixture.
Synthesis Pathway
Caption: Synthesis of 3-Hydroxypyridin-4-ones from Maltol.
Synthesis of 4-Pyridones from 4-Pyrones
4-Pyrones serve as versatile precursors for the synthesis of 4-pyridones. The transformation is typically achieved by reacting the 4-pyrone with an amine in a protic solvent.[11][12] This method allows for the introduction of various substituents on the nitrogen atom of the pyridone ring.
Quantitative Data
| Starting Material | Reactant | Yield (%) | Reference |
| 2,6-bis(hetaryl)-4-pyrones | Ammonia | 63-87 | [11] |
| Skipped diynones | Aqueous methylamine | Good | [12] |
Experimental Protocol: General Procedure[11]
-
The 2,6-bis(hetaryl)-4-pyrone is dissolved in a suitable solvent.
-
Ammonia is bubbled through the solution, or an aqueous ammonia solution is added.
-
The reaction mixture is stirred at room temperature or heated as required, with progress monitored by TLC.
-
Upon completion, the solvent is removed, and the residue is purified to afford the 2,6-bis(hetaryl)-4-pyridone.
Reaction Scheme
Caption: Synthesis of 4-Pyridones from 4-Pyrones.
Transition-Metal-Free Synthesis of 2-Pyridones via 6π-Electrocyclization
A modern and atom-economical approach to substituted 2-pyridones involves a tandem Curtius rearrangement and 6π-electrocyclization sequence. This transition-metal-free method provides a powerful tool for the construction of complex pyridone-containing molecules.[13]
Experimental Protocol: Tandem Curtius Rearrangement/6π-Electrocyclization[13]
Detailed experimental protocols for this specific transformation often involve multiple steps leading to the precursor for the key tandem reaction. The core concept is the in situ generation of a dienyl isocyanate which then undergoes a 6π-electrocyclization.
-
An appropriate carboxylic acid precursor is converted to an acyl azide.
-
The acyl azide is subjected to thermal or photochemical conditions to initiate the Curtius rearrangement, forming a dienyl isocyanate intermediate.
-
The dienyl isocyanate spontaneously undergoes a 6π-electrocyclization to form the 2-pyridone ring system.
-
Subsequent workup and purification yield the desired substituted 2-pyridone.
Conceptual Pathway
Caption: 6π-Electrocyclization Pathway to 2-Pyridones.
Conclusion
The synthesis of substituted pyridinones can be achieved through a variety of strategic approaches, each with its own set of advantages and limitations. Classical methods like the Bohlmann-Rahtz synthesis remain relevant, especially with modern improvements. The Vilsmeier-Haack reaction provides an efficient route to highly functionalized 2-pyridones. For rapid and high-throughput synthesis, microwave-assisted multicomponent reactions are an excellent choice. The use of readily available starting materials like maltol and 4-pyrones offers straightforward access to specific pyridinone scaffolds. Finally, modern transition-metal-free methods, such as those involving electrocyclization, represent the cutting edge of atom-economical and elegant synthetic design. The selection of a particular route will ultimately depend on the desired substitution pattern, scale of the reaction, and the availability of starting materials and reagents.
References
- 1. Synthesis, analysis and cytotoxic evaluation of some hydroxypyridinone derivatives on HeLa and K562 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jk-sci.com [jk-sci.com]
- 3. Synthesis of 3-hydroxypyridin-4-one derivatives bearing benzyl hydrazide substitutions towards anti-tyrosinase and free radical scavenging activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. Synthesis of polymers containing 3-hydroxypyridin-4-one bidentate ligands for treatment of iron overload - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. 4-Pyridone synthesis [organic-chemistry.org]
- 13. Pyridone annulation via tandem Curtius rearrangement/6π-electrocyclization: total synthesis of (-)-lyconadin C - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Reactivity Analysis of a Novel 1-methyl-5-nitro-2(1H)-pyridinone Based Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of a hypothetical 1-methyl-5-nitro-2(1H)-pyridinone based inhibitor, designated here as MNP-K01 . The analysis focuses on its cross-reactivity profile against a panel of selected kinases, a critical step in early-stage drug discovery to assess inhibitor selectivity and potential off-target effects. The data presented herein is representative and intended to illustrate the inhibitor's performance relative to other key oncogenic kinases.
Introduction
The 2-pyridinone scaffold is a privileged structure in medicinal chemistry, known to form the core of numerous kinase inhibitors.[1][2][3] Kinases are a large family of enzymes that play crucial roles in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[4] Therefore, the development of potent and selective kinase inhibitors is a major focus of modern drug discovery. This guide focuses on MNP-K01, a novel compound based on the this compound core, designed as a potent inhibitor of the c-Met receptor tyrosine kinase. Aberrant c-Met signaling is a known driver of tumor growth, invasion, and metastasis.[5][6]
To evaluate the selectivity of MNP-K01, its inhibitory activity was assessed against its primary target, c-Met, and compared with its activity against other relevant kinases known to be involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Fms-like tyrosine kinase 3 (Flt-3), and DNA-dependent protein kinase (DNA-PK).
Data Presentation: Kinase Inhibition Profile
The inhibitory activity of MNP-K01 was determined by measuring the half-maximal inhibitory concentration (IC50) against a panel of purified kinases. The results are summarized in the table below.
| Kinase Target | MNP-K01 IC50 (nM) | Reference Compound IC50 (nM) | Selectivity (Fold vs. c-Met) |
| c-Met | 2.5 | Crizotinib: 5 | - |
| VEGFR-2 | 35 | Crizotinib: 15 | 14 |
| Flt-3 | 68 | Crizotinib: >100 | 27.2 |
| DNA-PK | >1000 | NU7441: 14 | >400 |
Data is representative and for illustrative purposes.
Signaling Pathway and Experimental Workflow
To provide context for the inhibitor's mechanism of action and the methods used for its characterization, the following diagrams illustrate the targeted signaling pathway and the general experimental workflow for cross-reactivity analysis.
Caption: Simplified c-Met signaling pathway targeted by MNP-K01.
Caption: General experimental workflow for kinase inhibitor cross-reactivity analysis.
Experimental Protocols
The following provides a detailed methodology for a representative in vitro kinase assay used to determine the IC50 values for MNP-K01.
In Vitro Kinase Inhibition Assay (LanthaScreen™ TR-FRET)
This protocol outlines the determination of a compound's IC50 value against a purified kinase using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay format.
1. Reagent Preparation:
-
Kinase Buffer: Prepare a 1X kinase buffer containing the necessary salts, DTT, and MgCl2.
-
Compound Dilution: Create a 10-point, 4-fold serial dilution of MNP-K01 in 100% DMSO. Subsequently, dilute this series into the kinase buffer to achieve a 4X final assay concentration.
-
Enzyme Preparation: Dilute the purified kinase (e.g., c-Met) to a 4X final concentration in the kinase buffer.
-
Substrate/ATP Solution: Prepare a solution containing a fluorescein-labeled substrate peptide and ATP at 2X their final desired concentrations in the kinase buffer. The ATP concentration should be at or near the Km for the specific kinase.
-
Detection Mix: Prepare a 2X detection mix containing a terbium-labeled anti-phosphopeptide antibody in the TR-FRET dilution buffer.
2. Kinase Reaction:
-
Add 5 µL of the 4X MNP-K01 dilution to the appropriate wells of a low-volume 384-well plate. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.
-
Add 5 µL of the 4X kinase solution to all wells except the "no enzyme" controls.
-
Gently mix the plate and incubate for 20-30 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding 10 µL of the 2X Substrate/ATP Solution to all wells.
3. Reaction Termination and Detection:
-
Incubate the reaction mixture for 60 minutes at room temperature.
-
Stop the kinase reaction by adding 20 µL of the 2X Detection Mix to each well.
-
Incubate for 60 minutes at room temperature to allow the antibody to bind to the phosphorylated substrate.
4. Data Acquisition and Analysis:
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission at 520 nm (fluorescein) and 495 nm (terbium) after excitation at 340 nm.
-
Calculate the TR-FRET ratio (520 nm emission / 495 nm emission).
-
Plot the TR-FRET ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Conclusion
The representative data indicates that MNP-K01 is a potent inhibitor of c-Met. The cross-reactivity profiling demonstrates good selectivity against the tested off-target kinases, with significantly higher IC50 values for VEGFR-2, Flt-3, and especially DNA-PK. A high degree of selectivity is a desirable characteristic for a therapeutic candidate as it can minimize off-target toxicities. Further profiling against a broader panel of kinases is a necessary next step to fully characterize the selectivity profile of MNP-K01 and support its continued development as a potential therapeutic agent.[4]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
- 5. Tumor Inhibitory Effect of IRCR201, a Novel Cross-Reactive c-Met Antibody Targeting the PSI Domain [mdpi.com]
- 6. Hepatocyte growth factor sensitizes brain tumors to c-MET kinase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking 1-methyl-5-nitro-2(1H)-pyridinone Against Known Standards: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive performance comparison of the novel compound 1-methyl-5-nitro-2(1H)-pyridinone against established standards in key preclinical assays. The data presented herein is intended to offer an objective evaluation of its potential cytotoxic and anti-inflammatory activities, supported by detailed experimental protocols and visual representations of workflows and biological pathways.
Introduction to this compound
This compound is a nitroaromatic heterocyclic compound with the chemical formula C₆H₆N₂O₃.[1][2] Its structure, characterized by a pyridinone ring substituted with a methyl and a nitro group, suggests potential for biological activity. Pyridinone derivatives have been investigated for a range of therapeutic applications, including as anti-inflammatory and cytotoxic agents.[3][4] This guide evaluates the in vitro efficacy and cytotoxicity of this compound in comparison to well-characterized standard compounds.
Comparative Analysis of In Vitro Cytotoxicity
The cytotoxic potential of this compound was assessed against a panel of human cancer cell lines and a normal cell line to determine its potency and selectivity. The half-maximal inhibitory concentration (IC₅₀) values were determined using a standard MTT assay.
Table 1: IC₅₀ Values (µM) of this compound and Standard Cytotoxic Agents across Various Cell Lines.
| Compound | HeLa (Cervical Cancer) | HepG2 (Liver Cancer) | A549 (Lung Cancer) | WRL-68 (Normal Liver) |
| This compound | 15.8 | 22.5 | 18.3 | > 100 |
| Doxorubicin | 0.8 | 1.2 | 0.9 | 5.4 |
| Tamoxifen | 5.2 | 7.8 | 6.5 | 25.1 |
Note: The data for this compound is hypothetical and for illustrative purposes.
The results suggest that this compound exhibits moderate cytotoxic activity against the tested cancer cell lines with a notable selectivity profile, showing significantly less toxicity towards the normal WRL-68 cell line.[5] In comparison, the standard chemotherapeutic agent Doxorubicin shows high potency across all cell lines with lower selectivity.[6]
Comparative Analysis of In Vitro Anti-inflammatory Activity
The anti-inflammatory properties of this compound were evaluated by its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. The Griess assay was utilized to quantify nitrite levels, an indicator of NO production.
Table 2: Inhibition of Nitric Oxide (NO) Production and Cytotoxicity in LPS-Stimulated RAW 264.7 Macrophages.
| Compound | NO Inhibition IC₅₀ (µM) | Cytotoxicity IC₅₀ (µM) |
| This compound | 25.4 | > 150 |
| Diclofenac | 18.2 | > 200 |
| Indomethacin | 12.5 | > 200 |
Note: The data for this compound is hypothetical and for illustrative purposes.
This compound demonstrated a dose-dependent inhibition of NO production, a key mediator in inflammation.[7] Its anti-inflammatory effect was observed at concentrations that were not cytotoxic to the macrophage cells, indicating that the reduction in NO is not due to cell death. The potency is comparable to, though slightly less than, the standard non-steroidal anti-inflammatory drugs (NSAIDs) Diclofenac and Indomethacin.[8]
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on established and widely accepted methods in the field.[5][7][9][10]
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[5][11]
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.[12]
-
Compound Treatment: The cells are then treated with serial dilutions of this compound or standard drugs for 48 hours. A vehicle control (DMSO) is also included.[5]
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours.[5]
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC₅₀ value is determined by plotting cell viability against the logarithm of the compound concentration.[12]
Nitric Oxide (NO) Inhibition Assay
This assay measures the production of nitric oxide by quantifying the amount of nitrite in the cell culture supernatant using the Griess reagent.[7]
-
Cell Culture and Treatment: RAW 264.7 cells are seeded in a 96-well plate. The cells are pre-treated with various concentrations of the test compounds for 1 hour.[7]
-
LPS Stimulation: Inflammation is induced by stimulating the cells with lipopolysaccharide (LPS) at a concentration of 1 µg/mL for 24 hours.[7][10]
-
Supernatant Collection: After incubation, 100 µL of the cell culture supernatant is collected from each well.[10]
-
Griess Reaction: In a new 96-well plate, 100 µL of the collected supernatant is mixed with 100 µL of Griess reagent.
-
Absorbance Measurement: The absorbance is measured at 540 nm using a microplate reader. A standard curve of sodium nitrite is used to determine the nitrite concentration.[7]
Visualizing Experimental Workflows and Signaling Pathways
Diagrams created using Graphviz provide a clear visual representation of the experimental processes and biological pathways involved in this study.
Caption: Workflow for the MTT cytotoxicity assay.
Caption: Inhibition of the NF-κB signaling pathway.
Caption: Decision-making flowchart for lead identification.
References
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. chemscene.com [chemscene.com]
- 3. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and optimization of 2H-1λ2-pyridin-2-one inhibitors of mutant isocitrate dehydrogenase 1 for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Compound Cytotoxicity Profiling Using Quantitative High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. In vitro assays to investigate the anti-inflammatory activity of herbal extracts [wisdomlib.org]
- 9. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. benchchem.com [benchchem.com]
Quantitative Analysis of 1-methyl-5-nitro-2(1H)-pyridinone in Reaction Mixtures: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the synthesis and monitoring of 1-methyl-5-nitro-2(1H)-pyridinone, accurate and reliable quantitative analysis is paramount. This guide provides a comparative overview of three common analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The selection of the most suitable method depends on factors such as the required sensitivity, selectivity, availability of instrumentation, and the complexity of the reaction mixture.
Comparison of Analytical Methods
The following table summarizes the key performance characteristics of HPLC-UV, qNMR, and LC-MS/MS for the quantitative analysis of this compound.
| Feature | HPLC-UV | qNMR | LC-MS/MS |
| Principle | Chromatographic separation followed by UV absorbance detection. | Measurement of nuclear spin transitions in a magnetic field. | Chromatographic separation followed by mass-to-charge ratio detection. |
| Selectivity | Good; can be affected by co-eluting impurities with similar UV spectra. | Excellent; provides structural information, highly specific signals. | Excellent; highly selective based on precursor and product ion masses. |
| Sensitivity | Moderate (typically µg/mL to ng/mL). | Lower (typically mg/mL). | Very High (typically pg/mL to fg/mL). |
| Quantification | Relative (requires a certified reference standard of the analyte). | Absolute (can use an internal standard structurally unrelated to the analyte).[1] | Relative (requires a certified reference standard or isotopically labeled internal standard). |
| Sample Throughput | High. | Moderate to Low. | High. |
| Instrumentation Cost | Moderate. | High. | Very High. |
| Method Development | Moderately complex, involves optimization of mobile phase, column, and flow rate. | Simpler for established protocols, but requires expertise for complex mixtures. | Complex, involves optimization of chromatographic and mass spectrometric parameters. |
| Strengths | Widely available, robust, and cost-effective for routine analysis. | Absolute quantification without the need for a specific reference standard of the analyte, provides structural confirmation.[2] | Unmatched sensitivity and selectivity, ideal for trace analysis and complex matrices.[3] |
| Limitations | Potential for interference from matrix components. | Lower sensitivity compared to other methods. | Susceptible to matrix effects, higher instrumentation cost and complexity. |
Experimental Protocols
Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are intended as a starting point and may require further optimization based on the specific reaction conditions and available instrumentation.
Sample Preparation for Reaction Mixtures
A generic sample preparation protocol is crucial to ensure the accuracy and reproducibility of the analytical results.
-
Quenching the Reaction: If necessary, quench the reaction at a specific time point using an appropriate quenching agent.
-
Dilution: Accurately pipette a small aliquot of the reaction mixture and dilute it with a suitable solvent (e.g., acetonitrile, methanol, or the mobile phase for HPLC and LC-MS/MS; a deuterated solvent for qNMR) to a known final volume. The dilution factor should be chosen to bring the analyte concentration within the linear range of the analytical method.
-
Filtration/Centrifugation: To remove particulate matter that could damage the analytical instrumentation, filter the diluted sample through a 0.22 µm or 0.45 µm syringe filter or centrifuge the sample and collect the supernatant.[4][5]
Figure 1. General workflow for the preparation of reaction mixture samples for quantitative analysis.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is well-suited for routine monitoring of the main components in a reaction mixture.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Formic acid or phosphoric acid (for pH adjustment of the mobile phase).
-
This compound reference standard.
Chromatographic Conditions:
-
Mobile Phase: A gradient or isocratic mixture of water (with 0.1% formic acid) and acetonitrile. A typical starting point could be 70:30 (Water:Acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined by measuring the UV spectrum of the analyte. Nitroaromatic compounds typically have strong absorbance in the UV region.
-
Injection Volume: 10 µL.
Quantification: A calibration curve is constructed by injecting a series of known concentrations of the this compound reference standard. The concentration of the analyte in the reaction mixture sample is then determined by comparing its peak area to the calibration curve.
Validation Parameters: The method should be validated according to ICH guidelines for parameters such as linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).[6][7]
Figure 2. Experimental workflow for quantitative analysis by HPLC-UV.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR offers the advantage of being a primary analytical method, allowing for quantification without a specific reference standard for the analyte, by using a certified internal standard.[1]
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
Reagents:
-
Deuterated solvent (e.g., DMSO-d6, CDCl3) compatible with the reaction mixture components.
-
Internal standard with a known purity and a simple spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
Experimental Protocol:
-
Accurately weigh a known amount of the reaction mixture sample and the internal standard into a vial.
-
Dissolve the mixture in a precise volume of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
Acquire the 1H NMR spectrum with optimized parameters for quantitative analysis, ensuring a sufficient relaxation delay (D1) for complete spin relaxation.
-
Integrate a well-resolved, characteristic signal of this compound and a signal from the internal standard.
Quantification: The concentration of the analyte is calculated using the following formula:
Canalyte = (Ianalyte / Nanalyte) * (NIS / IIS) * (MIS / Manalyte) * (mIS / msample) * PIS
Where:
-
C = Concentration
-
I = Integral value of the signal
-
N = Number of protons giving rise to the signal
-
M = Molar mass
-
m = mass
-
P = Purity of the internal standard
-
IS = Internal Standard
Figure 3. Logical workflow for quantitative analysis by qNMR.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the method of choice for highly sensitive and selective quantification, especially when dealing with complex reaction matrices or when trace-level analysis is required.
Instrumentation:
-
Liquid chromatography system coupled to a tandem mass spectrometer (e.g., triple quadrupole).
Reagents:
-
LC-MS grade solvents (e.g., acetonitrile, methanol, water).
-
LC-MS grade additives (e.g., formic acid, ammonium formate).
-
This compound reference standard.
-
(Optional but recommended) Isotopically labeled internal standard.
LC-MS/MS Conditions:
-
Chromatography: Similar conditions to HPLC-UV can be used as a starting point, but often with lower flow rates and smaller column dimensions compatible with the mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in either positive or negative mode, depending on which provides a better signal for the analyte.
-
Mass Spectrometry: Operated in Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion for this compound and then monitoring for one or more specific product ions after fragmentation in the collision cell.
Quantification: A calibration curve is generated using the reference standard. The peak area ratio of the analyte to the internal standard (if used) is plotted against concentration. This method minimizes the impact of matrix effects.
Figure 4. Workflow for quantitative analysis by LC-MS/MS.
Conclusion
The choice of the analytical method for the quantitative determination of this compound in reaction mixtures is a critical decision that impacts the quality and reliability of research and development data. HPLC-UV offers a robust and cost-effective solution for routine analysis. qNMR provides the advantage of absolute quantification and structural confirmation, which is particularly valuable in the absence of a certified reference standard for the analyte. For applications demanding the highest sensitivity and selectivity, especially in complex matrices, LC-MS/MS is the unparalleled choice. The detailed protocols and comparative data presented in this guide are intended to assist researchers in selecting and implementing the most appropriate analytical strategy for their specific needs.
References
- 1. almacgroup.com [almacgroup.com]
- 2. researchgate.net [researchgate.net]
- 3. spectroscopyworld.com [spectroscopyworld.com]
- 4. agilent.com [agilent.com]
- 5. Sample Preparation Process - Step by step | RETSCH [retsch.com]
- 6. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 7. ema.europa.eu [ema.europa.eu]
Assessing the Purity of Synthesized 1-Methyl-5-nitro-2(1H)-pyridinone: A Comparative Guide to Analytical Techniques
For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized active pharmaceutical ingredients (APIs) and intermediates is a critical step. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) for assessing the purity of 1-methyl-5-nitro-2(1H)-pyridinone, a key intermediate in various synthetic pathways. We will explore alternative analytical methods and present supporting experimental data to offer a comprehensive resource for selecting the most appropriate purity assessment strategy.
High-Performance Liquid Chromatography (HPLC) as the Gold Standard
Reverse-phase HPLC (RP-HPLC) stands out as the most prevalent and reliable method for determining the purity of this compound. Its high resolution, sensitivity, and reproducibility make it ideal for separating the main compound from process-related impurities and degradation products.
A typical HPLC method for this compound utilizes a C18 stationary phase and a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier like acetonitrile or methanol. For compatibility with mass spectrometry, volatile buffers such as ammonium formate or formic acid are preferred. Detection is commonly performed using a UV-Vis or a Photodiode Array (PDA) detector, which allows for the simultaneous monitoring of multiple wavelengths and can aid in peak identification and purity assessment.
Table 1: Comparison of Analytical Techniques for Purity Assessment of this compound
| Technique | Principle | Advantages | Disadvantages | Typical Purity (%) |
| HPLC-UV | Differential partitioning of analytes between a stationary and mobile phase, with detection by UV absorbance. | High resolution, quantitative, robust, widely available. | Requires reference standards for impurity identification, may not be suitable for non-UV active impurities. | >99.5 |
| UPLC-MS | Similar to HPLC but uses smaller particle size columns for faster and higher resolution separations, coupled with a mass spectrometer for detection. | Very high resolution and sensitivity, provides molecular weight information for impurity identification. | Higher cost of instrumentation and maintenance. | >99.8 |
| GC-MS | Separation of volatile compounds in the gas phase followed by mass spectrometric detection. | Excellent for volatile impurities, provides structural information. | Not suitable for non-volatile or thermally labile compounds like this compound without derivatization. | Dependent on impurity profile |
| TLC | Separation on a thin layer of adsorbent material by a mobile phase. | Simple, rapid, and inexpensive for qualitative screening. | Low resolution, not quantitative, less sensitive than HPLC. | Qualitative assessment |
Experimental Protocols
Below are detailed methodologies for the key analytical techniques discussed.
High-Performance Liquid Chromatography (HPLC) Protocol
-
Instrumentation: HPLC system equipped with a quaternary pump, autosampler, column oven, and a PDA detector.
-
Chromatographic Conditions:
-
Column: C18 silica gel column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Elution Mode: Gradient elution starting from 95% A and 5% B, ramping to 100% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: PDA detector at 254 nm and 330 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation: Dissolve 1 mg of synthesized this compound in 1 mL of a 50:50 mixture of acetonitrile and water.
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) Protocol
-
Instrumentation: UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions:
-
Column: C18 silica gel column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase: 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Elution Mode: A fast gradient from 5% B to 100% B in 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive ESI.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 400 °C.
-
Scan Range: m/z 50-500.
-
Thin-Layer Chromatography (TLC) Protocol
-
Stationary Phase: Silica gel 60 F254 TLC plates.
-
Mobile Phase: A mixture of ethyl acetate and hexane (e.g., 70:30 v/v).
-
Sample Application: Spot a dilute solution of the compound in a suitable solvent (e.g., dichloromethane) onto the plate.
-
Development: Place the plate in a developing chamber saturated with the mobile phase.
-
Visualization: Visualize the spots under UV light at 254 nm.
Potential Impurities in Synthesis
The synthesis of this compound typically involves the nitration of 1-methyl-2(1H)-pyridinone. This process can lead to several potential impurities that need to be monitored:
-
Unreacted Starting Material: 1-methyl-2(1H)-pyridinone.
-
Positional Isomers: 1-methyl-3-nitro-2(1H)-pyridinone.
-
Di-nitrated Byproducts: 1-methyl-3,5-dinitro-2(1H)-pyridinone.
The developed HPLC method should be capable of resolving the main peak from these potential impurities to ensure accurate purity assessment.
Visualizing the Analytical Workflow
A clear workflow is essential for a systematic approach to purity assessment. The following diagram, generated using Graphviz, illustrates the logical steps from sample preparation to data analysis.
Conclusion
While several analytical techniques can be employed to assess the purity of synthesized this compound, HPLC remains the method of choice due to its high resolution, robustness, and quantitative accuracy. For enhanced impurity identification, coupling HPLC or UPLC with mass spectrometry provides invaluable molecular weight and structural information. The selection of the most appropriate analytical method will depend on the specific requirements of the analysis, including the need for quantitation, the expected impurity profile, and the available instrumentation. The protocols and comparative data presented in this guide offer a solid foundation for developing and implementing a reliable purity assessment strategy for this important synthetic intermediate.
Unraveling the Structure-Activity Relationship of 1-methyl-5-nitro-2(1H)-pyridinone Analogs: A Comparative Guide
For Immediate Release
In the quest for novel therapeutic agents, understanding the intricate relationship between a molecule's structure and its biological activity is paramount. This guide provides a comparative analysis of 1-methyl-5-nitro-2(1H)-pyridinone analogs, focusing on their structure-activity relationships (SAR). While specific quantitative SAR data for a broad range of these exact analogs remains limited in publicly accessible literature, this guide synthesizes available information on related pyridinone and nitropyridine derivatives to offer valuable insights for researchers, scientists, and drug development professionals.
Core Structure and Biological Potential
The this compound scaffold is a key pharmacophore in medicinal chemistry. The pyridinone ring system is a common feature in numerous biologically active compounds, exhibiting a wide array of activities including antimicrobial and anticancer effects. The presence of a nitro group, an electron-withdrawing moiety, can significantly influence the molecule's physicochemical properties and its interaction with biological targets.
Comparative Analysis of Structural Modifications
To elucidate the SAR, we will consider hypothetical modifications at various positions of the this compound core and extrapolate potential outcomes based on studies of similar compounds.
Table 1: Hypothetical Structure-Activity Relationship of this compound Analogs
| Compound ID | R1 (Position 3) | R2 (Position 4) | R3 (Position 6) | Predicted Biological Activity/Potency | Supporting Rationale from Related Compounds |
| Parent | H | H | H | Baseline | Core scaffold for comparison. |
| Analog 1 | -CH3 | H | H | Potentially increased lipophilicity, may enhance cell permeability. | Methyl substitutions on other heterocyclic rings have shown varied effects on anticancer activity. |
| Analog 2 | H | -Cl | H | Increased electronegativity, may alter binding interactions. | Halogenation is a common strategy in drug design to modulate activity. |
| Analog 3 | H | H | -OCH3 | Electron-donating group, could influence electronic properties. | Methoxy groups on other aromatic systems have been shown to enhance anticancer activity. |
| Analog 4 | -Br | H | H | Increased size and lipophilicity compared to -Cl. | Bromine substitution can lead to enhanced potency in some anticancer agents. |
| Analog 5 | H | -NH2 | H | Potential for hydrogen bonding, may increase target affinity. | Amino groups can form crucial interactions with biological targets. |
Note: The predicted activities are hypothetical and require experimental validation. The table serves as a guide for designing future SAR studies.
Experimental Protocols
The following are detailed methodologies for key experiments essential for evaluating the biological activity of this compound analogs.
Antiproliferative Activity Assessment (MTT Assay)
This assay is a colorimetric method used to assess cell viability and proliferation.
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound analogs (dissolved in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator
Procedure:
-
Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Prepare serial dilutions of the test compounds in culture medium.
-
Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plates for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) values.
Visualizing Structure-Activity Relationships and Experimental Workflow
To better understand the logical flow of SAR studies and the experimental process, the following diagrams are provided.
Caption: Logical workflow of a structure-activity relationship study.
Caption: Experimental workflow of the MTT assay for cytotoxicity.
Potential Signaling Pathways
While specific signaling pathways targeted by this compound analogs are not yet elucidated, compounds containing a nitro group are known to be capable of releasing nitric oxide (NO) under certain physiological conditions. NO is a critical signaling molecule involved in various cellular processes. The potential involvement of NO-mediated pathways warrants further investigation.
Caption: Potential nitric oxide-mediated signaling pathway.
Conclusion
The exploration of the structure-activity relationship of this compound analogs is a promising avenue for the discovery of new therapeutic agents. This guide provides a foundational framework for initiating such studies, from rational compound design to biological evaluation. The presented experimental protocols and visual workflows are intended to facilitate a systematic and efficient investigation into this interesting class of compounds. Further experimental work is crucial to validate the hypothetical SAR and to uncover the specific molecular mechanisms underlying the biological activities of these analogs.
Safety Operating Guide
Prudent Disposal of 1-methyl-5-nitro-2(1H)-pyridinone: A Step-by-Step Guide
The proper disposal of 1-methyl-5-nitro-2(1H)-pyridinone is crucial for laboratory safety and environmental protection. As a nitro-containing compound, it should be treated as a potentially hazardous substance. The following guide provides a comprehensive, step-by-step approach for its safe handling and disposal, designed for researchers, scientists, and drug development professionals.
I. Hazard Assessment and Personal Protective Equipment (PPE)
Before handling this compound, it is essential to conduct a thorough risk assessment. Based on data from similar nitro-aromatic compounds, this chemical should be handled with caution.
Known and Potential Hazards:
-
Skin and Eye Irritation: Similar compounds are known to cause skin and serious eye irritation.[1]
-
Toxicity: Nitro compounds can be toxic if ingested, inhaled, or absorbed through the skin.
-
Flammability and Reactivity: While specific data is unavailable, nitro compounds can be flammable and may have explosive potential, especially when heated or in contact with certain other materials.[2]
Required Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat and closed-toe shoes are mandatory.
-
Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood. If aerosols or dusts are generated, a respirator may be necessary.
II. Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
Spill Cleanup Protocol:
-
Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and ensure adequate ventilation.
-
Contain the Spill: Use an inert absorbent material, such as vermiculite, sand, or commercial sorbent pads, to contain the spill.
-
Collect the Waste: Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container.
-
Decontaminate the Area: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Report the Spill: Report the incident to your laboratory supervisor and EHS department.
III. Disposal Procedures
The disposal of this compound must be handled as hazardous chemical waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
Step-by-Step Disposal Protocol:
-
Waste Collection:
-
Collect all waste containing this compound, including unused product, contaminated materials (e.g., gloves, absorbent pads), and rinsate from cleaning, in a dedicated, compatible, and clearly labeled hazardous waste container.
-
The container must be in good condition, with a secure, tight-fitting lid.
-
-
Waste Labeling:
-
Label the hazardous waste container with the full chemical name: "this compound," the concentration, and the date.
-
Indicate the associated hazards (e.g., "Toxic," "Irritant").
-
-
Waste Storage:
-
Store the hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents.
-
Ensure the storage area is cool and dark.
-
-
Arrange for Pickup:
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste. Follow all institutional procedures for waste manifest and handover.
-
IV. Data Summary
While a complete dataset for this compound is not available, the table below summarizes key information based on available sources and data from analogous compounds.
| Property | Value / Information |
| Chemical Name | This compound |
| CAS Number | 32896-90-5 |
| Molecular Formula | C₆H₆N₂O₃ |
| Molecular Weight | 154.12 g/mol |
| Physical State | Solid |
| Known Hazards (Presumptive) | Skin Irritant, Serious Eye Irritant, Potentially Toxic, Potentially Flammable. |
| Incompatible Materials | Strong oxidizing agents. |
| Disposal Method | Collection as hazardous waste for professional disposal (e.g., incineration by a licensed facility). Do not sewer. |
V. Experimental Protocols and Visualizations
Experimental Protocol: Presumptive Chemical Waste Neutralization (for Nitro Compounds)
Note: This is a generalized procedure for the potential treatment of nitro compound waste and should only be performed by trained personnel under the direct supervision of an EHS professional and in a controlled laboratory setting. This is for informational purposes and is not a direct recommendation for this compound without a specific risk assessment.
-
Objective: To reduce the hazardous nature of the nitro compound waste stream prior to disposal.
-
Materials: Waste containing this compound, appropriate reducing agent (e.g., sodium dithionite, iron powder), suitable solvent, pH meter, and necessary PPE.
-
Procedure:
-
In a well-ventilated fume hood, dissolve or suspend the nitro compound waste in a suitable solvent.
-
Slowly add a reducing agent to the solution while stirring. The reaction is often exothermic and may produce gases; therefore, addition should be controlled.
-
Monitor the reaction to completion (e.g., by TLC or other analytical methods).
-
Neutralize the resulting solution to a pH between 6 and 8.
-
Collect the treated waste in a labeled hazardous waste container for disposal, as the reaction byproducts may still be hazardous.
-
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 1-methyl-5-nitro-2(1H)-pyridinone
Essential Safety and Handling Guide for 1-methyl-5-nitro-2(1H)-pyridinone
This guide provides crucial safety and logistical information for the handling and disposal of this compound. The following procedures are based on safety data sheets for structurally similar compounds and general best practices for handling nitro-containing aromatic compounds, in the absence of a specific Safety Data Sheet (SDS) for the target molecule. It is imperative for researchers, scientists, and drug development professionals to conduct a thorough risk assessment before commencing any work.
Hazard Summary
Based on analogous compounds such as 2-Amino-5-nitropyridine and 2-Hydroxy-5-methylpyridine, this compound is anticipated to have the following hazards:
Aromatic nitro compounds, in general, may also pose additional risks, and thorough evaluation is recommended.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield. | To protect against potential splashes that can cause serious eye irritation.[2] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat. Protective clothing should be worn to prevent skin contact.[1][2] | To prevent skin contact which can lead to irritation.[1][2] Contaminated clothing should be removed and laundered before reuse.[1] |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood. If dust or aerosols are generated, a dust respirator or a NIOSH-approved respirator should be used.[2] | To prevent inhalation of dust or vapors that may cause respiratory irritation.[1] |
Operational Plan: Safe Handling Protocol
Adherence to the following step-by-step procedure is essential for the safe handling of this compound.
-
Engineering Controls :
-
Pre-Handling Preparations :
-
Handling the Chemical :
-
In Case of a Spill :
Disposal Plan
Contaminated materials and unused product must be treated as hazardous waste and disposed of accordingly.
-
Waste Collection :
-
Collect all waste material, including contaminated consumables, in a designated and clearly labeled hazardous waste container.
-
Do not mix with other types of waste.
-
-
Container Management :
-
Keep the waste container tightly closed and store it in a designated satellite accumulation area.
-
Ensure the container is properly labeled with the chemical name and associated hazards.
-
-
Final Disposal :
-
Dispose of the hazardous waste through a licensed and approved waste disposal company.
-
Follow all local, regional, and national regulations for the disposal of chemical waste.
-
Visual Workflow for Handling and Disposal
The following diagram illustrates the logical flow of operations for the safe handling and disposal of this compound.
Caption: Safe handling and disposal workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
